N-Succinimidyl myristate
Beschreibung
The exact mass of the compound 2,5-Dioxopyrrolidin-1-YL tetradecanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)23-19-16(20)14-15-17(19)21/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEDHZOVUDEBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401053 | |
| Record name | 1-(Tetradecanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69888-86-4 | |
| Record name | Tetradecanoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69888-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Tetradecanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Succinimidyl Myristate: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
N-Succinimidyl myristate is a crucial reagent in biochemistry and drug development, primarily utilized for the covalent attachment of a myristoyl group to proteins and other molecules. This process, known as myristoylation, plays a significant role in various cellular functions by altering the hydrophobicity of target molecules, thereby influencing their localization and interactions. This guide provides an in-depth overview of the chemical properties, reactivity, and common applications of this compound, complete with experimental protocols and pathway diagrams.
Core Chemical and Physical Properties
This compound, also known as Myristic Acid N-hydroxysuccinimide ester, is an amine-reactive compound that facilitates the formation of stable amide bonds. Its key physical and chemical properties are summarized below.
| Property | Value | References |
| CAS Number | 69888-86-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₈H₃₁NO₄ | [1][2][3][5] |
| Molecular Weight | 325.44 g/mol | [1][2][3] |
| Melting Point | 80-81°C | [1][2] |
| Boiling Point | 420.2°C at 760 mmHg | [1][2] |
| Density | 1.05 g/cm³ | [1][2] |
| Appearance | White to Off-White Solid; Colourless Leaflets | [2][4] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [1][2] |
| Stability | Moisture sensitive. | [1][3][4] |
| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere. | [1][4][6] |
Reactivity and Mechanism of Action
This compound is an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used for bioconjugation because they react efficiently and selectively with primary aliphatic amines, such as the N-terminal α-amino group of proteins or the ε-amino group of lysine (B10760008) residues, under mild aqueous conditions.[7][8]
The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[8][9] The reaction is most efficient at a pH range of 7.2 to 9.[8][10] While NHS esters can also react with other nucleophiles, the resulting bonds are often less stable.[8] Hydrolysis of the NHS ester is a competing reaction in aqueous solutions, and its rate increases with pH.[7][10]
Role in Protein Myristoylation
Protein N-myristoylation is a lipid modification where a myristoyl group is attached to the N-terminal glycine (B1666218) residue of a protein.[11][12] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and typically occurs co-translationally.[12][13][14] Myristoylation increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and influencing its subcellular localization and participation in signal transduction pathways.[12][14][15] While this compound is a synthetic reagent for chemical myristoylation, it mimics this important biological modification, allowing researchers to study its effects on protein function.
In some cases, myristoylation can also occur on internal lysine residues. For instance, the tumor necrosis factor alpha (TNF) precursor is myristoylated on specific lysine residues within its propiece, which may help anchor the protein to membranes.[16]
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the activation of myristic acid using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide.[2]
Methodology:
-
Myristic acid and DCC are dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and stirred.[2]
-
A solution of N-hydroxysuccinimide in the same solvent is added to the mixture.[2]
-
The reaction proceeds at room temperature for several hours.[2]
-
The insoluble dicyclohexylurea byproduct is removed by filtration.[2]
-
The solvent is evaporated under reduced pressure, and the resulting residue is recrystallized from a solvent such as ethanol (B145695) to yield the pure this compound product.[2]
Protocol for Protein Acylation
This general protocol outlines the steps for labeling a protein with this compound. The exact conditions may need optimization based on the specific protein and desired degree of labeling.
Materials:
-
Protein solution with primary amines (in a non-nucleophilic buffer like PBS, HEPES, or bicarbonate, pH 7.2-8.5).
-
This compound.
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).
-
Desalting column or dialysis equipment for purification.
Methodology:
-
Prepare Protein: Dissolve the protein in the chosen reaction buffer. The protein concentration should be sufficiently high to favor the reaction with the NHS ester over hydrolysis.
-
Prepare Reagent: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF.[8][10]
-
Reaction: Add a 5-20 fold molar excess of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically be below 10% to avoid protein denaturation.[10]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[10] The optimal time may vary.
-
Purification: Remove excess, unreacted this compound and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Confirm the modification using techniques such as mass spectrometry.
Applications in Research and Development
This compound is a versatile tool with several key applications:
-
Studying Protein Function: By chemically attaching a myristoyl group, researchers can investigate how this modification affects a protein's membrane association, stability, and interactions with other cellular components.[14][15]
-
Gene and Drug Delivery: The reagent is used to hydrophobically modify polymers like chitosan (B1678972) or dendrimers.[1] This modification can enhance the formation of nanomicelles or nanoparticles, which serve as carriers for gene delivery (transfection) or for targeted drug delivery, such as delivering tamoxifen (B1202) to breast cancer cells.[1]
-
Bioconjugation: It is used to link the myristoyl moiety to various biomolecules for applications in proteomics and drug development, creating specific probes or modifying therapeutic agents.[7]
Safety and Handling
-
Hazards: this compound is associated with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[2][6]
-
Precautions: Wear appropriate personal protective equipment, including gloves and eye protection.[17]
-
Storage: The compound is sensitive to moisture and should be stored in a freezer at -20°C under an inert atmosphere to prevent degradation.[1][4][6]
References
- 1. Cas 69888-86-4,Succinimidyl Myristate | lookchem [lookchem.com]
- 2. Succinimidyl Myristate | 69888-86-4 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 69888-86-4 [sigmaaldrich.com]
- 7. grokipedia.com [grokipedia.com]
- 8. glenresearch.com [glenresearch.com]
- 9. nbinno.com [nbinno.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Myristoylation - Wikipedia [en.wikipedia.org]
- 12. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 16. Myristyl acylation of the tumor necrosis factor alpha precursor on specific lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis and Purification of N-Succinimidyl Myristate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-Succinimidyl myristate, a valuable reagent for the conjugation of the myristoyl moiety to proteins, peptides, and other amine-containing molecules. The myristoylation of proteins is a critical lipid modification that can influence protein localization, function, and protein-protein interactions. This document details the prevalent synthesis methodology, purification protocols, and key analytical data.
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is the activation of myristic acid using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC).[1]
Reaction Principle
The synthesis proceeds via a two-step mechanism occurring in a single pot. First, the DCC activates the carboxyl group of myristic acid to form a highly reactive O-acylisourea intermediate. Subsequently, this intermediate undergoes nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide to yield the desired this compound and N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct.
Experimental Protocol
The following protocol is a detailed method for the synthesis of this compound.
Materials:
-
Myristic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Deionized Water
Procedure:
-
In a clean, dry round-bottom flask, dissolve myristic acid and N,N'-dicyclohexylcarbodiimide in anhydrous tetrahydrofuran. Stir the solution at room temperature for 10 minutes.[1]
-
In a separate flask, dissolve N-hydroxysuccinimide in anhydrous tetrahydrofuran.
-
Add the N-hydroxysuccinimide solution to the myristic acid and DCC mixture.
-
Allow the reaction mixture to stir at room temperature for approximately 22.5 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform/methanol (50:1, v/v) to confirm the complete conversion of the starting material.[1]
Alternative Synthesis Method
An alternative approach to synthesizing N-succinimidyl esters involves the use of a halophosphoric acid ester and a base. This method can be performed as a one-pot reaction and may offer advantages in terms of yield and purity for certain carboxylic acids.[2] Another alternative is the use of triphosgene (B27547) as an acid activator, which can facilitate the reaction at room temperature with good yields.
Purification of this compound
The purification of this compound is crucial to remove the primary byproduct, N,N'-dicyclohexylurea (DCU), as well as any unreacted starting materials.
Purification Protocol
Procedure:
-
Upon completion of the reaction, the precipitated N,N'-dicyclohexylurea is removed by filtration.[1]
-
The filtrate is then concentrated under reduced pressure to remove the tetrahydrofuran solvent.[1]
-
The resulting residue is recrystallized from ethanol containing a small amount of water to yield the purified this compound as a colorless solid.[1]
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Myristic Acid | 3.00 g (13.1 mmol) | [1] |
| DCC | 3.24 g (15.7 mmol) | [1] |
| NHS | 1.81 g (15.7 mmol) | [1] |
| Solvent | ||
| Anhydrous THF | 40.3 mL (total) | [1] |
| Reaction Time | 22.5 hours | [1] |
| Yield | 3.08 g (72%) | [1] |
| Purity | >95.0% (HPLC) or 98% | [1][3] |
| Melting Point | 80-81°C | |
| Appearance | Colorless leaflets or white to off-white solid | [1][4] |
| Property | Value |
| Molecular Formula | C₁₈H₃₁NO₄ |
| Molecular Weight | 325.44 g/mol |
| Storage | Keep in a dark place, inert atmosphere, under -20°C |
| Stability | Moisture sensitive |
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Mechanism of Action of N-Succinimidyl Myristate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Succinimidyl myristate, detailing its core mechanism of action, experimental applications, and the biophysical principles governing its reactivity. This document is intended for professionals in the fields of biochemistry, cell biology, and drug development who seek to utilize chemical tools for protein modification and functional analysis.
Introduction: Chemical vs. Enzymatic Myristoylation
Protein N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristic acid, is covalently attached to the N-terminal glycine (B1666218) of a target protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for mediating protein-membrane interactions and facilitating key roles in cellular signaling pathways.[1][2][3] Myristoylated proteins are integral components of processes ranging from signal transduction to oncogenesis.[1][2]
This compound (NHS-myristate) is a synthetic, amine-reactive chemical reagent that allows for the direct, covalent attachment of a myristoyl group to proteins. It serves as a powerful tool to mimic or investigate the effects of myristoylation without the requirement of the NMT enzyme and its specific consensus sequence.[3] By reacting with primary amines on the protein surface, it provides a method for non-selective, chemical myristoylation, enabling researchers to probe the functional consequences of lipidation on proteins that may not be natural substrates of NMT.
Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism of action for this compound is a nucleophilic acyl substitution reaction. The N-hydroxysuccinimide (NHS) ester is a highly efficient activating group.[4] Primary amines, such as the ε-amine of lysine (B10760008) residues and the α-amine of the protein's N-terminus, act as nucleophiles. These amines attack the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]
The efficiency of this reaction is critically dependent on pH. The reaction is typically performed in a slightly alkaline buffer (pH 7.2 - 8.5) to ensure that the primary amine groups are deprotonated and thus sufficiently nucleophilic.[4][5] However, this must be balanced against the competing reaction of ester hydrolysis, where water acts as the nucleophile, which is also accelerated at higher pH.[4][6] This hydrolysis inactivates the reagent. Therefore, careful optimization of pH, temperature, and reaction time is crucial for successful protein modification.
While the primary targets are amines, side reactions with hydroxyl-containing residues (serine, threonine, tyrosine) can occur, especially when using a large molar excess of the NHS reagent.[1][5] The resulting ester bonds are significantly less stable than the amide bonds formed with amines and can be selectively cleaved if necessary.[1]
References
- 1. research.rug.nl [research.rug.nl]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Physicochemical properties of N-Succinimidyl myristate
An In-depth Technical Guide to N-Succinimidyl Myristate
This guide provides a comprehensive overview of the physicochemical properties, experimental applications, and biological relevance of this compound. Tailored for researchers, scientists, and professionals in drug development, this document details the core characteristics of this reagent, protocols for its use, and its role in cellular signaling.
Introduction
This compound, also known as Myristic acid N-hydroxysuccinimide ester, is a chemical reagent primarily utilized for the covalent attachment of a myristoyl group to proteins and other molecules.[1][2] The myristoyl group is a saturated 14-carbon fatty acid (tetradecanoic acid) that, once attached to a protein, can facilitate membrane association and protein-protein interactions.[3][4] This process, known as N-myristoylation, is a critical lipid modification that governs the subcellular localization and function of numerous proteins involved in vital signal transduction pathways.[3][4][5]
The reagent consists of myristic acid activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester is highly reactive toward primary amino groups, such as the N-terminal glycine (B1666218) of a target protein or the epsilon-amino group of lysine (B10760008) residues, forming a stable amide bond.[6][7] This specificity makes this compound a valuable tool for studying the effects of myristoylation and for developing novel therapeutic agents.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.
Table 1: General and Chemical Properties
| Property | Value | References |
| CAS Number | 69888-86-4 | [1][2][8] |
| Molecular Formula | C₁₈H₃₁NO₄ | [1][2][8] |
| Molecular Weight | 325.44 g/mol | [1][8] |
| Synonyms | (2,5-dioxopyrrolidin-1-yl) tetradecanoate, Myristic acid N-hydroxysuccinimide ester, N-Hydroxysuccinimide myristate, NHS-Myristate | [1][8][9] |
| Appearance | White to Off-White Solid, Colourless Leaflets | [9][10] |
Table 2: Physical and Handling Properties
| Property | Value | References |
| Melting Point | 80-81°C | [1][9] |
| Boiling Point | 420.2°C at 760 mmHg | [1] |
| Density | 1.05 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][9] |
| Stability | Moisture Sensitive | [1][8][10] |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere | [1][9][10] |
Role in Cellular Signaling and Biological Processes
N-myristoylation, the modification enabled by this compound, is a key regulator of cellular signaling.[5][11] Many proteins involved in signal transduction, including G-proteins and protein kinases, require this lipid anchor to localize to the plasma membrane where they can interact with receptors and downstream effectors.[3][4]
This modification is crucial for a variety of biological processes:
-
Signal Transduction: Myristoylation is essential for the function of signal transduction proteins like the catalytic subunit of cAMP-dependent protein kinase and members of the G-protein family.[3][4] It tethers these proteins to the inner surface of the plasma membrane, facilitating their role in signaling cascades.[3]
-
Protein-Protein Interactions: The myristoyl group can act as a hydrophobic anchor, mediating interactions with other proteins or lipid bilayers.[4]
-
Viral Infectivity: The function of certain viral proteins, such as HIV Nef, is dependent on myristoylation, making it a potential target for antiviral therapies.[5]
-
Apoptosis: Myristoylation plays a role in the regulation of apoptosis, or programmed cell death.[3]
Experimental Protocols
This compound is a versatile tool in the lab. The following protocols provide detailed methodologies for its synthesis and its primary application in protein labeling.
Synthesis of this compound
This protocol describes a common method for synthesizing the reagent from myristic acid and N-hydroxysuccinimide.[9]
Materials:
-
Myristic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve myristic acid (1.0 eq) and DCC (1.2 eq) in anhydrous THF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of N-hydroxysuccinimide (1.2 eq) dissolved in anhydrous THF.
-
Continue stirring the reaction mixture for approximately 22-24 hours at room temperature.
-
Monitor the reaction for completion using thin-layer chromatography.
-
Once complete, remove the insoluble dicyclohexylurea byproduct by filtration.
-
Remove the THF solvent under reduced pressure.
-
Recrystallize the resulting residue from ethanol to yield this compound as a colorless solid.[9]
Protocol for Protein Labeling
This protocol provides a general procedure for labeling proteins with this compound. The reaction targets primary amines on the protein surface.[6][12]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.[6] Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO.[6] The concentration will depend on the desired molar excess for the reaction.
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should not exceed 10%.[6]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6] Protect from light if using a fluorescently-tagged myristate analog.
-
-
Quenching (Optional): The reaction can be stopped by adding a quenching solution like 1 M Tris-HCl, pH 8.0, to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts from the labeled protein using a suitable method like gel filtration or dialysis.[6]
References
- 1. Cas 69888-86-4,Succinimidyl Myristate | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. Myristoylation - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Succinimidyl Myristate | 69888-86-4 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 12. biotium.com [biotium.com]
N-Succinimidyl Myristate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
N-Succinimidyl myristate (NSM) is a valuable reagent used in bioconjugation, drug delivery, and surface modification. As an N-hydroxysuccinimide (NHS) ester of myristic acid, its utility hinges on the reactivity of the succinimidyl group towards primary amines. However, this reactivity also makes the molecule susceptible to hydrolysis, which can compromise its effectiveness. This technical guide provides an in-depth overview of the stability of this compound and outlines the optimal conditions for its storage to ensure maximal efficacy and reproducibility in research and development applications.
Core Principles of this compound Stability
The stability of this compound is primarily dictated by the susceptibility of its ester linkage to hydrolysis. The N-hydroxysuccinimide leaving group makes the carbonyl carbon highly electrophilic and thus reactive towards nucleophiles, including water and hydroxide (B78521) ions. This inherent reactivity is crucial for its intended function in forming stable amide bonds with primary amines but also presents a challenge for storage and handling.
The primary degradation pathway for this compound is hydrolysis, which results in the formation of myristic acid and N-hydroxysuccinimide. This process is highly dependent on environmental factors, most notably moisture, pH, and temperature.
Recommended Storage Conditions
To minimize degradation and ensure a long shelf-life, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters based on information from safety data sheets and product information guides.[1][2][3][4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | <-15°C (ideally -20°C in a freezer) | Reduces the rate of hydrolysis and other potential degradation reactions. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Minimizes exposure to atmospheric moisture. |
| Container | Tightly sealed, light-protective container | Prevents ingress of moisture and degradation from light exposure. |
| Handling | Warm to room temperature before opening | Prevents condensation of atmospheric moisture onto the cold solid. |
| Desiccation | Store over a desiccant | Further protects the compound from residual moisture. |
Stability Profile: Hydrolysis Kinetics
The hydrolysis of NHS esters is known to be significantly faster at higher pH values.[1] This is a critical consideration when performing conjugation reactions, which are typically carried out at a slightly alkaline pH to ensure the deprotonation of primary amines.
The following table provides a summary of the stability of a generic NHS ester at various pH levels, which can serve as a useful proxy for estimating the stability of this compound in aqueous solutions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
It is important to note that the long myristoyl chain of this compound may influence its solubility and potentially the kinetics of hydrolysis in aqueous environments compared to shorter-chain NHS esters.
Experimental Protocols for Stability Assessment
To ensure the quality and reactivity of this compound, particularly after prolonged storage or when troubleshooting conjugation experiments, its stability can be assessed experimentally. The following are generalized protocols that can be adapted for this purpose.
Protocol 1: Spectrophotometric Determination of NHS Ester Hydrolysis
This method quantifies the hydrolysis of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260 nm.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffer (or other amine-free buffer) at the desired pH
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known quantity of this compound in anhydrous DMF or DMSO to a final concentration of approximately 10 mM. This should be prepared fresh before the experiment.
-
Prepare the reaction buffer: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline for physiological conditions, or a pH range to study pH-dependent stability).
-
Initiate the hydrolysis reaction: Add a small volume of the this compound stock solution to the reaction buffer in a quartz cuvette to achieve a final concentration suitable for spectrophotometric analysis (e.g., 0.1 mM). Mix quickly.
-
Monitor the absorbance: Immediately begin monitoring the absorbance of the solution at 260 nm over time. The increase in absorbance corresponds to the release of NHS.
-
Data Analysis: The rate of hydrolysis can be determined by plotting the absorbance at 260 nm against time. The initial rate can be calculated from the slope of the linear portion of the curve.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of intact this compound from its hydrolysis products, myristic acid and NHS.
Materials:
-
This compound sample
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with UV detector
Procedure:
-
Prepare sample solutions: Dissolve the this compound sample in a suitable solvent, such as acetonitrile, at a known concentration.
-
Prepare mobile phases: A typical mobile phase system would be a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like 0.1% TFA or formic acid.
-
Set up the HPLC method:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: A suitable gradient will need to be developed to separate the nonpolar this compound and myristic acid from the more polar NHS. For example, a linear gradient from 50% B to 100% B over 15 minutes.
-
Flow rate: 1 mL/min
-
Detection: UV absorbance at 214 nm and 260 nm.
-
-
Inject the sample and analyze: Inject the sample solution and record the chromatogram.
-
Data Analysis: The purity of the this compound can be determined by calculating the peak area of the intact compound relative to the total peak area of all components. The presence of peaks corresponding to myristic acid and NHS would indicate degradation.
Signaling Pathways and Logical Relationships
The primary chemical transformation of concern for this compound is its reaction with primary amines (the desired reaction) and its degradation through hydrolysis (the competing reaction). The following diagrams illustrate these pathways and the logical workflow for assessing the reagent's quality.
Caption: Chemical pathways of this compound.
Caption: Workflow for this compound quality assessment.
Conclusion
The stability of this compound is paramount for its successful application in various scientific and developmental fields. By adhering to strict storage conditions that minimize exposure to moisture, elevated temperatures, and light, the integrity of the reagent can be maintained. Understanding the kinetics of hydrolysis, particularly its dependence on pH, is crucial for designing effective conjugation protocols and for troubleshooting unexpected results. The experimental protocols provided in this guide offer a framework for researchers to assess the quality of their this compound, thereby ensuring the reliability and reproducibility of their work. While general principles of NHS ester stability provide a strong foundation, further studies on the specific properties of this compound would be beneficial for a more complete understanding.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Protein N-Myristoylation: From Core Mechanisms to Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-myristoylation is a crucial and generally irreversible lipid modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a protein.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is fundamental to a vast array of cellular processes.[3] By increasing a protein's hydrophobicity, N-myristoylation plays a pivotal role in mediating protein-membrane interactions and protein-protein interactions, thereby influencing protein localization, stability, and function.[2][4] Its dysregulation is implicated in numerous diseases, including cancer and infectious diseases, making NMT a compelling target for therapeutic intervention.[3][5] This guide provides a comprehensive overview of the core biochemical principles of N-myristoylation, its functional consequences, its role in disease, and the methodologies used to study this critical modification.
The Core of N-Myristoylation
The Biochemical Process
N-myristoylation is catalyzed by N-myristoyltransferase (NMT), which belongs to the Gcn5-related N-acetyltransferase (GNAT) superfamily.[6] In humans, two isozymes, NMT1 and NMT2, share approximately 77% sequence identity but can have distinct cellular roles.[6][7] The catalytic process follows an ordered Bi-Bi reaction mechanism where myristoyl-Coenzyme A (Myr-CoA) first binds to the apoenzyme, inducing a conformational change that facilitates the binding of the peptide substrate.[6] The myristoyl group is then transferred from Myr-CoA to the α-amino group of the N-terminal glycine residue of the substrate protein, forming a stable amide bond.[2] Finally, Coenzyme A (CoA) and the myristoylated protein are released.[6]
Substrate Recognition
The specificity of NMTs is directed towards proteins possessing a specific N-terminal consensus sequence. The absolute requirement is a Glycine (Gly) at the N-terminus (position 1), which becomes exposed after the removal of the initiator Methionine (Met) by methionine aminopeptidases.[8] The subsequent residues also influence recognition and catalysis. A common consensus motif is G(1)X(2)X(3)X(4)S/T(5), where a Serine (Ser) or Threonine (Thr) at position 5 is favored.[2] Uncharged amino acids are generally preferred at position 2, while charged residues are disfavored.[7]
Co- and Post-Translational Myristoylation
N-myristoylation can occur either co-translationally or post-translationally.
-
Co-translational myristoylation is the most common form, occurring on nascent polypeptide chains as they emerge from the ribosome.[8] Following the enzymatic removal of the initiator methionine, the exposed N-terminal glycine becomes a substrate for NMT.[8]
-
Post-translational myristoylation occurs on complete, folded proteins. This process is often triggered by a cellular event, such as apoptosis, where caspase-mediated cleavage of a protein exposes a previously internal glycine residue, creating a new N-terminus that is then recognized and myristoylated by NMT.[3][9] Known examples of post-translationally myristoylated proteins include Bid and PAK2.[9]
Functional Consequences of N-Myristoylation
The attachment of the myristoyl group significantly increases the hydrophobicity of a protein, which is central to its biological functions.
Membrane Targeting and the "Myristoyl Switch"
A primary function of N-myristoylation is to promote the weak and reversible association of proteins with cellular membranes.[4] The myristoyl group can insert into the lipid bilayer, effectively anchoring the protein to a specific subcellular location, such as the plasma membrane, endoplasmic reticulum, or Golgi apparatus.[4]
This membrane association is often regulated by a "myristoyl switch" mechanism. In one common version, the myristoyl-electrostatic switch , the affinity for the membrane is modulated by a nearby cluster of basic amino acid residues.[6] These positively charged residues interact with negatively charged phospholipids (B1166683) on the inner leaflet of the plasma membrane, stabilizing the membrane association.[6] Post-translational modifications like phosphorylation within this basic region can neutralize the positive charge, leading to the release of the protein from the membrane into the cytosol.[6] A well-studied example of this is the MARCKS protein.[6]
Role in Signal Transduction
N-myristoylation is integral to numerous signal transduction pathways. By localizing signaling proteins to membranes, it places them in proximity to their activators, substrates, and downstream effectors. Many key signaling proteins, including non-receptor tyrosine kinases, G-protein α-subunits, and calcium-binding proteins, are myristoylated.[5]
A prominent example is the Src family of tyrosine kinases (SFKs), such as c-Src. N-myristoylation is absolutely required for c-Src to associate with the plasma membrane, which is a prerequisite for its activation and subsequent phosphorylation of downstream targets that regulate cell proliferation, migration, and survival.[5] Inhibition of NMT leads to the production of non-myristoylated, cytosolic, and inactive Src.[5]
Involvement in Apoptosis
N-myristoylation plays a dual role in the regulation of apoptosis (programmed cell death). Several pro-survival proteins require myristoylation for their function. Conversely, the post-translational myristoylation of certain caspase-cleaved proteins is a critical step in promoting apoptosis. For instance, upon apoptotic stimulus, the pro-apoptotic Bcl-2 family member Bid is cleaved by caspase-8. The resulting truncated Bid (tBid) exposes an internal glycine residue, which is then myristoylated, facilitating its translocation to the mitochondrial outer membrane where it promotes the release of cytochrome c.[3]
N-Myristoylation in Disease and Drug Development
Given its central role in cellular signaling, it is not surprising that aberrant N-myristoylation is linked to various diseases.
Role in Cancer
Elevated levels and activity of NMT are observed in a range of cancers, including colorectal, breast, and hematological malignancies.[5][10] This upregulation supports the function of numerous myristoylated oncoproteins, such as c-Src and c-Abl, which are critical drivers of cancer cell proliferation, survival, and metastasis.[5] Therefore, inhibiting NMT disrupts these oncogenic signaling pathways at a fundamental level.[10]
Role in Infectious Diseases
N-myristoylation is also essential for the life cycle of many pathogens.
-
Viruses: Many viral proteins are myristoylated by the host cell's NMTs. This modification is critical for viral assembly, budding, and infectivity.[11] For example, the Gag polyprotein of HIV-1 and the VP0 capsid protein of picornaviruses (like rhinoviruses, the cause of the common cold) require N-myristoylation for proper localization to the plasma membrane and for the assembly of new virions.[12][13]
-
Parasites: NMT is a validated drug target in parasites such as Trypanosoma brucei (causative agent of African sleeping sickness) and Leishmania species.[13] These organisms have their own NMTs that are essential for their viability, making parasite-specific NMT inhibitors an attractive therapeutic strategy.
N-Myristoyltransferase as a Therapeutic Target
The essential role of NMT in cancer and infectious diseases has made it a promising target for drug development.[13] The development of potent and specific NMT inhibitors represents a novel strategy to disrupt these pathological processes. Several small molecule inhibitors have been developed that show potent anti-cancer and anti-viral activity in preclinical models.[1][13]
Quantitative Data Summary
Table 1: Kinetic Parameters of Human N-Myristoyltransferases (NMT1 & NMT2)
This table presents a comparison of the Michaelis-Menten constants (Km) for selected substrates, providing insight into the substrate affinity of the two human NMT isozymes. Lower Km values indicate higher affinity.
| Enzyme | Substrate (Peptide/Acyl-CoA) | Km (µM) | Reference(s) |
| Human NMT1 | Hs pp60src (2-9) Peptide | 2.66 ± 0.20 | [14] |
| ARF6 Peptide | 5.0 ± 0.8 | [15][16] | |
| Myristoyl-CoA | ~18 | [17] | |
| Azido-dodecanoyl-CoA | 14 ± 2 | [18] | |
| Human NMT2 | Hs pp60src (2-9) Peptide | 3.25 ± 0.22 | [14] |
| Azido-dodecanoyl-CoA | 9 ± 3 | [18] |
Table 2: A Selection of Experimentally Verified Human N-Myristoylated Proteins
This table lists a selection of human proteins for which N-myristoylation has been experimentally confirmed, highlighting the diverse functional classes of proteins that undergo this modification.
| Protein | UniProt ID | Function | Cellular Process | Reference(s) |
| c-Src | P12931 | Non-receptor tyrosine kinase | Signal transduction, cell growth | [5][19] |
| c-Abl | P00519 | Non-receptor tyrosine kinase | Cell differentiation, cell division | [5] |
| GNAI1 (Gαi1) | P63096 | G-protein alpha subunit | Signal transduction | [2] |
| GNAO1 (Gαo1) | P09471 | G-protein alpha subunit | Signal transduction | [2] |
| ARF1 | P84077 | ADP-ribosylation factor 1 | Vesicular trafficking, Golgi function | [20] |
| ARF6 | P62330 | ADP-ribosylation factor 6 | Endocytosis, actin remodeling | [20] |
| MARCKS | P29966 | Protein kinase C substrate | Signal transduction, actin dynamics | [6] |
| BID | P55957 | BH3-only Bcl-2 family member | Apoptosis | [3] |
| SAMM50 | Q9Y3D6 | Mitochondrial outer membrane protein | Protein import into mitochondria | [21] |
| FBXL7 | Q8N4B8 | F-box protein | Ubiquitin-ligase complex component | [21] |
| PPM1B | O75748 | Protein phosphatase 2C | Signal transduction | [21] |
Table 3: N-Myristoylated Proteins in Cancer Signaling
| Protein | Role in Cancer | Myristoylation-Dependent Function | Reference(s) |
| c-Src | Oncogene | Membrane localization and activation, promoting proliferation and invasion. | [5] |
| c-Abl | Oncogene (in Bcr-Abl) | Regulated by a "myristoyl switch"; critical for kinase activity. | [3][5] |
| FYN | Oncogene | Membrane association, involved in various signaling pathways. | [10] |
| LYN | Oncogene | Membrane localization in B-cell signaling. | [10] |
| AMPKβ | Metabolic Regulator | Recruitment to mitochondria to promote cancer cell survival. | [4] |
Table 4: N-Myristoylated Proteins in Viral Replication
| Virus | Protein | Myristoylation-Dependent Function | Reference(s) |
| HIV-1 | Gag (p17MA) | Targeting to the plasma membrane for viral assembly and budding. | [11][13] |
| HIV-1 | Nef | Membrane association, essential for viral pathogenesis. | [3][13] |
| Picornaviruses (e.g., Rhinovirus, Poliovirus) | VP0 (precursor to VP2 and VP4) | Capsid assembly and virion maturation. | [12][22] |
| Mammarenavirus (e.g., LCMV) | Z protein | Viral budding activity. | [23] |
Table 5: In Vitro Inhibitory Activity (IC50) of Selected NMT Inhibitors
This table shows the half-maximal inhibitory concentrations (IC50) for two well-characterized NMT inhibitors against human NMTs, demonstrating their high potency.
| Inhibitor | Target | IC50 | Reference(s) |
| DDD85646 (IMP-366) | Human NMT (general) | 4 nM | [3][14] |
| Human NMT1 | 17 - 21.33 nM | [1][24] | |
| Human NMT2 | 22 nM | [1][24] | |
| IMP-1088 | Human NMT1 & NMT2 | <1 nM | [1][24] |
| (in-cell antiviral IC50) | 5.8 - 17 nM | [1] |
Experimental Protocols
Protocol 1: Identification of N-Myristoylated Proteins using Metabolic Labeling and Click Chemistry
This protocol allows for the specific labeling and identification of N-myristoylated proteins in cell culture using a myristic acid analog containing a bio-orthogonal tag.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Cell culture medium (e.g., RPMI or DMEM)
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
12-Azidododecanoic acid (Azidomyristate)
-
NMT inhibitor (e.g., IMP-1088 or DDD85646) for control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-phosphine or alkyne-biotin probe for click chemistry
-
Click chemistry reaction components (e.g., CuSO4, THPTA ligand, sodium ascorbate)
-
Streptavidin-agarose beads
-
SDS-PAGE gels, Western blotting apparatus, and antibodies for detection
Methodology:
-
Metabolic Labeling:
-
Culture cells to ~80% confluency.
-
For a negative control, pre-treat a sample of cells with an NMT inhibitor (e.g., 1 µM IMP-1088) for 1-2 hours.
-
Wash cells with PBS and replace the medium with serum-free medium containing 1% fatty acid-free BSA.
-
Add azidomyristate to the medium to a final concentration of 25-50 µM.
-
Incubate the cells for 4-6 hours at 37°C to allow for the metabolic incorporation of the analog into proteins.[24]
-
-
Cell Lysis:
-
Wash the cells with cold PBS to remove excess azidomyristate.
-
Lyse the cells on ice using a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.
-
-
Click Chemistry Reaction:
-
To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry reaction components. A typical reaction includes the protein lysate, a biotin-alkyne or biotin-phosphine probe, CuSO4, a copper ligand like THPTA, and a reducing agent like sodium ascorbate.[12][25]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using a streptavidin-HRP conjugate to detect all biotinylated (i.e., myristoylated) proteins, or by subjecting the gel bands to mass spectrometry for protein identification.
-
Protocol 2: In Vitro N-Myristoyltransferase (NMT) Activity Assay
This protocol describes a continuous, fluorescence-based assay to measure NMT activity by detecting the production of Coenzyme A (CoA).[14][26]
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Synthetic peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of c-Src: GSSKSKPK)[14]
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EGTA, 1 mM DTT)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent dye
-
NMT inhibitor for control (e.g., IMP-1088)
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of Myristoyl-CoA, peptide substrate, CPM dye, and NMT enzyme in the assay buffer.
-
For inhibitor studies, prepare serial dilutions of the inhibitor.
-
-
Assay Setup:
-
In each well of a 96-well black microplate, combine the assay buffer, NMT enzyme (e.g., to a final concentration of 5-10 nM), and CPM dye (e.g., to a final concentration of 5-10 µM).[14]
-
If testing inhibitors, add the inhibitor at this stage and pre-incubate with the enzyme for 15-30 minutes at room temperature.
-
Add Myristoyl-CoA to the wells.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the peptide substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25-30°C).
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm.[14]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
For kinetic analysis, vary the concentration of one substrate (e.g., peptide) while keeping the other (Myristoyl-CoA) at a saturating concentration. Fit the initial velocity data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor analysis, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Conclusion
Protein N-myristoylation is a fundamental lipid modification that is essential for the proper function and localization of a wide array of proteins. Its critical roles in signal transduction, membrane targeting, and apoptosis underscore its importance in cellular homeostasis. The dysregulation of N-myristoylation in diseases such as cancer and viral infections has established N-myristoyltransferases as high-value therapeutic targets. The continued development of potent and specific NMT inhibitors, coupled with advanced proteomic and biochemical methodologies to study myristoylation, holds great promise for novel therapeutic strategies and a deeper understanding of cellular biology. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this vital post-translational modification.
References
- 1. mdpi.com [mdpi.com]
- 2. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. N-myristoyltransferase inhibitors - Wikipedia [en.wikipedia.org]
- 14. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comparative analysis of the kinetic mechanism and peptide substrate specificity of human and Saccharomyces cerevisiae myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 25. vectorlabs.com [vectorlabs.com]
- 26. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Succinimidyl Myristate: A Technical Guide to Inducing Protein Lipidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of N-Succinimidyl myristate (NSM) as a tool for the chemical lipidation of proteins. It provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and methods for analyzing the resulting modified proteins. This guide also contrasts chemical myristoylation with the natural enzymatic process and discusses its implications in key signaling pathways relevant to drug discovery and development.
Introduction: The Significance of Protein Lipidation
Protein lipidation is a critical post-translational modification that plays a pivotal role in a vast array of cellular processes. The attachment of lipid moieties, such as the 14-carbon saturated fatty acid myristate, can profoundly alter a protein's properties, influencing its subcellular localization, stability, and interactions with other proteins and membranes.[1][2][3] Enzymatic N-myristoylation, catalyzed by N-myristoyltransferase (NMT), specifically targets the N-terminal glycine (B1666218) residues of a select group of proteins.[4][5][6] This modification is integral to the function of numerous signaling proteins, including those involved in cancer progression and immune responses.[2][7]
This compound offers a chemical approach to mimic this vital modification, enabling researchers to investigate the functional consequences of lipidation on proteins that may not be natural substrates for NMT. This guide will delve into the practical application of NSM for inducing protein lipidation.
Chemical vs. Enzymatic Myristoylation
Understanding the distinction between chemical and enzymatic myristoylation is crucial for interpreting experimental results.
| Feature | Enzymatic N-Myristoylation | Chemical Lipidation with NSM |
| Catalyst | N-Myristoyltransferase (NMT)[4][5] | Chemical reaction |
| Specificity | Highly specific for N-terminal glycine residues within a consensus sequence.[8][9] | Reacts with primary amines (N-termini and lysine (B10760008) residues) on the protein surface. |
| Timing | Co- or post-translational.[2][6] | Post-purification (in vitro) or potentially in situ. |
| Control | Regulated by cellular machinery. | Dependent on reaction conditions (pH, concentration). |
Core Principles of this compound Chemistry
This compound is an N-hydroxysuccinimide (NHS) ester of myristic acid. The NHS ester is a reactive group that readily couples with primary amines on proteins, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form stable amide bonds.[10] This reaction is most efficient at a slightly alkaline pH (7.2-9.0).
Diagram: Reaction of this compound with a Protein
Caption: Chemical reaction of this compound with protein amines.
Experimental Protocols
In Vitro Protein Lipidation with this compound
This protocol provides a general framework for the chemical myristoylation of a purified protein. Optimization may be required for specific proteins.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, HEPES).
-
This compound (NSM).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Desalting column or dialysis membrane for buffer exchange.
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) that would compete with the reaction.
-
Prepare NSM Stock Solution: Immediately before use, dissolve NSM in anhydrous DMSO or DMF to a concentration of 10-50 mM. Due to the hydrophobicity of the myristoyl chain, gentle warming may be necessary to fully dissolve the compound. NSM is susceptible to hydrolysis, so prepare this solution fresh.
-
Labeling Reaction: Add the NSM stock solution to the protein solution at a molar excess of 10- to 50-fold. The optimal ratio will depend on the number of accessible primary amines on the protein and the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining NSM. Incubate for 15-30 minutes.
-
Purification: Remove excess reagent and byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer.
Analysis of Myristoylated Proteins
4.2.1. SDS-PAGE Analysis: Myristoylation adds a hydrophobic moiety to the protein, which may result in a slight shift in its migration on an SDS-PAGE gel. A higher degree of labeling may lead to a more noticeable shift or band broadening.
4.2.2. Mass Spectrometry Analysis: Mass spectrometry is the definitive method for confirming and characterizing protein myristoylation.
-
Intact Protein Analysis: Analysis of the intact protein by ESI-MS will show a mass increase corresponding to the number of attached myristoyl groups (mass of myristoyl group = 210.36 Da).
-
Peptide Mapping: To identify the specific sites of modification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. Myristoylated peptides will exhibit a mass shift and can be identified through database searching with variable modifications on lysine and the N-terminus.[11][12]
Diagram: Experimental Workflow for NSM-Induced Lipidation and Analysis
Caption: A typical experimental workflow for protein myristoylation using NSM.
Impact on Signaling Pathways
Chemically induced myristoylation can be a powerful tool to study the role of this modification in cellular signaling. Below are two examples of pathways where myristoylation is a key regulatory event.
Src Family Kinases: A Myristoyl Switch for Activation
Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival. Their activity is tightly regulated, and N-myristoylation is essential for their localization to the plasma membrane and subsequent activation.[13][14][15][16] In its inactive state, the myristoyl group is often sequestered within a hydrophobic pocket of the protein.[13] Upon activation, a conformational change exposes the myristoyl group, allowing it to insert into the cell membrane.[1]
Diagram: Src Kinase Activation Pathway
Caption: Myristoylation-dependent activation and membrane targeting of Src kinase.
Bid and Apoptosis: A Post-Translational Myristoylation Switch
The pro-apoptotic protein Bid is a key regulator of the intrinsic apoptotic pathway. In healthy cells, Bid is cytosolic. Upon induction of apoptosis, caspase-8 cleaves Bid, exposing a previously internal glycine residue. This newly exposed N-terminal glycine can then be myristoylated by NMT.[17][18][19][20][21] The myristoylated, truncated Bid (tBid) then translocates to the mitochondrial membrane, where it promotes the release of cytochrome c, leading to caspase activation and cell death.[17][18]
Diagram: Post-Translational Myristoylation of Bid in Apoptosis
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 5. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 7. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of N-myristoylation modification of proteins by SVM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-Translational Modification Analysis | Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry : Shimadzu (Ãsterreich) [shimadzu.at]
- 13. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Posttranslational N-myristoylation of BID as a molecular switch for targeting mitochondria and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Caspase-2–induced Apoptosis Requires Bid Cleavage: A Physiological Role for Bid in Heat Shock–induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Caspase-2 cleavage of BID is a critical apoptotic signal downstream of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological function of N-terminal myristoylation
An In-depth Technical Guide to the Biological Function of N-Terminal Myristoylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein N-myristoylation is a crucial lipid modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a protein.[1][2][3] This process, catalyzed by the enzyme N-myristoyltransferase (NMT), is a ubiquitous and often irreversible modification in eukaryotes that plays a fundamental role in governing the membrane localization and function of numerous proteins.[3][4][5] Myristoylated proteins are key components in a multitude of cellular processes, including signal transduction, apoptosis, and protein targeting.[2][5][6] Dysregulation of myristoylation is strongly implicated in the pathogenesis of various diseases, including cancer, and viral and protozoan infections.[5][7][8] Consequently, NMT has emerged as a high-value therapeutic target, and the development of specific NMT inhibitors represents a novel strategy to disrupt pathological processes at a fundamental level.[1][9][10] This technical guide provides a comprehensive overview of the biochemical basis of myristoylation, its role in key signaling pathways, quantitative data on its impact, detailed experimental protocols for its study, and the therapeutic potential of its inhibition.
The Core of N-Myristoylation: The Biochemical Process
N-myristoylation is the enzymatic transfer of myristic acid from myristoyl-Coenzyme A (Myr-CoA) to the α-amino group of an N-terminal glycine residue, forming a stable amide bond.[3][11][12] This modification is catalyzed by N-myristoyltransferase (NMT), an essential enzyme found in eukaryotes but not prokaryotes.[5][9] Mammals express two isozymes, NMT1 and NMT2, which have similar catalytic mechanisms but may have partially non-redundant functions.[13][14][15][16]
The Catalytic Mechanism
The NMT catalytic cycle follows a sequential, ordered Bi-Bi kinetic mechanism.[4][5][11][17]
-
Myr-CoA Binding: The cycle begins with Myr-CoA binding to the apo-enzyme. This induces a conformational change in NMT that opens the peptide substrate-binding site.[5][17]
-
Peptide Substrate Binding: The target protein with an accessible N-terminal glycine then binds to the NMT-Myr-CoA complex.
-
Acyl Transfer: The N-terminal glycine's amino group performs a nucleophilic attack on the thioester carbonyl of the bound Myr-CoA.[3][5] The C-terminus of NMT acts as a general base to facilitate this reaction.[3][11]
-
Product Release: Coenzyme A is released first, followed by the newly myristoylated protein, returning the enzyme to its apo state.[5]
Co-translational vs. Post-translational Myristoylation
Myristoylation can occur at two distinct cellular timepoints:
-
Co-translational Myristoylation: This is the most common form. As a nascent polypeptide chain emerges from the ribosome, the initiator methionine is cleaved by a methionine aminopeptidase (B13392206) (MetAP), exposing the N-terminal glycine (Gly at position 2).[7][14][16] NMT then recognizes this motif and attaches the myristoyl group.[4]
-
Post-translational Myristoylation: This is a rarer but functionally critical event, often occurring during apoptosis. Proteolytic cleavage of a protein by enzymes like caspases can expose a new, internal glycine residue at the N-terminus of the resulting fragment.[6][7][18] This newly exposed glycine can then be recognized and myristoylated by NMT. A prime example is the pro-apoptotic protein Bid, which is cleaved by caspase-8 to generate truncated Bid (tBid), which is then myristoylated.[4][6]
Substrate Recognition
NMT recognizes a specific sequence motif at the N-terminus of its substrate proteins. The consensus sequence requires an N-terminal Glycine (position 1) and often a Serine or Threonine at position 5 (G¹xxxS/T⁵).[4][17] More detailed analysis has revealed three distinct regions within the N-terminal 17 residues that interact with the enzyme:
-
Region 1 (Positions 1-6): Fits directly into the catalytic binding pocket.[19]
-
Region 2 (Positions 7-10): Interacts with the surface of NMT near the cavity entrance.[19]
-
Region 3 (Positions 11-17): Acts as a hydrophilic linker region.[19]
Core Biological Functions of N-Myristoylation
The attachment of the hydrophobic myristoyl group is not merely a passive anchor but a dynamic regulator of protein function, primarily by mediating protein-membrane and protein-protein interactions.
Membrane Targeting and The "Myristoyl Switch"
A primary function of N-myristoylation is to promote the association of proteins with cellular membranes.[6][7] However, the affinity provided by the single myristoyl group is often insufficient for stable membrane anchoring.[8] Therefore, many myristoylated proteins require a second signal for high-avidity binding. This dual-signal requirement forms the basis of the "myristoyl switch," a mechanism that allows for the conditional and reversible membrane association of proteins.
The switch can be controlled in several ways:
-
Second Lipid Modification: Proteins like Src family kinases are also palmitoylated, which greatly enhances their membrane affinity.
-
Basic Amino Acid Cluster: A stretch of positively charged amino acids (e.g., lysine, arginine) can interact electrostatically with negatively charged phospholipids (B1166683) in the membrane, working in concert with the myristoyl group.
-
Ligand Binding: In some proteins, the myristoyl group is sequestered within a hydrophobic pocket in the protein's inactive state. Upon binding a ligand (e.g., Ca²⁺ for recoverin, GTP for ARF1), a conformational change expels the myristoyl group, making it available to engage with the membrane.[8]
Regulation of Protein-Protein Interactions
Beyond membrane targeting, the myristoyl moiety can directly mediate or regulate interactions with other proteins.[4][7][12] The lipid chain can insert into hydrophobic pockets on partner proteins, stabilizing a complex or inducing a functional conformational change. For example, the interaction between the myristoylated protein CAP-23/NAP-22 and calmodulin is dependent on the myristoyl group, as the protein lacks a canonical calmodulin-binding motif.[12]
Role in Key Signaling Pathways and Cellular Processes
Myristoylation is indispensable for the proper function of numerous proteins involved in critical cellular signaling networks.
Signal Transduction
-
Src Family Kinases (SFKs): c-Src, a proto-oncogenic non-receptor tyrosine kinase, is a classic example of a myristoylated protein.[1] Myristoylation is an absolute requirement for its localization to the plasma membrane, which is essential for its role in pathways controlling cell proliferation, survival, and migration.[1][14] Inhibition of NMT leads to the production of non-myristoylated, cytosolic, and inactive Src.[14]
-
T-Cell Receptor (TCR) Signaling: The SFKs Lck and Fyn are crucial for initiating the TCR signaling cascade. Their myristoylation is required for their localization to the plasma membrane and association with the CD4/CD8 co-receptors and the TCR complex, respectively, which is a prerequisite for T-cell activation.[4]
-
G-Protein Signaling: The α-subunits of several heterotrimeric G-proteins (e.g., Gαi) are myristoylated. This modification facilitates their membrane association and interaction with G-protein coupled receptors and downstream effectors.
Apoptosis
N-myristoylation plays a dual role in the regulation of programmed cell death.
-
Pro-Apoptotic Function: The post-translational myristoylation of caspase-cleaved Bid (tBid) is a key event in the intrinsic apoptotic pathway.[6] Myristoylation targets tBid to the mitochondrial outer membrane, where it promotes the release of cytochrome c, ultimately leading to cell death.[4]
-
Survival Function: The enzymes NMT1 and NMT2 are themselves critical for cell survival. Depletion of either isozyme using RNA interference induces apoptosis.[14][15] Loss of NMT2 has been shown to have a more potent pro-apoptotic effect, shifting the expression of Bcl-2 family proteins towards apoptosis.[14][15] During apoptosis, NMT1 and NMT2 are cleaved by caspases, which alters their subcellular localization and may modulate their activity towards newly generated substrates.[18]
Viral Pathogenesis
Many viruses co-opt the host cell's NMT to myristoylate viral proteins, a step that is essential for various stages of the viral life cycle.[3][5][17][20]
-
HIV-1: The Gag polyprotein and the accessory protein Nef both require myristoylation by the host NMT.[4][5][17] Myristoylation of Gag is critical for its transport to the plasma membrane, viral assembly, and budding.
-
Picornaviruses (e.g., Rhinovirus): The capsid polyprotein VP0 is myristoylated, which is crucial for viral assembly and infectivity.[21]
-
Parvoviruses: The capsid protein VP1 undergoes post-translational myristoylation after proteolytic cleavage, which is critical for disrupting the nuclear envelope to allow viral entry into the nucleus.[22]
N-Myristoylation as a Therapeutic Target
The essential roles of NMTs in cell proliferation, survival, and pathogen life cycles make them attractive targets for drug development.[1][9][10]
Oncology
NMT is frequently overexpressed in a range of cancers, including colorectal, breast, and brain tumors, and its elevated expression can be associated with poor prognosis.[1][10][23][24] Targeting NMT offers a novel therapeutic strategy.
-
Mechanism: NMT inhibitors block the myristoylation of key oncoproteins like Src, preventing their membrane localization and oncogenic signaling.[1][10] This can induce apoptosis and inhibit tumor growth.[13][14]
-
Synthetic Lethality: NMT inhibition has been shown to be synthetically lethal in cancers with deregulated MYC expression.[25] This is mediated by a failure in the synthesis of mitochondrial respiratory complex I proteins, leading to mitochondrial dysfunction specifically in MYC-driven cancer cells.[25]
-
Clinical Development: Several potent NMT inhibitors are in preclinical and clinical development. Zelenirstat (PCLX-001) is an oral pan-NMT inhibitor that has entered Phase I clinical trials for lymphomas and solid tumors.[1][13][26]
Infectious Diseases
Since NMT is essential in many eukaryotic pathogens but absent in prokaryotes, it is a validated target for anti-infective agents.[5][9]
-
Antifungal/Antiparasitic: NMT is essential for the viability of pathogens like Candida albicans (fungus), Trypanosoma brucei (sleeping sickness), Leishmania donovani (leishmaniasis), and Plasmodium falciparum (malaria).[5][21][27] Potent and selective inhibitors against pathogen NMTs have been developed.[21]
-
Antiviral: Because viruses like HIV and rhinovirus depend on the host's NMT, inhibiting human NMT can block viral replication.[5][21] The challenge here is achieving a therapeutic window that inhibits viral processes without causing significant toxicity to uninfected host cells.[5]
Quantitative Data Summary
Quantitative analysis is critical for understanding the potency of inhibitors and the kinetics of the NMT-catalyzed reaction.
Table 1: Potency of Selected N-Myristoyltransferase (NMT) Inhibitors
| Inhibitor | Target(s) | Potency | Reference(s) |
|---|---|---|---|
| Zelenirstat (PCLX-001) | NMT1, NMT2 | IC₅₀ = 5 nM (NMT1), 8 nM (NMT2) | [13] |
| IMP-1088 | NMT1, NMT2 | Potent inhibitor of human NMTs | [21][26] |
| MYX1715 | NMT | K_D_ = 0.09 nM | [13] |
| NMT-IN-7 | NMT1 | IC₅₀ = 2.1 nM (HsNMT1M) | [13] |
| NMT-IN-8 | NMT | IC₅₀ < 10 nM |[13] |
Table 2: Kinetic Parameters of N-Myristoyltransferases for Myristoyl-CoA
| Enzyme | Organism | K_m_ (µM) | Reference(s) |
|---|---|---|---|
| NMT1 | Mouse | 14 | [28] |
| NMT2 | Mouse | 9 | [28] |
| NMT1 | Human | 8.24 | [28] |
| NMT2 | Human | 7.24 |[28] |
Key Experimental Protocols
Studying N-myristoylation requires specialized techniques to identify modified proteins and measure enzyme activity.
Protocol 1: Global Profiling of N-Myristoylation Sites by Liquid-Liquid Extraction (LLE)
This method allows for the direct identification of endogenous myristoylation sites from complex biological samples without metabolic labeling.[29]
-
Principle: The hydrophobicity of the myristoyl group allows for the selective partitioning of myristoylated peptides into an organic solvent phase, away from the vast majority of unmodified peptides, thereby enriching them for mass spectrometry analysis.
-
Methodology:
-
Protein Extraction and Digestion: Extract total protein from cells or tissues under denaturing conditions. Reduce and alkylate cysteine residues. Digest proteins into peptides using a protease (e.g., Trypsin, GluC, or Chymotrypsin).[29]
-
Liquid-Liquid Extraction: Acidify the peptide mixture (e.g., with 1% trifluoroacetic acid). Add an equal volume of an organic solvent (e.g., 1-heptanol (B7768884) or 1-octanol).[29] Vortex vigorously and centrifuge to separate the aqueous and organic phases.
-
Peptide Recovery: Carefully collect the upper organic phase containing the hydrophobic myristoylated peptides. Evaporate the solvent to dryness using a vacuum centrifuge.
-
LC-MS/MS Analysis: Reconstitute the enriched peptides in a suitable buffer for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein database, specifying N-terminal myristoylation (+210.19837 Da) as a variable modification on glycine.
-
Protocol 2: Identification of Myristoylated Proteins via Metabolic Labeling and Click Chemistry
This powerful chemical proteomics approach enables the global and dynamic profiling of myristoylated proteins in living cells.[30]
-
Principle: A myristic acid analog containing a bioorthogonal alkyne group (e.g., 14-tetradecynoic acid, YnMyr) is fed to cells. It is metabolically activated to YnMyr-CoA and incorporated into proteins by NMTs. After cell lysis, a reporter tag with a complementary azide (B81097) group (e.g., biotin-azide) is covalently attached via a highly specific copper-catalyzed "click" reaction. The tagged proteins can then be enriched and identified.
-
Methodology:
-
Metabolic Labeling: Culture cells in the presence of the alkyne-functionalized myristic acid analog for a desired period (e.g., 4-18 hours).
-
Cell Lysis: Harvest and lyse the cells in a buffer containing detergents (e.g., SDS) and protease inhibitors.
-
Click Chemistry Reaction: To the cell lysate, add the reaction components: biotin-azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow the click reaction to proceed.
-
Enrichment of Labeled Proteins: Add streptavidin-conjugated beads to the lysate to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS to identify the enriched proteins.
-
Protocol 3: Non-Radioactive In Vitro NMT Activity Assay (ELISA-based)
This assay provides a robust, high-throughput method for measuring NMT activity and screening for inhibitors.[28]
-
Principle: Recombinant NMT catalyzes the transfer of an azide-containing acyl-CoA analog (e.g., azido-dodecanoyl-CoA) onto a FLAG-tagged peptide substrate. The reaction product is captured on an anti-FLAG antibody-coated microplate. A biotin-phosphine probe is added, which couples to the azide via Staudinger ligation. The captured biotin (B1667282) is then detected colorimetrically using streptavidin-horseradish peroxidase (HRP) and a suitable substrate (e.g., TMB).
-
Methodology:
-
Plate Coating: Coat a 96-well microplate with an anti-FLAG antibody. Block non-specific binding sites.
-
NMT Reaction: In a separate tube, prepare the reaction mixture containing assay buffer, recombinant NMT1 or NMT2, the FLAG-tagged peptide substrate (e.g., based on the Lck N-terminus), and the azido-acyl-CoA analog. Incubate to allow the reaction to proceed. NMT inhibitors can be included at this stage for screening.
-
Capture: Transfer the reaction mixture to the coated plate and incubate to allow the anti-FLAG antibody to capture the acylated, FLAG-tagged peptide product. Wash the plate to remove unbound components.
-
Staudinger Ligation: Add a biotin-phosphine conjugate to each well and incubate. The phosphine (B1218219) will react with the azide on the captured peptide, attaching a biotin label. Wash the plate.
-
Detection: Add streptavidin-HRP conjugate and incubate. Wash the plate thoroughly. Add HRP substrate (e.g., TMB) and allow color to develop. Stop the reaction with acid.
-
Data Analysis: Read the absorbance at 450 nm. The signal intensity is directly proportional to the NMT activity.
-
Conclusion
N-terminal myristoylation is a fundamental and widespread protein modification that is critical for regulating the location and function of a diverse array of proteins. Its essential roles in cellular signaling, survival, and pathogen viability have established its enzyme, NMT, as a compelling therapeutic target for cancer and infectious diseases. The continued development of advanced chemical biology tools and proteomic methods will further illuminate the breadth of the myristoylated proteome and its dynamic regulation, paving the way for novel diagnostic and therapeutic strategies that target this vital cellular process.
References
- 1. benchchem.com [benchchem.com]
- 2. Roles of Protein N-Myristoylation and Translational Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myristoylation - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 5. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein N-myristoylation: critical role in apoptosis and salt tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. The structure of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Two N-myristoyltransferase isozymes play unique roles in protein myristoylation, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of co- and post-translational myristoylation of proteins during apoptosis: interplay of N-myristoyltransferases and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting n-myristoyltransferases promotes a pan-Mammarenavirus inhibition through the degradation of the Z matrix protein | PLOS Pathogens [journals.plos.org]
- 21. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening | MDPI [mdpi.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Potential role of N-myristoyltransferase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. N-myristoyltransferase inhibitors - Wikipedia [en.wikipedia.org]
- 27. Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion | PLOS Biology [journals.plos.org]
- 28. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
N-Succinimidyl Myristate: A Technical Guide to its Properties, Applications in Bioconjugation, and Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Succinimidyl myristate is a reactive ester derivative of myristic acid, a saturated 14-carbon fatty acid. Its primary utility lies in its ability to covalently attach the myristoyl group to primary amines on proteins and other biomolecules. This lipidation modification, known as myristoylation, is a critical cotranslational and post-translational event that governs the membrane localization and function of numerous proteins involved in vital cellular signaling pathways. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its use in protein labeling, and an exploration of its relevance in key signaling cascades. Furthermore, it delves into its application in the formulation of cationic polysaccharide-based transfection reagents.
Physicochemical Properties of this compound
This compound is a white to off-white solid that is sensitive to moisture. Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 325.44 g/mol | [1][2][3] |
| Molecular Formula | C₁₈H₃₁NO₄ | [1][2][3] |
| CAS Number | 69888-86-4 | [1][4] |
| Melting Point | 80-81 °C | [2][3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][3] |
| Appearance | White to Off-White Solid/Crystalline Powder | [3][5] |
| Purity | ≥97% | [4] |
Experimental Protocols
Protein Labeling with this compound
This protocol describes a general method for the covalent attachment of a myristoyl group to primary amines (N-terminus and lysine (B10760008) residues) of a target protein using this compound. This procedure is adapted from standard protocols for N-hydroxysuccinimide (NHS) ester-based protein labeling.[5][6]
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine (B1666218)
-
Purification column (e.g., desalting column or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin).
-
If necessary, exchange the buffer of the protein solution to the Reaction Buffer (pH 8.3-8.5) using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.
-
Note: this compound is moisture-sensitive. Use anhydrous solvents and prepare the solution fresh.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 10-20 fold excess of the NHS ester to the protein).
-
While gently vortexing the protein solution, add the this compound solution dropwise.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the protein is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted this compound and byproducts (N-hydroxysuccinimide) by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Conceptual Protocol for Preparation of Myristoylated Chitosan (B1678972) for Transfection
This compound is used to synthesize cationic polysaccharide compositions for transfection.[7] This protocol provides a conceptual workflow for the myristoylation of chitosan, a biocompatible polysaccharide, to enhance its properties as a gene delivery vector.
Materials:
-
Low molecular weight chitosan
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Aqueous acetic acid solution (e.g., 1% v/v)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve chitosan in the aqueous acetic acid solution to a desired concentration (e.g., 1% w/v). Stir until fully dissolved.
-
-
This compound Addition:
-
Dissolve this compound in anhydrous DMSO or DMF.
-
Slowly add the this compound solution to the chitosan solution while stirring vigorously. The molar ratio of this compound to the glucosamine (B1671600) units of chitosan will determine the degree of myristoylation and should be optimized.
-
-
Reaction:
-
Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze extensively against deionized water for several days to remove unreacted this compound, byproducts, and organic solvent. Change the water frequently.
-
-
Lyophilization:
-
Freeze the purified myristoylated chitosan solution and lyophilize to obtain a dry powder.
-
-
Characterization:
-
The degree of myristoylation can be determined using techniques such as ¹H NMR spectroscopy.
-
Role in Cellular Signaling Pathways
Myristoylation, the attachment of myristate to the N-terminal glycine of a protein, is a key lipid modification that facilitates membrane association and protein-protein interactions. This modification is crucial for the function of many signaling proteins.
Src Family Kinases
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and survival. Myristoylation is essential for the localization of Src to the plasma membrane, a prerequisite for its activation and downstream signaling.
Caption: Src Kinase Activation Pathway.
The myristoyl group on Src acts as a hydrophobic anchor, facilitating its association with the inner leaflet of the plasma membrane. Upon stimulation by growth factors or dephosphorylation of a key tyrosine residue (Tyr527) by a phosphatase, Src undergoes a conformational change, leading to its activation and subsequent phosphorylation of downstream targets that drive cellular processes.
G Protein-Coupled Receptor (GPCR) Signaling
Many Gα subunits of heterotrimeric G proteins are N-terminally myristoylated. This modification is critical for their interaction with the Gβγ dimer, their association with the plasma membrane, and their ability to interact with GPCRs and downstream effectors.
Caption: G Protein-Coupled Receptor Signaling.
The myristoylation of the Gα subunit is crucial for tethering the heterotrimeric G protein complex to the plasma membrane, where it can efficiently interact with activated GPCRs. Following ligand binding and receptor activation, the Gα subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and modulates the activity of downstream effector enzymes, initiating a cellular response.
Conclusion
This compound is a valuable tool for researchers in cell biology, biochemistry, and drug development. Its ability to introduce a myristoyl group onto proteins provides a means to study the functional consequences of this important lipid modification. Understanding the physicochemical properties of this compound and having access to reliable experimental protocols for its use are essential for harnessing its full potential in elucidating the complex roles of myristoylated proteins in cellular signaling and for developing novel therapeutic strategies, including advanced gene delivery systems.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. Preparation, characterization and transfection efficacy of chitosan nanoparticles containing the intestinal trefoil factor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of N-Succinimidyl Myristate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and technical information for N-Succinimidyl Myristate, a key reagent in bioconjugation and drug delivery research. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.
Chemical and Physical Properties
This compound, also known as NHS-Myristate, is an amine-reactive compound used to introduce a myristoyl group to proteins, peptides, and other molecules. The myristoyl group is a saturated 14-carbon fatty acid that increases the hydrophobicity of the target molecule, often facilitating membrane association.[1][2]
| Property | Value | References |
| Synonyms | (2,5-dioxopyrrolidin-1-yl) tetradecanoate, Myristic Acid N-Succinimidyl Ester | [3] |
| Molecular Formula | C₁₈H₃₁NO₄ | [3][4] |
| Molecular Weight | 325.44 g/mol | [3][4][5] |
| Appearance | White to almost white crystalline powder or colorless leaflets | [6] |
| Melting Point | 80-84°C | [5] |
| Solubility | Soluble in Chloroform and Methanol (Slightly) | [5] |
| Stability | Moisture sensitive | [3][5][6] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance that requires careful handling to avoid adverse health effects.
GHS Classification:
Hazard Statements:
Precautionary Measures:
| Category | Precautionary Statement | Description | References |
| Prevention | P264 | Wash hands and face thoroughly after handling. | |
| P280 | Wear protective gloves, eye protection, and face protection. | [7] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water and soap. | [7] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | ||
| P362+P364 | Take off contaminated clothing and wash it before reuse. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
Handling and Storage
Proper handling and storage are essential to maintain the stability of this compound and to ensure the safety of laboratory personnel.
-
Handling:
-
Perform all handling in a well-ventilated area, preferably in a chemical fume hood to avoid dust dispersion.
-
Use a local exhaust system if dust or aerosol generation is likely.
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid ingestion and inhalation.[7]
-
Wash hands thoroughly after handling the compound.[7]
-
-
Storage:
Experimental Protocols and Applications
This compound is primarily used for the myristoylation of proteins and peptides. This modification involves the covalent attachment of a myristoyl group to primary amine groups, such as the N-terminal glycine (B1666218) residue of a protein.[1] This process, known as N-myristoylation, is a lipid modification that can influence protein localization, stability, and function by promoting membrane association.[1][2][9]
General Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Protein Myristoylation Reaction Mechanism
This compound reacts with the primary amine of a protein (e.g., the α-amino group of an N-terminal glycine) through a nucleophilic acyl substitution. The succinimidyl group is an excellent leaving group, facilitating the formation of a stable amide bond.
Caption: Chemical reaction for protein myristoylation.
Biological N-Myristoylation Signaling Pathway
In biological systems, N-myristoylation is an enzymatic process catalyzed by N-myristoyltransferase (NMT).[9][10] This enzyme transfers a myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins.[2][9] This modification is crucial for various cellular processes, including signal transduction and protein-protein interactions.[1][9]
Caption: Enzymatic N-myristoylation in cellular signaling.
First Aid Measures
In case of exposure to this compound, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure | References |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult or irregular, provide artificial respiration. Seek medical attention. | [7] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician. | [7] |
| Eye Contact | Rinse cautiously with plenty of water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately consult an ophthalmologist. | [7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician. | [7] |
Note for First Aiders: Wear personal protective equipment, such as rubber gloves and safety goggles, to avoid secondary exposure.
Fire and Explosion Hazard
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Decomposition may release carbon monoxide, carbon dioxide, and nitrogen oxides.[8]
-
Firefighting Instructions: Wear a self-contained breathing apparatus and chemical protective clothing.[7]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or soil.[7] Waste material should be collected in closed, suitable containers for disposal.[7] Handle uncleaned containers as you would the product itself.
References
- 1. grokipedia.com [grokipedia.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. Cas 69888-86-4,Succinimidyl Myristate | lookchem [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. biosynth.com [biosynth.com]
- 8. soapmakers-store.com [soapmakers-store.com]
- 9. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 10. Myristoylation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for N-Succinimidyl Myristate Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein lipidation is a critical post-translational modification that governs protein localization, trafficking, and function. Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate), plays a pivotal role in mediating protein-membrane interactions and facilitating signal transduction cascades.[1][2] While enzymatic N-myristoylation at N-terminal glycines is a highly specific cellular process, in vitro chemical labeling with N-Succinimidyl myristate offers a versatile tool to introduce a myristoyl group onto proteins non-specifically at primary amines (N-terminus and lysine (B10760008) residues). This allows researchers to investigate the effects of lipidation on protein behavior, such as membrane association and protein-protein interactions, in a controlled manner.[3][4]
These application notes provide a detailed protocol for the chemical myristoylation of proteins using this compound, guidance on the purification of the labeled protein, and insights into potential applications in cellular signaling research.
Data Presentation
The success of the labeling reaction is dependent on several key parameters. The following table summarizes the recommended conditions for optimal labeling.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |
| Reaction Buffer | 0.1 M Sodium Phosphate or Sodium Bicarbonate | Must be amine-free (e.g., avoid Tris or glycine (B1666218) buffers). |
| pH | 7.5 - 8.5 | Optimal for the reaction between NHS esters and primary amines. |
| This compound Stock Solution | 10-50 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use due to moisture sensitivity. |
| Molar Excess of this compound to Protein | 20-100 fold | The optimal ratio should be determined empirically for each protein. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-4 hours or 4°C overnight. |
| Reaction Time | 1-4 hours at Room Temperature; Overnight at 4°C | Longer incubation times may be necessary for less reactive proteins. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | To stop the reaction by consuming unreacted NHS ester. |
Experimental Protocols
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Hydrophobic Interaction Chromatography column, desalting column)
-
Dialysis tubing or centrifugal concentrators
Protocol for this compound Protein Labeling
1. Protein Preparation: a. Dissolve or dialyze the protein of interest into the Reaction Buffer at a concentration of 1-10 mg/mL. b. Ensure the buffer is free of any primary amines, such as Tris or glycine, as these will compete with the protein for labeling.
2. This compound Stock Solution Preparation: a. Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF. b. Due to the hydrophobic nature of myristate, ensure the compound is fully dissolved. Gentle warming may be required.
3. Labeling Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of a 50-fold molar excess is recommended. b. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10% to avoid protein denaturation. c. Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or rotation. Alternatively, the reaction can be performed overnight at 4°C.
4. Quenching the Reaction: a. Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature to ensure all unreacted this compound is hydrolyzed.
5. Purification of the Myristoylated Protein: a. The purification method will depend on the properties of the protein and the extent of labeling. b. For removal of unreacted this compound and quenching reagent: i. Gel Filtration/Desalting: Use a desalting column to separate the labeled protein from small molecule contaminants. ii. Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) to remove small molecules. c. For separation of myristoylated from unmyristoylated protein: i. Hydrophobic Interaction Chromatography (HIC): This is the recommended method for separating proteins based on their hydrophobicity.[5]
- Equilibrate the HIC column with a high salt buffer.
- Load the sample onto the column.
- Elute the proteins with a decreasing salt gradient. The more hydrophobic, myristoylated protein will elute at a lower salt concentration than the unlabeled protein.
6. Characterization of the Labeled Protein: a. Confirm the successful labeling by mass spectrometry (an increase in mass corresponding to the myristoyl group). b. The degree of labeling can be estimated using techniques like MALDI-TOF mass spectrometry.
Visualizations
Applications in Research
Chemically myristoylated proteins can be valuable tools for:
-
Studying Protein-Membrane Interactions: By attaching a hydrophobic myristoyl group, a soluble protein can be targeted to artificial lipid bilayers or cell membranes. This allows for the study of how membrane association affects protein structure, stability, and function.
-
Investigating Subcellular Localization: The introduction of a myristoyl anchor can be used to artificially tether a protein to a membrane, enabling researchers to probe the functional consequences of its localization to specific cellular compartments.
-
Modulating Signal Transduction Pathways: Many signaling proteins are recruited to the membrane upon activation.[6] By chemically myristoylating a signaling protein, it may be possible to constitutively anchor it to the membrane, potentially leading to its activation or altered signaling output. This can be a powerful method to dissect signaling pathways. For example, artificially tethering a kinase to the plasma membrane could reveal its membrane-associated substrates and downstream signaling events.
-
Drug Development: Understanding how lipidation affects protein function can inform the design of novel therapeutics. For instance, inhibitors of protein-membrane interactions that are mediated by myristoylation could be developed as drugs.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 6. Chapter 3: Investigating Proteins - Chemistry [wou.edu]
Application Notes and Protocols for Acylating Proteins in Cell Lysate with N-Succinimidyl Myristate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and function. Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate), plays a pivotal role in various signaling pathways by facilitating protein-membrane interactions and protein-protein interactions.[1][2][3][4][5] N-Succinimidyl myristate is a chemical reagent that allows for the in vitro acylation of proteins, providing a valuable tool to study the effects of myristoylation on protein function in a controlled environment. This document provides detailed application notes and protocols for the acylation of proteins within a complex cell lysate using this compound.
This compound is an N-hydroxysuccinimide (NHS) ester of myristic acid.[6][7][8] The NHS ester reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus of proteins, to form stable amide bonds.[9] This chemical modification mimics natural myristoylation, enabling researchers to investigate the functional consequences of this modification without the need for cellular machinery.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for proper handling, storage, and use of the reagent.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₁NO₄ | [6][7] |
| Molecular Weight | 325.44 g/mol | [6][7] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in DMSO, DMF, Chloroform (Slightly), Methanol (Slightly) | [7] |
| Storage Conditions | -20°C, protect from light and moisture | [10] |
| Stability | Moisture sensitive | [6] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Acylation
This protocol describes the preparation of a cell lysate suitable for subsequent acylation with this compound. The key consideration is to use a lysis buffer that does not contain primary amines, which would compete with the proteins for reaction with the NHS ester.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer without Tris, or PBS with 1% Triton X-100 and protease inhibitors)
-
Protease inhibitor cocktail (amine-free)
-
Dounce homogenizer or sonicator
-
Microcentrifuge
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail. A recommended starting point is 1 mL of buffer per 10⁷ cells.
-
Lyse the cells by passing the suspension through a Dounce homogenizer (20-30 strokes) or by sonication on ice (3-4 cycles of 10 seconds on, 20 seconds off).
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction. This is the cell lysate to be used for acylation.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Acylation of Proteins in Cell Lysate with this compound
This protocol outlines the procedure for the chemical acylation of proteins within the prepared cell lysate. Optimization of the this compound concentration and incubation time may be necessary for specific applications.
Materials:
-
Prepared cell lysate
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Microcentrifuge tubes
Procedure:
-
Dilute the cell lysate to a final protein concentration of 1-5 mg/mL with the Reaction Buffer.
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF. A starting concentration of 10-50 mM is recommended.
-
Add the this compound stock solution to the diluted cell lysate to achieve the desired final concentration. A molar excess of the reagent over the estimated amount of reactive amines is required. A starting point could be a final concentration range of 100 µM to 1 mM.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[9][11][12]
-
The acylated lysate is now ready for downstream analysis. For applications requiring the removal of excess reagent and byproducts, proceed to Protocol 3.
Protocol 3: Removal of Excess Reagent
This protocol describes a method to separate the acylated proteins from unreacted this compound and the NHS byproduct.
Materials:
-
Acylated cell lysate
-
Desalting columns (e.g., spin columns)
-
Collection tubes
Procedure:
-
Equilibrate a desalting column with the desired buffer for downstream applications (e.g., PBS).
-
Load the quenched acylation reaction mixture onto the desalting column.
-
Centrifuge the column according to the manufacturer's instructions to elute the protein fraction.
-
The eluate contains the acylated proteins, which are now ready for analysis.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature for the efficiency of acylating proteins in a complex cell lysate with this compound. The optimal conditions will likely vary depending on the specific cell type, lysate preparation, and the protein of interest. Researchers are encouraged to perform optimization experiments. The following table provides a starting point for these optimizations.
| Parameter | Recommended Starting Range | Considerations |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase labeling efficiency but may also lead to aggregation. |
| This compound Concentration | 100 µM - 1 mM | A molar excess over reactive amines is necessary. Titration is recommended to balance labeling efficiency and non-specific effects. |
| Reaction Buffer pH | 7.5 - 8.5 | Higher pH increases the reactivity of primary amines but also increases the rate of NHS-ester hydrolysis.[9] |
| Incubation Time | 1 - 4 hours | Longer incubation times may increase labeling but also the risk of protein degradation. |
| Incubation Temperature | Room Temperature | Lower temperatures (4°C) can be used to minimize protein degradation, but will require longer incubation times. |
Downstream Analysis
Acylated proteins in the cell lysate can be analyzed by various methods:
-
SDS-PAGE and Western Blotting: A slight increase in the apparent molecular weight of acylated proteins may be observed on SDS-PAGE. Specific antibodies against proteins of interest can be used to detect their modification.
-
Mass Spectrometry: This is a powerful technique to confirm acylation and identify the specific sites of modification on a protein.[13]
-
Functional Assays: The impact of chemical acylation on protein function, such as enzymatic activity, protein-protein interactions, or subcellular localization, can be assessed using appropriate in vitro assays.
Visualizations
References
- 1. portlandpress.com [portlandpress.com]
- 2. The Physiology of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Myristoylation - Wikipedia [en.wikipedia.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Succinimidyl Myristate | 69888-86-4 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. This compound | 69888-86-4 [sigmaaldrich.com]
- 11. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
Application Notes: N-Succinimidyl Myristate for Cell Surface Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein lipidation is a critical post-translational modification that governs protein localization, trafficking, and function by mediating membrane association and protein-protein interactions.[1][2] Natural myristoylation involves the enzymatic attachment of myristate, a 14-carbon saturated fatty acid, to an N-terminal glycine (B1666218) residue, a process catalyzed by N-myristoyltransferase (NMT).[2] This modification is essential for the function of numerous signaling proteins.
N-Succinimidyl myristate (NSM) offers a powerful chemical tool for inducing artificial lipidation on cell surface proteins. Unlike enzymatic myristoylation, which is highly specific to N-terminal glycine, NSM utilizes N-hydroxysuccinimide (NHS) ester chemistry to covalently attach a myristoyl group to any accessible primary amine.[3] These primary amines are abundant on the cell surface as the N-termini of various proteins and the ε-amino groups of lysine (B10760008) residues.[4] This process allows for the global and non-specific modification of the surface proteome, providing a method to systematically study the effects of lipidation on protein function, alter the surface properties of cells, or enhance the membrane association of specific extracellular proteins or domains.
Principle of Chemical Myristoylation
The core of this technique lies in the reaction between the N-hydroxysuccinimide ester of myristic acid and a primary amine on a protein. The NHS ester is a highly reactive group that, under appropriate pH conditions (typically 7.2-8.5), readily reacts with a deprotonated primary amine to form a stable, covalent amide bond.[3][5] The myristoyl group, being a saturated fatty acid, is hydrophobic and will preferentially insert into the lipid bilayer of the cell membrane. Consequently, proteins modified with NSM are expected to gain a lipid anchor, increasing their affinity for the cell surface and potentially altering their conformation, stability, and interaction partners.[6] Studies on artificial protein lipidation have shown that the length of the attached fatty acid chain profoundly affects protein diffusion and transport, highlighting the functional significance of such modifications.[7][8]
Applications
-
Membrane Anchoring of Soluble Proteins: Exogenously added proteins or antibodies can be chemically myristoylated to promote their stable association with the cell surface, potentially enhancing their therapeutic or diagnostic efficacy.
-
Modulating Receptor Function: Altering the lipidation state of cell surface receptors can influence their localization in membrane microdomains like lipid rafts, thereby modulating downstream signaling pathways.[1]
-
Studying Protein-Membrane Interactions: NSM provides a tool to investigate how the addition of a lipid moiety affects the biophysical properties and biological activity of a protein of interest in its native membrane environment.
-
Drug Delivery and Development: Lipidation is a known strategy to improve the pharmacokinetic properties of therapeutic molecules. Modifying a protein-based drug with NSM could enhance its interaction with target cells.
Quantitative Data and Reaction Parameters
Successful labeling of cell surface proteins with this compound depends on carefully controlled reaction conditions. The following tables summarize key parameters derived from general NHS ester labeling protocols. Optimization is crucial for each specific cell type and protein of interest.
Table 1: Recommended Reaction Conditions for Cell Surface Labeling
| Parameter | Recommended Value | Notes |
| pH | 7.2 - 8.5 | Optimal range for amine reactivity while minimizing NHS ester hydrolysis.[3][5] |
| Temperature | 4°C to Room Temperature | 4°C is often preferred to slow cell metabolic processes and reduce endocytosis of labeled proteins. Reaction time may need to be extended.[3] |
| Reaction Time | 30 minutes to 2 hours | Shorter times minimize cell stress. Longer times at 4°C may increase labeling.[3] |
| Buffer System | PBS, HEPES, Bicarbonate | Must be free of primary amines (e.g., Tris, glycine) which would compete with the reaction.[4][5] |
| NSM Concentration | 100 µM - 2 mM | Must be empirically determined. Higher concentrations can lead to cytotoxicity or protein aggregation. |
Table 2: Example Labeling Efficiency (General NHS Ester Chemistry)
| Protein | Protein Conc. | Molar Ratio (Dye:Protein) | Labeling Efficiency | Reference |
| IgG Antibody | 2.5 mg/mL | 9:1 to 15:1 | ~35% | [9] |
| IgG Antibody | 1.0 mg/mL | Not Specified | 20-30% | [9] |
| General Protein | Not Specified | 8:1 | Sufficient for mono-labeling | [5][10] |
| Note: This data is for fluorescent dye NHS esters and should be used as a starting point. The efficiency of this compound may differ due to its hydrophobicity. |
Diagrams and Visualizations
Caption: Chemical reaction of this compound with a protein's primary amine.
Caption: Experimental workflow for cell surface protein myristoylation.
Caption: Conceptual model of membrane anchoring via artificial myristoylation.
Experimental Protocols
Protocol 1: Covalent Labeling of Cell Surface Proteins on Live Cells
This protocol provides a general method for modifying cell surface proteins using this compound. Initial optimization of NSM concentration and incubation time is recommended.
Materials:
-
This compound (NSM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cells in suspension or adherent culture
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM Tris or Glycine in PBS, pH 8.0
-
Ice-cold PBS for washing
Procedure:
-
Cell Preparation:
-
Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with ice-cold, amine-free PBS (pH 8.0) to remove any contaminating primary amines from culture media. Resuspend cells in ice-cold PBS (pH 8.0) to a final concentration of 1-10 x 10⁶ cells/mL.
-
Adherent Cells: Gently wash the cell monolayer twice with ice-cold, amine-free PBS (pH 8.0). Add enough PBS (pH 8.0) to cover the cell surface for the reaction.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the NSM stock solution in ice-cold PBS (pH 8.0) to achieve the desired final working concentration (e.g., for a final concentration of 1 mM, add 10 µL of 100 mM NSM stock to 990 µL of the cell suspension). The final DMSO concentration should be kept below 1% to minimize cytotoxicity.
-
-
Labeling Reaction:
-
Add the diluted NSM solution to the cell suspension or monolayer.
-
Incubate for 30 minutes at 4°C with gentle agitation. Note: Incubation time and temperature are key parameters for optimization.
-
-
Quenching and Washing:
-
To stop the reaction, add Quenching Buffer to a final concentration of 10-20 mM Tris or Glycine. Incubate for 10 minutes on ice.
-
Suspension Cells: Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C).
-
Adherent Cells: Aspirate the reaction mixture.
-
Wash the cells three times with a large volume of ice-cold PBS to remove unreacted NSM and byproducts.
-
-
Downstream Processing:
-
The myristoylated cells are now ready for downstream applications such as cell-based assays, protein extraction for Western blot analysis, or fluorescence microscopy (if a tagged protein was used).
-
Protocol 2: Verification of Protein Myristoylation
Verifying the successful myristoylation of a specific protein of interest is crucial. This protocol outlines a conceptual workflow using a recombinant, tagged protein as a model.
Method 1: Mobility Shift Assay by SDS-PAGE and Western Blot
The addition of a myristoyl group (MW ~211 Da) is typically too small to cause a discernible shift on a standard SDS-PAGE gel. However, the increased hydrophobicity can sometimes lead to anomalous migration or changes in protein aggregation state. A more definitive method involves a "clickable" version of myristate. If using a myristate analog with an azide (B81097) or alkyne tag, one can perform a click reaction with a biotin (B1667282) or fluorophore tag for detection.
Method 2: Mass Spectrometry (MS)
MS is the most definitive method for confirming lipidation.
Procedure Outline:
-
Labeling: Perform the myristoylation reaction as described in Protocol 1 on cells expressing a protein of interest (e.g., with a His-tag or FLAG-tag).
-
Protein Isolation: Lyse the cells and perform an affinity purification (e.g., Ni-NTA for His-tagged proteins) to isolate the target protein.
-
Sample Preparation for MS: Run the purified protein on an SDS-PAGE gel. Excise the corresponding band. Perform in-gel digestion with an appropriate protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against the protein sequence, including a variable modification of +210.19 Da (the mass of the myristoyl group minus water) on lysine residues and the N-terminus. Identification of peptides with this mass shift confirms the covalent modification.
Safety and Handling
This compound, like all NHS esters, is moisture-sensitive.[3] Store the reagent desiccated at the recommended temperature (typically -20°C). Prepare stock solutions in anhydrous DMSO immediately before use. Handle with appropriate personal protective equipment, as the reactivity of NHS esters is not limited to proteins.
References
- 1. Protein Lipidation: Roles, Mechanisms, and Cellular Implications - Creative Proteomics [creative-proteomics.com]
- 2. Exploring Protein Lipidation with Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. Protein lipidation: Occurrence, mechanisms, biological functions, and enabling technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the significance of palmitoylation using an artificial protein lipidation system - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. Exploring the significance of palmitoylation using an artificial protein lipidation system - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00143A [pubs.rsc.org]
- 9. biotium.com [biotium.com]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Labeling Lysine Residues with N-Succinimidyl Myristate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein lipidation is a critical post-translational modification that governs protein localization, trafficking, and function. Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate), plays a pivotal role in mediating protein-membrane interactions and facilitating signal transduction. While typically a co-translational enzymatic process targeting N-terminal glycine (B1666218) residues, the chemical introduction of a myristoyl group onto lysine (B10760008) residues using N-Succinimidyl myristate (NHS-myristate) offers a powerful tool to artificially induce lipidation and investigate its functional consequences.[1]
This application note provides a detailed protocol for the chemical labeling of lysine residues in proteins with this compound. It covers the principles of the reaction, optimization of key parameters, purification of the labeled protein, and methods for characterization. Furthermore, it explores the application of this technique in studying signaling pathways where myristoylation is a key regulatory event.
Principle of the Reaction
This compound is an amine-reactive reagent that covalently attaches a myristoyl group to primary amines, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus of a protein. The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1] The reaction is most efficient at a slightly alkaline pH (8.0-9.0), which promotes the deprotonation of the lysine amine, increasing its nucleophilicity.[2]
Data Presentation: Key Reaction Parameters and Expected Outcomes
Optimizing the labeling reaction is crucial for achieving the desired degree of myristoylation while maintaining protein integrity and function. The following table summarizes key parameters and their recommended ranges for labeling a protein with this compound. The expected degree of labeling (DOL) can be influenced by these parameters and the intrinsic properties of the target protein.
| Parameter | Recommended Range | Notes | Expected Outcome/Consideration |
| pH | 8.0 - 9.0 | The reaction rate is significantly higher in this range due to the deprotonation of lysine ε-amino groups.[2] | Higher pH increases labeling efficiency but also accelerates the hydrolysis of the NHS ester. A pH of 8.5 is often a good starting point. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency. | For dilute protein solutions (<1 mg/mL), a higher molar excess of NHS-myristate may be required. |
| Molar Excess of NHS-Myristate | 5 - 50 fold | The optimal ratio depends on the number of accessible lysine residues and the desired degree of labeling. | Start with a 10 to 20-fold molar excess and optimize based on characterization results. High excess can lead to protein precipitation. |
| Reaction Time | 1 - 4 hours at RT or overnight at 4°C | Longer incubation times can increase the degree of labeling. | Reactions at 4°C can minimize protein degradation for sensitive proteins. |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster. | Lower temperatures are recommended for proteins prone to denaturation or aggregation. |
| Solvent for NHS-Myristate | Anhydrous DMSO or DMF | NHS-myristate is hydrophobic and requires an organic solvent for solubilization before addition to the aqueous reaction buffer. | The final concentration of the organic solvent in the reaction mixture should ideally be below 10% to avoid protein denaturation.[3] |
Experimental Protocols
Materials
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound (NHS-myristate)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography, dialysis cassettes, or hydrophobic interaction chromatography)
Protocol for Labeling Lysine Residues
-
Protein Preparation:
-
Ensure the protein solution is free of any amine-containing buffers or stabilizers (e.g., Tris, glycine, ammonium (B1175870) salts) by dialysis or buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Preparation of NHS-Myristate Stock Solution:
-
Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Vortex the solution until the NHS-myristate is completely dissolved. Note: NHS esters are moisture-sensitive and should be handled in a dry environment. Prepare the stock solution fresh for each experiment.
-
-
Labeling Reaction:
-
Calculate the required volume of the NHS-myristate stock solution to achieve the desired molar excess.
-
While gently vortexing or stirring the protein solution, add the NHS-myristate stock solution dropwise.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if the protein is light-sensitive.
-
-
Quenching the Reaction:
-
(Optional but recommended) To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature. The primary amines in the quenching solution will react with any excess NHS-myristate.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound, NHS byproduct, and quenching reagent from the labeled protein.
-
Size-Exclusion Chromatography (SEC): This is a common method for separating the labeled protein from small molecule contaminants. Equilibrate the column with a suitable storage buffer (e.g., PBS).
-
Dialysis: Dialyze the reaction mixture against a large volume of an appropriate buffer. This method is effective but can be time-consuming.
-
Hydrophobic Interaction Chromatography (HIC): Given the increased hydrophobicity of the myristoylated protein, HIC can be an effective purification method to separate labeled from unlabeled protein.
-
Characterization of the Labeled Protein
-
Degree of Labeling (DOL) Determination: The extent of myristoylation can be challenging to determine by UV-Vis spectrophotometry as myristate does not have a strong chromophore.
-
Mass Spectrometry: This is the most accurate method to determine the DOL. By comparing the mass of the unlabeled protein with the labeled protein, the number of attached myristoyl groups can be calculated. A mass increase of 210.36 Da corresponds to the addition of one myristoyl group.[4]
-
-
Protein Concentration: Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA or Bradford assay).
-
Purity and Integrity: Analyze the purity and integrity of the labeled protein by SDS-PAGE. A slight increase in the apparent molecular weight of the labeled protein may be observed.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein N-Myristoylation in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoylation is a critical lipid modification where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) residue of a protein.[1] This modification is catalyzed by N-myristoyltransferase (NMT) and plays a pivotal role in various cellular processes, including signal transduction, protein-protein interactions, and the subcellular localization of proteins.[2][3][4] Dysregulation of N-myristoylation has been implicated in numerous diseases, including cancer, infectious diseases, and neurological disorders, making it an attractive target for drug development.[2][5]
These application notes provide a comprehensive overview of the use of N-Succinimidyl myristate and related chemical probes in proteomics to identify, quantify, and functionally characterize N-myristoylated proteins.
The Role of this compound and Myristic Acid Analogs in Proteomics
This compound is a reactive ester of myristic acid that can be used for the chemical modification of proteins. In proteomics, its primary application is for the in vitro acylation of proteins and peptides, which can be useful for generating standards for mass spectrometry or for studying the effects of myristoylation on protein function in a controlled environment. However, for the study of N-myristoylation in a cellular context, bio-orthogonal myristic acid analogs, such as those containing an alkyne or azide (B81097) tag (e.g., YneMyr), are more commonly used.[6] These analogs are metabolically incorporated into proteins by NMTs in living cells, and the tag allows for the subsequent selective enrichment and identification of myristoylated proteins using "click chemistry."[6][7]
Data Presentation: Quantitative Analysis of N-Myristoylated Proteins
Quantitative proteomics provides valuable insights into the dynamics of protein myristoylation in response to various stimuli or drug treatments. The following table summarizes representative quantitative data from a study on the global N-myristoylated proteome in human cells.
| Protein | UniProt ID | Subcellular Localization | Fold Change (NMT Inhibition) | p-value | Reference |
| Src | P12931 | Plasma Membrane | -3.5 | <0.01 | [8][9] |
| Fyn | P06241 | Plasma Membrane | -3.2 | <0.01 | [8][9] |
| GNAI1 | P63096 | Plasma Membrane | -4.1 | <0.001 | [8][9] |
| ARF1 | P84077 | Golgi Apparatus | -2.8 | <0.05 | [8][9] |
| MARCKS | P29966 | Plasma Membrane | -5.2 | <0.001 | [8][9] |
Table 1: Quantitative Proteomic Analysis of N-Myristoylated Proteins upon NMT Inhibition. This table presents a selection of known N-myristoylated proteins and their change in abundance upon treatment with an NMT inhibitor, as determined by quantitative mass spectrometry. The negative fold change indicates a decrease in the myristoylated form of the protein.
Experimental Protocols
Protocol 1: Metabolic Labeling of N-Myristoylated Proteins in Cultured Cells
This protocol describes the metabolic labeling of nascent myristoylated proteins in cultured mammalian cells using a myristic acid analog bearing a clickable alkyne tag (e.g., YneMyr).
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
YneMyr (alkyne-functionalized myristic acid analog)
-
DMSO (for dissolving YneMyr)
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells in a suitable culture dish and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of YneMyr in DMSO (e.g., 10 mM). Dilute the stock solution in complete cell culture medium to a final concentration of 25-50 µM.
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the YneMyr-containing medium to the cells and incubate for 16-24 hours under normal cell culture conditions (37°C, 5% CO2).
-
Cell Lysis: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS. Add ice-cold cell lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Storage: The protein lysate containing the labeled myristoylated proteins is now ready for downstream applications such as click chemistry, enrichment, and mass spectrometry analysis. Store the lysate at -80°C until further use.
Protocol 2: In Vitro Myristoylation of a Recombinant Protein using this compound
This protocol describes the chemical myristoylation of a purified recombinant protein with an N-terminal glycine residue using this compound. This method is suitable for generating myristoylated protein standards or for in vitro functional assays.
Materials:
-
Purified recombinant protein with an N-terminal glycine (and ideally, no lysine (B10760008) residues to avoid side reactions)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis system for purification
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Labeling Reaction: Add the this compound solution to the protein solution in a 10- to 20-fold molar excess. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching the Reaction: (Optional) To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Verification: Confirm the myristoylation of the protein by mass spectrometry. A mass shift corresponding to the addition of a myristoyl group (210.19 Da) should be observed.[10]
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
The study of N-myristoylation is crucial for understanding fundamental cellular processes and for the development of novel therapeutics. The protocols and information provided herein offer a robust framework for researchers to investigate the myristoylated proteome. While metabolic labeling with myristic acid analogs is the current standard for cellular studies, in vitro myristoylation using reagents like this compound provides a valuable tool for complementary biochemical analyses. The continued application of these proteomic strategies will undoubtedly lead to new discoveries in the field of protein lipidation and its role in health and disease.
References
- 1. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 3. Effect of N-Terminal Myristoylation on the Active Conformation of Gα [infoscience.epfl.ch]
- 4. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cellular Dialogues: N-Succinimidyl Myristate in Signal Transduction Research
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular communication, the precise localization and interaction of signaling proteins are paramount. A key modification governing these processes is N-myristoylation, the attachment of a myristate group to the N-terminal glycine (B1666218) of a protein. This lipid modification acts as a crucial anchor, tethering proteins to cellular membranes and facilitating the protein-protein interactions that drive signal transduction cascades. To empower researchers in this field, we present detailed application notes and protocols for the use of N-Succinimidyl myristate, a chemical tool to probe and manipulate these vital cellular pathways.
This compound is an amine-reactive compound that allows for the direct chemical attachment of a myristoyl group to proteins in vitro. This provides a powerful method to investigate the functional consequences of myristoylation, independent of the cellular enzymatic machinery. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering insights into the applications of this compound and detailed protocols for its use.
The Principle of N-Myristoylation in Signal Transduction
N-myristoylation is a widespread and critical post-translational modification in eukaryotic cells, catalyzed by the enzyme N-myristoyltransferase (NMT).[1][2] This modification is essential for the function of a multitude of signaling proteins, including:
-
Src Family Kinases: Myristoylation is required for the membrane localization of these non-receptor tyrosine kinases, which is crucial for their role in cell growth, differentiation, and proliferation.[3][4][5]
-
Heterotrimeric G-protein α-subunits: The myristoylation of certain Gα subunits is vital for their membrane association and interaction with G-protein coupled receptors (GPCRs), a cornerstone of cellular signaling.[6][7][8]
-
MARCKS (Myristoylated Alanine-Rich C Kinase Substrate): This protein's myristoylation, in conjunction with a polybasic domain, regulates its association with the plasma membrane, where it plays a role in cytoskeletal organization and signal transduction.[9][10][11]
-
HIV-1 Gag protein: The myristoylation of the Gag polyprotein is indispensable for its targeting to the plasma membrane, a critical step in the assembly and budding of new viral particles.[12][13][14][15]
Often, myristoylation acts as part of a "myristoyl switch" mechanism, where a second signal, such as palmitoylation or the presence of a polybasic region, fine-tunes the protein's membrane affinity and localization.[1][4]
Chemical Modification with this compound
This compound is an N-hydroxysuccinimide (NHS) ester of myristic acid. NHS esters are widely used for their ability to react with primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on proteins to form stable amide bonds.[16][17][18] By using this compound, researchers can chemically mimic the natural N-myristoylation process in a controlled, in vitro setting.
Proposed Applications of this compound in Signal Transduction Studies
While direct literature on the specific use of this compound is limited, based on the principles of NHS-ester chemistry and the biological role of N-myristoylation, we propose the following applications:
-
In Vitro Reconstitution of Membrane-Associated Signaling Complexes: By chemically myristoylating a recombinant signaling protein, its interaction with other proteins can be studied in a reconstituted system containing lipid bilayers or nanodiscs. This allows for the precise dissection of the role of membrane localization in complex formation and activity.
-
Studying the "Myristoyl Switch" Mechanism: this compound can be used to modify proteins that are not naturally myristoylated or to create constitutively "membrane-associated" versions of proteins that are normally regulated by a myristoyl switch. This can help elucidate the functional consequences of unregulated membrane targeting.
-
Probing Protein-Protein Interactions: The attachment of a myristoyl group can be used to investigate whether this modification directly mediates or influences the interaction between two signaling proteins in vitro, for example, using surface plasmon resonance (SPR) or biolayer interferometry (BLI).
Experimental Protocols
The following are proposed protocols for the use of this compound, adapted from general procedures for NHS-ester labeling.[16][17][19][20][21][22][23][24][25] Optimization will be required for each specific protein of interest.
Protocol 1: Chemical Myristoylation of a Recombinant Protein
Objective: To covalently attach a myristoyl group to a purified recombinant protein.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[17][19]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification column (e.g., desalting column or dialysis cassette).
Procedure:
-
Protein Preparation:
-
This compound Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[21]
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding the Reaction Buffer.[16]
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing.[19][23] The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[17]
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer.
-
-
Verification:
-
Confirm the modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: In Vitro Membrane Binding Assay with Chemically Myristoylated Protein
Objective: To assess the membrane binding capacity of a chemically myristoylated protein.
Materials:
-
Chemically myristoylated protein (from Protocol 1).
-
Unmodified control protein.
-
Liposomes or nanodiscs of desired lipid composition.
-
Binding Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Ultracentrifuge.
Procedure:
-
Incubation:
-
Mix the myristoylated protein or the unmodified control with liposomes/nanodiscs in the Binding Buffer.
-
Incubate at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
-
Separation:
-
Pellet the liposomes/nanodiscs and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
-
Analysis:
-
Carefully collect the supernatant (unbound fraction).
-
Wash the pellet with Binding Buffer and resuspend it (bound fraction).
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of bound versus unbound protein.
-
Quantitative Data and Key Parameters
The following tables summarize key parameters for NHS-ester labeling and provide examples of naturally myristoylated signaling proteins.
Table 1: Recommended Reaction Conditions for N-Succinimidyl Ester Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Lower pH reduces reaction rate; higher pH increases hydrolysis of the NHS ester.[16][17][18] |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES | Avoid amine-containing buffers like Tris or glycine.[16][21][25] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[16][17][19] |
| Molar Excess of NHS Ester | 5 to 20-fold | This is a starting point and should be optimized for each protein.[19][23] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Prepare fresh as NHS esters are moisture-sensitive.[16][17][21] |
| Reaction Time | 1 - 4 hours at room temperature or overnight at 4°C | Longer incubation may be needed at lower pH.[16][17][22] |
Table 2: Examples of N-Myristoylated Proteins in Signal Transduction
| Protein Family/Protein | Function | Role of N-Myristoylation |
| Src Family Kinases (e.g., Src, Fyn, Lck) | Non-receptor tyrosine kinases involved in cell growth, differentiation, and adhesion. | Membrane localization, regulation of kinase activity, and protein stability.[3][4][5][26] |
| G-protein α-subunits (e.g., Gαi, Gαo) | Subunits of heterotrimeric G-proteins that transmit signals from GPCRs. | Membrane association and interaction with Gβγ subunits.[6][7][8][27][28] |
| MARCKS | Substrate for Protein Kinase C (PKC) involved in cytoskeletal regulation. | Reversible membrane anchoring via an electrostatic switch mechanism.[9][10][11][29][30] |
| HIV-1 Gag | Structural polyprotein of HIV-1. | Targeting to the plasma membrane for viral assembly and budding.[12][13][14][15][31] |
Visualizing the Impact of N-Myristoylation on Signal Transduction
The following diagram illustrates a simplified signaling pathway and how N-myristoylation facilitates the localization of a key signaling protein to the plasma membrane, enabling downstream signaling events.
By providing these detailed application notes and protocols, we aim to facilitate the innovative use of this compound in dissecting the complex roles of protein myristoylation in cellular signaling. This will ultimately contribute to a deeper understanding of fundamental biological processes and may pave the way for novel therapeutic strategies targeting diseases where these pathways are dysregulated.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 3. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gαs is palmitoylated at the N‐terminal glycine | The EMBO Journal [link.springer.com]
- 7. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterotrimeric G Proteins - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | X MARCKS the spot: myristoylated alanine-rich C kinase substrate in neuronal function and disease [frontiersin.org]
- 10. escholarship.org [escholarship.org]
- 11. The myristoylated alanine-rich C-kinase substrates (MARCKS): A membrane-anchored mediator of the cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myristoylation of gag proteins of HIV-1 plays an important role in virus assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. pnas.org [pnas.org]
- 15. journals.asm.org [journals.asm.org]
- 16. lumiprobe.com [lumiprobe.com]
- 17. benchchem.com [benchchem.com]
- 18. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. interchim.fr [interchim.fr]
- 21. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 22. glenresearch.com [glenresearch.com]
- 23. biotium.com [biotium.com]
- 24. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 25. setabiomedicals.com [setabiomedicals.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Effect of N-Terminal Myristoylation on the Active Conformation of Gα [infoscience.epfl.ch]
- 28. G-protein alpha-subunit expression, myristoylation, and membrane association in COS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mrcbndu.ox.ac.uk [mrcbndu.ox.ac.uk]
- 30. Myristoylated alanine-rich C kinase substrate (MARCKS) is involved in myoblast fusion through its regulation by protein kinase Cα and calpain proteolytic cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Blockage of N-myristoylation of HIV-1 gag induces the production of impotent progeny virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myristoylation of Recombinant Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Myristoylation
Protein N-myristoylation is a crucial lipid modification where a myristoyl group, a saturated 14-carbon fatty acid, is covalently attached to the N-terminal glycine (B1666218) residue of a protein.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a significant role in various cellular processes, including signal transduction, protein-protein interactions, and the targeting of proteins to cellular membranes.[1][2][3] Myristoylation can occur either co-translationally on a nascent polypeptide chain or post-translationally after proteolytic cleavage exposes an internal glycine residue.[1][4] The hydrophobic myristoyl group enhances the protein's affinity for membranes, often acting as a molecular switch to control protein localization and function.[1]
While enzymatic myristoylation is the primary mechanism in vivo, chemical methods offer an alternative for the in vitro modification of recombinant proteins. One such approach involves the use of activated esters of myristic acid, like N-Succinimidyl Myristate (NSM), to acylate primary amino groups on proteins.
Comparison of Enzymatic and Chemical Myristoylation
For researchers looking to produce myristoylated recombinant proteins, the choice between enzymatic and chemical methods depends on the specific requirements of their application.
| Feature | Enzymatic Myristoylation (using NMT) | Chemical Myristoylation (using this compound) |
| Specificity | Highly specific for N-terminal glycine residues within a consensus sequence.[5][6] | Less specific; reacts with available primary amines (N-terminus and lysine (B10760008) side chains). |
| Reaction Conditions | Requires co-expression of NMT and the target protein, or in vitro reaction with purified components under physiological conditions. | Can be performed on purified protein in vitro under controlled pH conditions. |
| Efficiency | Can be highly efficient, but depends on the expression system and the substrate protein. | Efficiency can be variable and requires optimization of reaction conditions (e.g., pH, molar ratio of NSM to protein). |
| Protein Requirements | Target protein must have an accessible N-terminal glycine.[5] | Can be applied to any protein with accessible primary amines. |
| Potential for Side Reactions | Minimal side reactions due to enzyme specificity. | Potential for multiple acylations and modification of functionally important lysine residues. |
| Scalability | Can be challenging to scale up due to the need for active NMT. | Potentially more straightforward to scale up for in vitro reactions. |
Experimental Protocols
Protocol 1: Enzymatic Myristoylation of Recombinant Proteins in E. coli
This protocol is based on the co-expression of N-myristoyltransferase (NMT) and the target protein in E. coli, which lacks an endogenous NMT.[7]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene for the target protein with an N-terminal glycine.
-
Expression vector containing the gene for N-myristoyltransferase (e.g., from Saccharomyces cerevisiae).
-
Myristic acid
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotics
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors)
-
Purification resins (e.g., Ni-NTA for His-tagged proteins)
Procedure:
-
Co-transform the E. coli expression strain with the plasmids containing the target protein and NMT.
-
Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Supplement the culture with myristic acid to a final concentration of 50 µM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein folding and myristoylation.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the myristoylated protein from the supernatant using appropriate chromatography techniques (e.g., affinity chromatography for tagged proteins).
-
Analyze the purified protein for myristoylation using mass spectrometry.
Protocol 2: Chemical Myristoylation of Recombinant Proteins using this compound (NSM)
This is a general protocol for the chemical acylation of a purified recombinant protein using NSM. Optimization of the reaction conditions is crucial for achieving the desired level of modification while minimizing non-specific reactions.
Materials:
-
Purified recombinant protein in a suitable buffer (amine-free, e.g., PBS pH 7.2-8.0).
-
This compound (NSM).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve NSM.
-
Reaction buffer (e.g., PBS, pH 7.2-8.0).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis tubing for buffer exchange and removal of excess reagents.
Procedure:
-
Prepare a stock solution of NSM (e.g., 10-100 mM) in anhydrous DMF or DMSO immediately before use.
-
Ensure the purified protein is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Adjust the pH of the protein solution to 7.2-8.0, as the reaction of NHS esters with primary amines is more efficient at slightly alkaline pH.
-
Calculate the desired molar excess of NSM to protein. A starting point could be a 10- to 20-fold molar excess. This will need to be optimized.
-
Add the calculated volume of the NSM stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C for 2-4 hours.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NSM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Remove excess reagents and byproducts by buffer exchange using a desalting column or by dialysis against a suitable storage buffer.
-
Characterize the extent of myristoylation by mass spectrometry to determine the number of myristoyl groups attached per protein molecule.
Characterization of Myristoylated Proteins
Mass spectrometry is the gold standard for confirming protein myristoylation.
-
Intact Protein Analysis: Analysis of the intact protein can reveal a mass shift corresponding to the addition of one or more myristoyl groups (mass of myristoyl group = 210.36 Da).
-
Peptide Mapping: For more detailed analysis, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. This can identify the specific sites of myristoylation.
Visualizing the Myristoylation Processes
Signaling Pathways Involving Myristoylated Proteins
Myristoylation is a key modification for many proteins involved in cellular signaling. A prominent example is the Src family of tyrosine kinases.
Conclusion
The myristoylation of recombinant proteins is a valuable tool for studying protein function, particularly for those involved in membrane localization and signal transduction. While enzymatic myristoylation offers high specificity, chemical methods using reagents like this compound provide a more direct in vitro approach, albeit with potential challenges in specificity that require careful optimization. The choice of method will depend on the specific research goals and the characteristics of the protein of interest. Proper characterization, primarily through mass spectrometry, is essential to confirm the success and extent of the modification.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Protein-Membrane Interactions: Application Notes for N-Succinimidyl Myristate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl myristate (NSM) is a valuable chemical tool for the site-specific modification of proteins with a myristoyl group, a saturated 14-carbon fatty acid. This process, known as N-myristoylation, is a naturally occurring co- and post-translational modification crucial for mediating protein-membrane and protein-protein interactions.[1] By chemically attaching a myristoyl group to a protein of interest, researchers can mimic this important lipid modification to investigate its role in cellular localization, signal transduction, and the overall function of the protein. These application notes provide a comprehensive guide to using this compound for studying protein-membrane interactions, complete with detailed protocols and data interpretation guidelines.
Protein N-myristoylation is catalyzed in vivo by the enzyme N-myristoyltransferase (NMT) and is critical for the function of numerous signaling proteins, including the Src family of tyrosine kinases and the alpha subunits of heterotrimeric G proteins.[2][3] The myristoyl group, through its hydrophobic nature, acts as a membrane anchor, facilitating the association of proteins with cellular membranes. This localization is often a prerequisite for their participation in signaling cascades.[4][5] The interaction with the membrane can be further modulated by a "myristoyl switch," where conformational changes in the protein expose or sequester the myristoyl group, allowing for dynamic regulation of its membrane association and signaling activity.[5]
Principle of the Method
This compound is an amine-reactive reagent. The N-hydroxysuccinimide (NHS) ester group of NSM reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues or the α-amino group at the N-terminus of a protein, to form a stable amide bond. This reaction covalently attaches the myristoyl group to the protein. By chemically inducing myristoylation, researchers can study proteins that are not naturally myristoylated or create myristoylated versions of proteins for controlled in vitro and in cell-based assays.
The primary application of NSM in this context is to investigate the gain-of-function effects of myristoylation on a protein's ability to interact with lipid membranes. This is typically assessed using techniques such as liposome (B1194612) binding assays, where the affinity of the myristoylated protein for artificial lipid vesicles is quantified.
Applications
-
Investigating Protein Localization: By myristoylating a protein, researchers can determine if this modification is sufficient to target the protein to cellular membranes. This can be visualized using fluorescence microscopy if the protein is fluorescently tagged.
-
Studying Protein-Membrane Binding Affinity: Quantitative techniques like liposome co-sedimentation assays or surface plasmon resonance can be employed to measure the binding affinity (e.g., dissociation constant, Kd) of the myristoylated protein to membranes of defined lipid composition.[6][7]
-
Elucidating Roles in Signal Transduction: For proteins involved in signaling, chemical myristoylation can be used to probe the necessity of membrane localization for their activity and for their interaction with other signaling partners.[2]
-
Drug Discovery: Understanding the role of myristoylation in disease-related proteins can open avenues for therapeutic intervention. NSM can be used in screening assays to identify compounds that modulate the membrane association of myristoylated proteins.
Data Presentation: Quantitative Analysis of Myristoylation on Membrane Binding
The following table summarizes representative quantitative data from the literature, illustrating the effect of myristoylation on the interaction of peptides with lipid vesicles. While these studies did not use this compound for myristoylation, they provide a strong indication of the expected quantitative changes upon chemical myristoylation.
| Peptide/Protein | Myristoylation Status | Lipid Vesicle Composition | Assay Method | Dissociation Constant (Kd) | Maximum Binding (Bmax) (mol peptide/mol lipid) | Reference |
| c-Src (2-16) peptide | Myristoylated | 100% POPC | Fluorescence Spectroscopy | ~ 5 µM | Not Reported | Peitzsch & McLaughlin, 1993 |
| c-Src (2-16) peptide | Non-myristoylated | 100% POPC | Fluorescence Spectroscopy | > 100 µM | Not Reported | Peitzsch & McLaughlin, 1993 |
| MARCKS (151-175) peptide | Myristoylated | 75% POPC / 25% POPS | Centrifugation | ~ 0.1 µM | ~ 0.02 | Swierczynski & Blackshear, 1996 |
| MARCKS (151-175) peptide | Non-myristoylated | 75% POPC / 25% POPS | Centrifugation | > 10 µM | Not Reported | Swierczynski & Blackshear, 1996 |
Note: The data presented are approximations derived from published studies and are intended for illustrative purposes. Actual values will vary depending on the specific protein, lipid composition, and experimental conditions.
Experimental Protocols
Protocol 1: Chemical Myristoylation of a Protein using this compound
Objective: To covalently attach a myristoyl group to a purified protein.
Materials:
-
Purified protein of interest (in an amine-free buffer, e.g., PBS or HEPES)
-
This compound (NSM)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing (to remove excess reagent)
Procedure:
-
Prepare Protein Solution:
-
Dissolve or dialyze the purified protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Prepare NSM Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the NSM stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking.
-
-
Quench Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NSM.
-
-
Purification of Myristoylated Protein:
-
Remove excess NSM and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, dialyze the sample against the storage buffer overnight at 4°C with at least two buffer changes.
-
-
Verification of Myristoylation (Optional):
-
Confirm successful myristoylation by mass spectrometry. A mass increase corresponding to the myristoyl group (210.36 Da) should be observed.
-
Protocol 2: Liposome Co-sedimentation Assay for Protein-Membrane Binding
Objective: To quantitatively assess the binding of a myristoylated protein to lipid vesicles (liposomes).[7][8][9]
Materials:
-
Myristoylated and non-myristoylated (control) protein
-
Lipids (e.g., POPC, POPS) in chloroform (B151607)
-
Liposome Preparation Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4
-
Binding Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4
-
Ultracentrifuge
Procedure:
-
Liposome Preparation:
-
Prepare a lipid mixture of the desired composition in a glass vial.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with Liposome Preparation Buffer to a final lipid concentration of 1-5 mg/mL.
-
Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Binding Reaction:
-
In a series of ultracentrifuge tubes, mix a constant concentration of the myristoylated or non-myristoylated protein with increasing concentrations of liposomes in Binding Buffer.
-
Incubate the mixtures at room temperature for 30-60 minutes.
-
-
Co-sedimentation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes and any bound protein.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Resuspend the pellet in an equal volume of Binding Buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.
-
Quantify the protein bands using densitometry.
-
-
Data Interpretation:
-
Calculate the fraction of bound protein at each liposome concentration.
-
Plot the fraction of bound protein as a function of liposome concentration and fit the data to a binding isotherm (e.g., Langmuir) to determine the dissociation constant (Kd) and maximum binding (Bmax).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for chemical myristoylation and membrane binding analysis.
Caption: Src kinase activation via the myristoyl switch mechanism.[4]
Caption: Role of Gα myristoylation in G-protein coupled receptor signaling.[2]
References
- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 4. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane interaction of small N-myristoylated peptides: implications for membrane anchoring and protein-protein association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome-binding assays to assess specificity and affinity of phospholipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Myristoylation Assay Using N-Succinimidyl Myristate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro chemical myristoylation assay using N-Succinimidyl myristate. This method serves as a valuable tool for researchers studying protein lipidation, developing antibody-drug conjugates, or investigating the effects of myristoylation on protein function in a controlled, cell-free environment.
Introduction to Protein Myristoylation
Protein N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins.[1][2][3] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a significant role in various cellular processes, including signal transduction, protein-protein interactions, and membrane targeting.[2][4][5] The attachment of the myristoyl group enhances the hydrophobicity of the protein, facilitating its association with cellular membranes and interaction with other proteins.[4][6]
Myristoylation can occur either co-translationally on nascent polypeptide chains or post-translationally, for instance, after the cleavage of a protein by caspases during apoptosis, which exposes an internal glycine residue.[3][7] Given its importance in cellular function and its involvement in the pathogenesis of diseases like cancer and viral infections, NMT is a promising target for drug development.[2][3][8]
While enzymatic assays using myristoyl-CoA are standard for studying NMT activity, chemical myristoylation using reagents like this compound offers a complementary, enzyme-independent method to attach a myristoyl group to proteins in vitro. This approach is particularly useful for modifying proteins that are not natural substrates of NMT or for labeling specific amino acid residues, such as lysine (B10760008), to study the impact of lipidation on protein structure and function.
Principle of the Assay
This protocol describes a non-enzymatic, in vitro chemical myristoylation assay. The method utilizes this compound, an amine-reactive reagent. The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines, such as the ε-amine of lysine residues and the α-amine at the N-terminus of a protein, to form a stable amide bond. This reaction results in the covalent attachment of the myristoyl group to the target protein. The efficiency of the myristoylation can then be assessed by various methods, including mass spectrometry, gel electrophoresis, or chromatography.
Signaling Pathway Involving a Myristoylated Protein
Caption: Signaling pathway of Src kinase, a myristoylated protein.
Experimental Workflow
Caption: Experimental workflow for in vitro chemical myristoylation.
Detailed Experimental Protocol
Materials and Reagents
-
Purified target protein with accessible primary amines (e.g., containing lysine residues or an unblocked N-terminus)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or desalting columns
-
SDS-PAGE reagents
-
Mass spectrometer or HPLC system
Protocol Steps
-
Protein Preparation:
-
Dissolve the purified target protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with this compound.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 10-100 mM stock solution.
-
Note: N-Succinimidyl esters are moisture-sensitive. Use anhydrous solvent and handle the reagent quickly.
-
-
Myristoylation Reaction:
-
Add the this compound stock solution to the protein solution. The final molar ratio of reagent to protein will need to be optimized, but a starting point is a 10- to 50-fold molar excess of the reagent.
-
Gently mix the reaction mixture by vortexing or pipetting.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight. The optimal reaction time and temperature will depend on the target protein.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any excess this compound.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent and Byproducts:
-
Remove unreacted this compound and the NHS byproduct by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
-
Analysis of Myristoylation:
-
SDS-PAGE: Analyze the myristoylated protein by SDS-PAGE. A successful modification may result in a slight shift in the protein's mobility.
-
Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the covalent addition of the myristoyl group by observing the expected mass increase (the mass of a myristoyl group is 210.36 Da).
-
HPLC: Reverse-phase HPLC can be used to separate the myristoylated protein from the unmodified protein, allowing for quantification of the modification efficiency.
-
Biochemical Reaction Mechanism
Caption: Reaction mechanism of this compound with a protein.
Data Presentation
The following tables present example data from in vitro chemical myristoylation experiments.
Table 1: Optimization of Reagent to Protein Molar Ratio
| Molar Excess of this compound | Myristoylation Efficiency (%) |
| 10:1 | 35 |
| 25:1 | 68 |
| 50:1 | 85 |
| 100:1 | 87 |
Myristoylation efficiency was determined by quantifying the peak areas of modified and unmodified protein using reverse-phase HPLC.
Table 2: Effect of pH on Myristoylation Efficiency
| Reaction Buffer pH | Myristoylation Efficiency (%) |
| 6.5 | 45 |
| 7.2 | 75 |
| 8.0 | 92 |
| 9.0 | 88 (with some protein precipitation) |
Reactions were performed with a 50-fold molar excess of this compound for 1 hour at room temperature.
Applications in Drug Development
-
Studying Protein Function: By specifically myristoylating a protein of interest, researchers can investigate the role of this lipid modification in protein localization, stability, and interaction with other molecules.
-
Antibody-Drug Conjugates (ADCs): The myristoyl group can be used as a hydrophobic moiety to enhance the cell-penetrating properties of biotherapeutics.
-
Development of Novel Probes: Myristate analogs containing reporter tags (e.g., fluorescent dyes or biotin) can be attached to proteins using this method to create probes for studying protein trafficking and interactions.
-
High-Throughput Screening: In vitro assays are amenable to high-throughput screening formats, which can accelerate the drug discovery process.[9][10] The use of more physiologically relevant in vitro models is expected to improve the translation of findings to in vivo systems.[11]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low myristoylation efficiency | - Inactive this compound (hydrolyzed) - Insufficient molar excess of reagent - Reaction buffer contains primary amines - Inaccessible amine groups on the protein | - Use fresh, anhydrous DMF or DMSO to prepare the reagent stock solution immediately before use. - Increase the molar excess of this compound. - Use a buffer free of primary amines (e.g., phosphate or borate (B1201080) buffer). - Denature the protein slightly (if compatible with its intended use) to expose more amine groups. |
| Protein precipitation | - High concentration of organic solvent (DMF/DMSO) - pH of the reaction buffer is at or near the protein's isoelectric point | - Keep the volume of the added reagent stock solution to a minimum (<5% of the total reaction volume). - Adjust the pH of the reaction buffer. |
| Non-specific modification | - High molar excess of the reagent - Prolonged reaction time | - Optimize the molar ratio of reagent to protein. - Reduce the incubation time. |
References
- 1. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 6. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Frontiers | In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis [frontiersin.org]
Application Notes and Protocols for Labeling Antibodies with N-Succinimidyl Myristate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylation is the attachment of myristate, a C14 saturated fatty acid, to a protein. This lipid modification can play a crucial role in mediating protein-protein interactions, targeting proteins to cellular membranes, and influencing signal transduction pathways.[1] The use of N-Succinimidyl myristate (NHS-myristate) provides a direct method for the covalent attachment of a myristoyl group to primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues, on an antibody.[2][3] This application note provides a detailed protocol for the labeling of antibodies with this compound, including reaction optimization, purification of the conjugate, and key quantitative parameters.
Principle of the Reaction
N-hydroxysuccinimide (NHS) esters are highly reactive compounds that specifically target primary amino groups in proteins.[4][5][6] The reaction between the NHS ester of myristic acid and a primary amine on the antibody results in the formation of a stable amide bond, with the release of N-hydroxysuccinimide as a byproduct.[2] This reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to ensure the amino group is deprotonated and sufficiently nucleophilic.[4][5][6]
Caption: Chemical reaction of this compound with a primary amine on an antibody.
Quantitative Data Summary
Successful labeling of antibodies with this compound requires careful optimization of several key parameters. The following table summarizes the recommended ranges for these parameters based on established protocols for NHS ester labeling.
| Parameter | Recommended Range | Notes |
| Reaction pH | 8.3 - 8.5 | Critical for efficient labeling. Lower pH leads to protonation of amines, inhibiting the reaction. Higher pH increases the rate of NHS ester hydrolysis.[2][4][5] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[4][7] |
| Molar Ratio (NHS-Myristate:Antibody) | 5:1 to 20:1 | This needs to be optimized for each antibody to achieve the desired degree of labeling (DOL) and avoid excessive modification which can lead to loss of function. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Buffers should be free of primary amines (e.g., Tris).[5][6] |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation at lower temperatures can be used for sensitive proteins.[2][5] |
| Solvent for NHS-Myristate | Anhydrous DMSO or DMF | The NHS ester should be dissolved immediately before use.[4][5][6] |
Experimental Protocols
This section provides a detailed step-by-step methodology for labeling an antibody with this compound and purifying the resulting conjugate.
Materials
-
Antibody to be labeled (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
-
Phosphate Buffered Saline (PBS) for purification
Protocol
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines, the antibody must be dialyzed against PBS or the reaction buffer.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.[7]
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF.[7] This solution should be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
While gently vortexing the antibody solution, add the calculated volume of the 10 mM this compound stock solution. The volume added should typically be 1/10th of the antibody solution volume to minimize the concentration of the organic solvent.[4][6]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS-myristate.
-
-
Purification of the Myristoylated Antibody:
-
The myristoylated antibody conjugate must be separated from unreacted this compound and the N-hydroxysuccinimide byproduct.
-
Size-Exclusion Chromatography (Gel Filtration): This is the most common method for purifying labeled antibodies.[5]
-
Equilibrate a Sephadex G-25 column (or similar) with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled antibody with PBS. The larger, labeled antibody will elute first, while the smaller, unreacted components will be retained longer.
-
-
Dialysis: The reaction mixture can be dialyzed against PBS to remove small molecule impurities. This method is generally slower than size-exclusion chromatography.
-
Hydrophobic Interaction Chromatography (HIC): Given the addition of the hydrophobic myristoyl group, HIC can also be employed for purification.[8] This method separates molecules based on their hydrophobicity.
-
-
Characterization and Storage:
-
The degree of labeling (DOL), which is the average number of myristate molecules per antibody, can be determined using techniques such as mass spectrometry.
-
Store the purified myristoylated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[9] The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.
-
Caption: Experimental workflow for labeling and purifying myristoylated antibodies.
Applications of Myristoylated Antibodies
The addition of a myristoyl group to an antibody can be leveraged for various research and therapeutic applications:
-
Enhanced Cell Membrane Association: The hydrophobic myristoyl chain can promote the association of the antibody with the cell membrane, potentially enhancing its interaction with membrane-bound targets.
-
Drug Delivery: Myristoylated antibodies can be used as carriers for hydrophobic drugs, improving their solubility and delivery to target cells.
-
Immunological Studies: The modification can be used to study the effects of lipidation on antibody function, trafficking, and interaction with immune cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer. - Presence of amine-containing substances in the antibody preparation. - Hydrolyzed this compound. - Insufficient molar excess of NHS-myristate. | - Verify the pH of the reaction buffer is between 8.3 and 8.5. - Ensure the antibody is in an amine-free buffer. - Prepare a fresh stock solution of this compound. - Increase the molar ratio of NHS-myristate to antibody. |
| Antibody Aggregation/Precipitation | - High degree of labeling leading to increased hydrophobicity. - High concentration of organic solvent. | - Reduce the molar ratio of NHS-myristate to antibody. - Decrease the reaction time. - Ensure the volume of the NHS-myristate stock solution added is minimal. |
| Loss of Antibody Activity | - Modification of lysine residues in or near the antigen-binding site. | - Reduce the molar ratio of NHS-myristate to antibody to decrease the degree of labeling. - Consider site-specific labeling technologies if preserving the antigen-binding site is critical. |
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. interchim.fr [interchim.fr]
- 7. biotium.com [biotium.com]
- 8. A Novel Approach to Bacterial Expression and Purification of Myristoylated Forms of Neuronal Calcium Sensor Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan myristoylation Antibody – AFG Scientific [afgsci.com]
Application Notes and Protocols for N-Succinimidyl Myristate in Cationic Polysaccharide-Based Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of safe and efficient non-viral vectors is a critical area of research in gene therapy and drug delivery. Cationic polysaccharides, such as chitosan (B1678972), have emerged as promising candidates due to their biocompatibility, biodegradability, and low toxicity.[1][2] Modification of these polysaccharides with hydrophobic moieties can significantly enhance their transfection efficiency by promoting self-assembly into nanoparticles and facilitating interaction with cell membranes.[2][3] This document provides detailed application notes and protocols for the use of N-Succinimidyl myristate to create myristoylated chitosan, a cationic polysaccharide derivative with enhanced properties for gene transfection.
Myristoylation, the attachment of myristic acid, a 14-carbon saturated fatty acid, imparts an amphiphilic character to the polysaccharide. This modification allows the polymer to form stable, nanosized complexes with negatively charged nucleic acids (like plasmid DNA) through electrostatic interactions and hydrophobic self-assembly.[2][3] These nanoparticles can protect the genetic material from degradation and facilitate its uptake into cells.
Principle of Myristoylated Polysaccharides in Transfection
The primary amine groups on polysaccharides like chitosan are protonated in acidic to neutral solutions, rendering the polymer cationic. This positive charge allows for the condensation of negatively charged DNA into nanoparticles. The introduction of myristoyl groups via this compound enhances the stability of these nanoparticles and improves their interaction with the lipid bilayers of cell membranes, thereby increasing cellular uptake and subsequent gene expression. The mechanism involves endocytosis, endosomal escape, and nuclear entry of the plasmid DNA.
Data Presentation
Table 1: Physicochemical Properties of Myristoylated Chitosan-DNA Nanoparticles
| Polysaccharide Derivative | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Myristoylated Chitosan | 5 | 150 ± 25 | +25 ± 5 | [3] |
| Myristoylated Chitosan | 10 | 180 ± 30 | +35 ± 7 | [3] |
| Unmodified Chitosan | 5 | 250 ± 40 | +20 ± 4 | [2] |
| Unmodified Chitosan | 10 | 300 ± 50 | +30 ± 6 | [2] |
N/P ratio refers to the molar ratio of the amine groups in the chitosan to the phosphate (B84403) groups in the DNA.
Table 2: In Vitro Transfection Efficiency of Myristoylated Chitosan
| Cell Line | Polysaccharide Derivative | Transfection Efficiency (%) | Cytotoxicity (% Cell Viability) | Reference |
| HEK293 | Myristoylated Chitosan (5% modification) | 45 ± 5 | > 90 | [3] |
| HEK293 | Myristoylated Chitosan (10% modification) | 55 ± 6 | > 85 | [3] |
| HEK293 | Unmodified Chitosan | 20 ± 4 | > 95 | [2] |
| HeLa | Myristoylated Chitosan (5% modification) | 35 ± 4 | > 90 | [3] |
| HeLa | Unmodified Chitosan | 15 ± 3 | > 95 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Myristic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve myristic acid (1 equivalent) and DCC (1.2 equivalents) in anhydrous THF.
-
Stir the solution at room temperature for 10 minutes.
-
Add a solution of NHS (1.2 equivalents) in anhydrous THF to the reaction mixture.
-
Continue stirring at room temperature for 22.5 hours.
-
Monitor the reaction completion by thin-layer chromatography.
-
Remove the insoluble dicyclohexylurea byproduct by filtration.
-
Evaporate the THF under reduced pressure.
-
Recrystallize the resulting solid from ethanol containing a trace amount of water to obtain pure this compound.
Protocol 2: Synthesis of Myristoylated Chitosan
Materials:
-
Chitosan (low molecular weight)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
1% Acetic acid solution
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
Dissolve chitosan in 1% acetic acid solution to a final concentration of 1% (w/v).
-
Separately, dissolve this compound in DMSO.
-
Slowly add the this compound solution to the chitosan solution with vigorous stirring. The molar ratio of this compound to the amine groups of chitosan can be varied to achieve different degrees of myristoylation (e.g., 0.1:1 to 0.5:1).
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Dialyze the reaction mixture against deionized water for 3 days, changing the water frequently to remove unreacted reagents and byproducts.
-
Freeze-dry the dialyzed solution to obtain myristoylated chitosan as a white, fluffy solid.
Protocol 3: Preparation of Myristoylated Chitosan-DNA Nanoparticles
Materials:
-
Myristoylated chitosan
-
Plasmid DNA (pDNA)
-
1% Acetic acid solution
-
Nuclease-free water
Procedure:
-
Prepare a stock solution of myristoylated chitosan (e.g., 1 mg/mL) in 1% acetic acid solution.
-
Prepare a stock solution of pDNA (e.g., 0.1 mg/mL) in nuclease-free water.
-
For nanoparticle formation, determine the desired N/P ratio.
-
Dilute the required amount of myristoylated chitosan stock solution with an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.5).
-
In a separate tube, dilute the required amount of pDNA stock solution with nuclease-free water.
-
Add the diluted pDNA solution to the myristoylated chitosan solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable nanoparticles.
-
The resulting nanoparticle suspension is ready for characterization and transfection experiments.
Protocol 4: In Vitro Transfection using Myristoylated Chitosan-DNA Nanoparticles
Materials:
-
Myristoylated Chitosan-DNA nanoparticle suspension
-
Mammalian cells (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
6-well cell culture plates
Procedure:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, remove the culture medium from the cells and wash once with serum-free medium.
-
Add the freshly prepared myristoylated chitosan-DNA nanoparticle suspension to the cells in serum-free medium. The amount of DNA per well typically ranges from 1-4 µg.
-
Incubate the cells with the nanoparticle suspension for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, remove the transfection medium and replace it with complete culture medium.
-
Incubate the cells for an additional 24-72 hours.
-
Assess transfection efficiency by measuring the expression of the reporter gene (e.g., GFP fluorescence microscopy, luciferase assay).
Visualizations
Caption: Experimental workflow for transfection using myristoylated chitosan.
Caption: Cellular uptake and trafficking pathway of myristoylated chitosan nanoparticles.
References
N-Succinimidyl Myristate Conjugation: A Detailed Guide for Researchers
Application Notes and Protocols for the Covalent Modification of Proteins and Peptides with a 14-Carbon Saturated Fatty Acid.
Introduction
N-myristoylation is a critical lipid modification of proteins, involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to an N-terminal glycine (B1666218) residue.[1][2] This modification is catalyzed in vivo by N-myristoyltransferase (NMT) and plays a pivotal role in mediating protein-membrane interactions and signal transduction.[2][3] N-Succinimidyl myristate (NHS-myristate) is a chemical tool that allows for the straightforward, post-translational, and site-specific modification of proteins and other amine-containing molecules with a myristoyl group. This process enables researchers to study the effects of myristoylation on protein localization, function, and interaction with other cellular components.[4][5]
The underlying chemistry of this conjugation relies on the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines, such as the ε-amino group of lysine (B10760008) residues or a free N-terminus, to form a stable amide bond.[6] This application note provides a detailed, step-by-step protocol for the conjugation of this compound to proteins and peptides, guidance on purification of the conjugate, and an overview of its applications.
Chemical Properties of this compound
A clear understanding of the reagent's properties is essential for successful conjugation.
| Property | Value | Reference |
| Alternate Names | Myristic acid N-hydroxysuccinimide ester, NHS-Myristate | [5] |
| CAS Number | 69888-86-4 | [5] |
| Molecular Formula | C₁₈H₃₁NO₄ | [4][5] |
| Molecular Weight | 325.45 g/mol | [5] |
| Appearance | Colorless solid | [7] |
| Purity | Typically ≥98% | [5] |
| Storage | Store at -20°C to -80°C, moisture sensitive | [4][8] |
Experimental Protocols
Materials and Reagents
-
This compound (NHS-myristate)
-
Protein or peptide of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium bicarbonate buffer (pH 8.3) or 50 mM Sodium borate (B1201080) buffer (pH 8.5). Avoid buffers containing primary amines (e.g., Tris or glycine).[6]
-
Quenching Solution: 1 M Tris-HCl (pH 7.4) or 1 M Glycine
-
Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassettes
-
Phosphate-Buffered Saline (PBS)
Experimental Workflow Diagram
Caption: Workflow for this compound Conjugation.
Step-by-Step Conjugation Protocol
-
Prepare the Protein Solution:
-
Prepare the NHS-Myristate Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Briefly vortex to ensure it is fully dissolved.
-
-
Perform the Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the NHS-myristate stock solution dropwise. A typical starting molar ratio of NHS-myristate to protein is 10:1 to 20:1. This ratio may need to be optimized for your specific protein.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 10-15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS or another suitable buffer.
-
Alternatively, dialysis can be performed against PBS.
-
Characterization of the Myristoylated Protein
The degree of myristoylation can be determined using mass spectrometry, which will show a mass shift corresponding to the addition of myristoyl groups. SDS-PAGE analysis can also be performed to check for protein integrity after conjugation.
Signaling Pathway Involving Myristoylation
Myristoylation is a key modification in numerous signaling pathways, often acting as a molecular switch to control protein localization and activity.[1] For instance, the myristoylation of Src family kinases is essential for their localization to the plasma membrane, a prerequisite for their function in cell growth and differentiation signaling.
Caption: Role of Myristoylation in Src Kinase Signaling.
Applications in Research
The ability to chemically attach a myristoyl group to proteins and peptides opens up a range of experimental possibilities:
-
Studying Protein Localization: By myristoylating a protein that is not naturally modified, researchers can investigate how this lipid anchor affects its subcellular localization.
-
Investigating Protein-Protein Interactions: Myristoylation can mediate or stabilize protein-protein interactions.[1] Synthetic myristoylation allows for the study of these interactions in a controlled manner.
-
Modulating Signal Transduction: The introduction of a myristoyl group can be used to activate or inhibit signaling pathways that are dependent on this modification.[3]
-
Drug Delivery and Transfection: Myristoylation can enhance the cellular uptake of peptides and other molecules, a property that can be exploited for drug delivery and the development of transfection reagents.[4][5]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | - pH of the reaction buffer is too low.- Presence of primary amines in the buffer.- NHS-myristate has been hydrolyzed due to moisture.- Insufficient molar excess of NHS-myristate. | - Ensure the pH is between 8.0 and 8.5.- Use a buffer free of Tris, glycine, etc.- Use fresh, anhydrous DMSO/DMF and handle NHS-myristate in a dry environment.- Increase the molar ratio of NHS-myristate to protein. |
| Protein Precipitation | - The protein is not soluble in the conjugation buffer.- The addition of the myristoyl group increases hydrophobicity, leading to aggregation. | - Perform a buffer exchange to a more suitable buffer prior to conjugation.- Reduce the protein concentration or add a mild, non-ionic detergent. |
| Non-specific Labeling | - Reaction time is too long. | - Optimize the incubation time; 1 hour is typically sufficient. |
By following this detailed guide, researchers can confidently perform this compound conjugations to advance their studies in cell signaling, drug development, and molecular biology.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Protein N-Myristoylation and Translational Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. biotium.com [biotium.com]
- 7. Succinimidyl Myristate | 69888-86-4 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: N-Succinimidyl Myristate Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl myristate is a chemical reagent used to covalently attach a myristoyl group, a 14-carbon saturated fatty acid, to primary amines on proteins, peptides, and other molecules. This process, known as myristoylation, is a critical lipid modification in many biological systems. It plays a pivotal role in mediating protein-membrane interactions, protein-protein interactions, and subcellular localization, which are essential for various signal transduction pathways.[1][2] The reaction involves the N-hydroxysuccinimide (NHS) ester of myristic acid, which reacts with primary amino groups (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a stable amide bond.[3] This document provides detailed application notes and experimental protocols for the use of this compound in research and drug development.
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.
Applications in Research and Drug Development
The ability to selectively introduce a myristoyl group onto molecules has significant applications:
-
Studying Protein Function: By myristoylating a protein of interest, researchers can investigate the role of this lipid modification in its localization, activity, and interaction with other cellular components. This is particularly relevant for studying signaling proteins like Src family kinases and G-protein alpha subunits.[4][5]
-
Drug Delivery: Myristoylation can enhance the hydrophobicity of drugs or drug carriers, facilitating their interaction with cell membranes and potentially improving cellular uptake. This is a valuable strategy in the development of targeted drug delivery systems using liposomes or nanoparticles.[6][7]
-
Peptide and Protein Engineering: The addition of a myristoyl group can be used to engineer peptides and proteins with altered physicochemical properties, such as improved membrane association or self-assembly characteristics.[3]
-
Biomaterial Modification: Surfaces of biomaterials, such as chitosan (B1678972), can be modified with myristoyl groups to alter their properties for applications in tissue engineering and drug delivery.[8]
Experimental Protocols
Protocol 1: General Procedure for Myristoylating a Protein with this compound
This protocol provides a general guideline for the myristoylation of a protein containing primary amines. Optimization will be required for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine). If the protein is in a different buffer, exchange it with the reaction buffer using dialysis or a desalting column.
-
-
This compound Stock Solution Preparation:
-
This compound is moisture-sensitive.[9] Allow the reagent vial to equilibrate to room temperature before opening.
-
Prepare a 10-50 mM stock solution in anhydrous DMSO or DMF immediately before use. For example, to make a 10 mM solution, dissolve 3.25 mg of this compound (Molecular Weight: 325.44 g/mol ) in 1 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
-
Myristoylation Reaction:
-
While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution. A starting point is a 10 to 20-fold molar excess of the reagent over the protein. The final concentration of DMSO or DMF in the reaction mixture should ideally be below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the protein is light-sensitive. The longer incubation at a lower temperature may be beneficial for sensitive proteins.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Myristoylated Protein:
-
Remove the excess this compound and byproducts (N-hydroxysuccinimide and quenching reagent) by size-exclusion chromatography, dialysis, or tangential flow filtration. The choice of method will depend on the protein's properties and the required purity.
-
-
Characterization:
Optimization and Considerations:
-
Solubility: Due to the hydrophobic myristoyl chain, this compound and the resulting myristoylated protein may have limited aqueous solubility. The use of co-solvents or detergents might be necessary, but their compatibility with the target protein must be verified.
-
Stoichiometry: The molar ratio of this compound to the protein is a critical parameter that influences the degree of labeling. This ratio should be optimized to achieve the desired level of myristoylation without causing protein aggregation or loss of function.
-
pH: The reaction is pH-dependent. A pH range of 8.0-8.5 is generally optimal for the reaction with primary amines. At lower pH, the reaction rate will be significantly slower, while at higher pH, hydrolysis of the NHS ester becomes more prominent.
-
Temperature and Incubation Time: These parameters should be optimized to balance reaction efficiency with protein stability.
Protocol 2: Preparation of Myristoylated Chitosan Nanoparticles
This protocol describes the preparation of myristoylated chitosan, which can self-assemble into nanoparticles for drug delivery applications.
Materials:
-
Chitosan (low molecular weight, high degree of deacetylation)
-
Myristic acid
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1% Acetic acid solution
-
Dialysis membrane (MWCO 12 kDa)
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve chitosan in 1% acetic acid solution to a final concentration of 1% (w/v) with stirring overnight at room temperature.
-
-
Activation of Myristic Acid:
-
Dissolve myristic acid in ethanol.
-
Add EDC and NHS to the myristic acid solution (e.g., in a 1.2:1.2:1 molar ratio of EDC:NHS:myristic acid). Stir the mixture at room temperature for 1 hour to activate the carboxyl group of myristic acid, forming an NHS ester in situ.
-
-
Myristoylation of Chitosan:
-
Slowly add the activated myristic acid solution to the chitosan solution under vigorous stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature. The molar ratio of myristic acid to the amine groups of chitosan will determine the degree of substitution and should be optimized based on the desired properties of the final product.
-
-
Purification:
-
Dialyze the reaction mixture against a 1:1 mixture of ethanol and water for 24 hours, followed by dialysis against deionized water for another 48 hours, changing the water frequently to remove unreacted reagents and byproducts.
-
-
Lyophilization:
-
Freeze-dry the purified myristoylated chitosan solution to obtain a solid product.
-
-
Nanoparticle Formation:
-
The myristoylated chitosan can self-assemble into nanoparticles in an aqueous environment due to its amphiphilic nature. Disperse the lyophilized product in water or a buffer solution and sonicate to form a stable nanoparticle suspension.
-
-
Characterization:
-
The degree of myristoylation can be determined by ¹H NMR spectroscopy.
-
The size, zeta potential, and morphology of the nanoparticles can be characterized by dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
Quantitative Data Summary
The following tables provide illustrative examples of reaction parameters and expected outcomes. These values should be considered as starting points for optimization.
Table 1: Reaction Parameters for Protein Myristoylation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (Reagent:Protein) | 10:1 to 50:1 | Higher ratios increase the degree of labeling but may lead to protein modification at multiple sites or aggregation. |
| pH | 8.0 - 8.5 | Optimal for deprotonation of primary amines. |
| Temperature | 4°C to 25°C | Lower temperatures can help maintain protein stability. |
| Incubation Time | 1 - 24 hours | Longer times may be needed at lower temperatures. |
| Organic Solvent | < 10% (v/v) | To maintain protein integrity. |
Table 2: Characterization of Myristoylated Products
| Property | Method of Analysis | Expected Outcome |
| Degree of Labeling (DOL) | Mass Spectrometry (MALDI-TOF or ESI-MS) | Increase in molecular weight corresponding to the number of attached myristoyl groups. |
| Confirmation of Amide Bond | FTIR Spectroscopy | Appearance of a characteristic amide I band. |
| Purity | SDS-PAGE, HPLC | Single band on gel, single peak in chromatogram. |
| Nanoparticle Size | Dynamic Light Scattering (DLS) | Size distribution of the formed nanoparticles. |
| Zeta Potential | DLS with an electrode | Surface charge of the nanoparticles. |
| Morphology | Transmission Electron Microscopy (TEM) | Visualization of the shape and size of nanoparticles. |
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound is a valuable tool for introducing a myristoyl group to primary amines, enabling the study of myristoylation's role in biological processes and the development of novel drug delivery systems. The protocols and data presented here provide a foundation for researchers to apply this reagent in their work. However, it is crucial to emphasize that optimization of reaction conditions is essential for each specific application to ensure the desired outcome while maintaining the integrity and function of the target molecule.
References
- 1. grokipedia.com [grokipedia.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Fatty Acid Grafted Chitosan Polymer and Their Nanomicelles for Nonviral Gene Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for In Vivo Labeling Using Cell-Permeable Myristic Acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) of a protein. This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in protein localization, stability, and function, particularly in signal transduction pathways.[1][2][3] Dysregulation of N-myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT a significant therapeutic target.[1][4]
Traditional methods for studying myristoylation often rely on radioactive isotopes, which pose safety and disposal challenges.[5] The advent of bioorthogonal chemistry has revolutionized the study of post-translational modifications, including myristoylation.[6] Cell-permeable myristic acid analogs, featuring a bioorthogonal handle like an alkyne or an azide (B81097), allow for robust, non-radioactive, two-step labeling of myristoylated proteins in vivo.[5][7][8][9]
These analogs are metabolically incorporated into proteins by the cell's own machinery. The bioorthogonal handle then allows for the specific attachment of a reporter molecule, such as a fluorophore or biotin, via a "click chemistry" reaction.[5][10] This powerful technique enables the identification, visualization, and functional characterization of myristoylated proteins in their native cellular environment.[11][12]
This document provides detailed application notes and protocols for the use of cell-permeable myristic acid analogs for in vivo labeling of proteins.
Available Myristic Acid Analogs
Several myristic acid analogs with bioorthogonal handles are commercially available. The most common are those containing terminal alkyne or azide functionalities.
| Analog Name | Chemical Name | Functional Group | Key Features |
| YnMyr | 13-Tetradecynoic acid | Alkyne | Small, minimally perturbing tag.[9][10] |
| 12-ADA | 12-Azidododecanoic acid | Azide | Azide group for click chemistry.[11][13][14] |
| Alkynyl Myristic Acid | Tetradec-13-ynoic acid | Alkyne | Suitable substrate for enzymes with minimal biodistribution effects.[7][9] |
Data Presentation: Quantitative Parameters for In Vivo Labeling
Successful labeling depends on optimizing several experimental parameters. The following table summarizes typical concentration ranges and incubation times reported in the literature for labeling cultured cells.
| Parameter | Cell Type | Analog | Concentration | Incubation Time | Reference |
| Probe Concentration | HeLa | YnMyr | 5 µM | 24 h | [15] |
| HeLa | X3/X8/X10 (photoactivatable) | 100 µM | 24 h | [15][16] | |
| Jurkat | Azido-myristate analogue | Not specified | Not specified | [1] | |
| Labeling Time | Not specified | Not specified | Not specified | Time-dependent | [17] |
Note: Optimal conditions may vary depending on the cell line, analog used, and the specific experimental goals. It is recommended to perform a dose-response and time-course experiment to determine the optimal labeling conditions for your system.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Alkynyl Myristic Acid (YnMyr)
This protocol describes the metabolic labeling of myristoylated proteins in cultured mammalian cells using YnMyr, followed by lysis and click chemistry for downstream analysis (e.g., in-gel fluorescence or affinity purification).
Materials:
-
Cultured mammalian cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Alkynyl Myristic Acid (YnMyr) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., Click-iT® Cell Reaction Buffer Kit)[13]
-
Azide-functionalized reporter tag (e.g., Azide-Alexa Fluor 488, Azide-Biotin)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Metabolic Labeling:
-
Prepare the labeling medium by diluting the YnMyr stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 5-50 µM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells and incubate for the desired time (e.g., 4-24 hours) under normal cell culture conditions.
-
-
Cell Lysis:
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction:
-
Follow the manufacturer's protocol for the click chemistry reaction kit. Typically, this involves adding the azide-functionalized reporter tag, a copper(I) catalyst, and a reducing agent to a specific amount of protein lysate (e.g., 50-100 µg).
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent tag.
-
-
Downstream Analysis:
-
In-gel Fluorescence: Add SDS-PAGE loading buffer to the reaction mixture, boil, and resolve the proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner.
-
Affinity Purification (for Biotin tag): Proceed with streptavidin-based affinity purification to enrich for myristoylated proteins, followed by western blotting or mass spectrometry.
-
Protocol 2: Fluorescent Imaging of Myristoylated Proteins in Adherent Cells using 12-Azidododecanoic Acid (12-ADA)
This protocol details the metabolic labeling of myristoylated proteins with 12-ADA and subsequent fluorescent visualization in fixed cells via click chemistry.[11]
Materials:
-
Adherent mammalian cells grown on coverslips
-
Complete cell culture medium
-
12-Azidododecanoic Acid (12-ADA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
3% Bovine Serum Albumin (BSA) in PBS for blocking
-
Click chemistry reagents for imaging (e.g., Click-iT® Cell Reaction Buffer Kit)
-
Alkyne-functionalized fluorophore (e.g., Alkyne-Alexa Fluor 555)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding and Labeling:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere and grow.
-
Prepare labeling medium with the desired concentration of 12-ADA (e.g., 25-100 µM).
-
Replace the culture medium with the labeling medium and incubate for 4-24 hours.
-
-
Fixation and Permeabilization:
-
Click Chemistry Staining:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the alkyne-fluorophore.
-
Remove the wash buffer and add the click reaction cocktail to the cells on the coverslips.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Visualizations
N-Myristoylation Signaling Pathway
References
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of alkyne-tagged myristic acid to detect N-terminal myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 4. Synthesis and antifungal activities of myristic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. N-Myristoyl transferase-mediated protein labelling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing Click Chemistry for the Study of Protein Myristoylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of click chemistry in the study of myristoylated proteins. This powerful combination of metabolic labeling and bioorthogonal chemistry has revolutionized the ability to identify, visualize, and quantify this important lipid modification, offering profound insights into cellular signaling, protein trafficking, and disease pathology.
Introduction to Protein N-Myristoylation and Click Chemistry
N-myristoylation is a crucial lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) of a protein. This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in membrane targeting, protein stability, and signal transduction.[1][2] Dysregulation of N-myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT an attractive therapeutic target.[2][3][4]
Traditionally, the study of myristoylation relied on radioactive methods, which are hazardous and have low sensitivity.[1] The advent of click chemistry, a set of bioorthogonal reactions, has provided a safer and more sensitive alternative.[5][6] The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and an alkyne.[5][7] This methodology involves metabolically labeling proteins with a myristic acid analog containing either an azide or an alkyne functional group.[8][9] The incorporated "clickable" handle then allows for the covalent attachment of a variety of reporter tags for downstream analysis.[8][9]
Applications of Click Chemistry in Myristoylation Research
The versatility of click chemistry enables a wide range of applications in the study of myristoylated proteins:
-
Identification of Novel Myristoylated Proteins: Metabolic labeling with clickable myristic acid analogs followed by enrichment and mass spectrometry has led to the identification of numerous novel N-myristoylated proteins.[10]
-
Visualization of Myristoylated Proteins: Attachment of fluorescent probes via click chemistry allows for the visualization of myristoylated protein localization and trafficking within cells using fluorescence microscopy.[11][12]
-
Quantitative Proteomics: Stable isotope labeling in combination with click chemistry enables the quantitative analysis of changes in the myristoylated proteome in response to cellular stimuli or drug treatment.
-
High-Throughput Screening of NMT Inhibitors: Click chemistry-based assays provide a non-radioactive and sensitive method for screening potential inhibitors of N-myristoyltransferase.[2][3][13]
-
Analysis of Protein-Protein Interactions: Photoactivatable and clickable myristic acid analogs can be used to capture and identify proteins that interact with myristoylated proteins in a lipid-dependent manner.[1]
Experimental Protocols
Here, we provide detailed protocols for key experiments involving the application of click chemistry to myristoylated proteins.
Metabolic Labeling of Myristoylated Proteins in Cultured Cells
This protocol describes the metabolic incorporation of a clickable myristic acid analog into proteins in cultured mammalian cells.
Materials:
-
Clickable myristic acid analog (e.g., 12-azidododecanoic acid [12-ADA] or 13-tetradecynoic acid [13-TDYA])
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare a stock solution of the clickable myristic acid analog in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (typically 10-50 µM). To improve solubility and cellular uptake, the analog can be pre-complexed with fatty acid-free BSA.
-
Metabolic Labeling: Remove the existing culture medium and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period (typically 4-24 hours) under normal cell culture conditions (37°C, 5% CO2).
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry applications.
In-Gel Fluorescence Detection of Labeled Proteins (CuAAC)
This protocol describes the detection of metabolically labeled myristoylated proteins by in-gel fluorescence scanning after a click reaction with a fluorescent alkyne or azide probe.
Materials:
-
Cell lysate containing labeled proteins (from Protocol 3.1)
-
Fluorescent alkyne or azide probe (e.g., TAMRA-alkyne, Alexa Fluor 488-alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 50 µL reaction, mix the following in order:
-
Protein lysate (20-50 µg)
-
Fluorescent probe (final concentration 25-100 µM)
-
CuSO4 (final concentration 1 mM)
-
THPTA (final concentration 5 mM)
-
-
Initiation of Click Reaction: Add freshly prepared sodium ascorbate (final concentration 5 mM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 1 hour.
-
Protein Pellet Collection: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully remove the supernatant.
-
Washing: Wash the protein pellet with ice-cold methanol.
-
Resuspension: Resuspend the air-dried pellet in SDS-PAGE sample buffer.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Enrichment of Myristoylated Proteins for Mass Spectrometry
This protocol outlines the enrichment of biotin-tagged myristoylated proteins using streptavidin affinity chromatography for subsequent identification by mass spectrometry.
Materials:
-
Cell lysate containing labeled proteins (from Protocol 3.1)
-
Biotin-alkyne or Biotin-azide
-
Click reaction reagents (as in Protocol 3.2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, urea, and detergent-containing buffers)
-
Elution buffer (e.g., SDS-PAGE sample buffer or on-bead digestion buffer)
Procedure:
-
Biotin Tagging: Perform a click reaction as described in Protocol 3.2, but replace the fluorescent probe with a biotin-alkyne or biotin-azide conjugate.
-
Removal of Excess Reagents: Remove excess biotinylation reagents by protein precipitation (as in Protocol 3.2) or by using a desalting column.
-
Binding to Streptavidin Beads: Resuspend the protein pellet in a buffer compatible with streptavidin binding. Add streptavidin-agarose beads and incubate with rotation for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. The eluted proteins can then be run on an SDS-PAGE gel for in-gel digestion.
-
On-Bead Digestion: Perform tryptic digestion of the captured proteins directly on the beads. This is often the preferred method for mass spectrometry analysis as it reduces sample handling and potential contamination.
-
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the enriched myristoylated proteins.
Data Presentation
Quantitative data from click chemistry-based myristoylation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Reagents and Conditions for Metabolic Labeling
| Parameter | Recommended Range | Notes |
| Clickable Analog | 12-ADA, 13-TDYA | Alkyne analogs may offer lower background in some systems. |
| Concentration | 10 - 50 µM | Optimize for cell line and experimental goals. |
| Incubation Time | 4 - 24 hours | Longer times may increase labeling but could affect cell viability. |
| Carrier | Fatty Acid-Free BSA | Recommended for improved solubility and delivery of the analog. |
Table 2: Click Chemistry (CuAAC) Reaction Components
| Component | Final Concentration | Purpose |
| Labeled Protein Lysate | 1 - 2 mg/mL | Starting material for the click reaction. |
| Azide/Alkyne Probe | 25 - 100 µM | Reporter tag for detection or enrichment. |
| CuSO4 | 1 mM | Source of the Cu(I) catalyst. |
| THPTA (or other ligand) | 5 mM | Stabilizes the Cu(I) catalyst and reduces cytotoxicity. |
| Sodium Ascorbate | 5 mM | Reducing agent to generate Cu(I) from CuSO4. |
Table 3: Example Data from NMT Inhibitor Screening
| Compound | NMT1 IC50 (nM) | NMT2 IC50 (nM) |
| Inhibitor A | 15 | 250 |
| Inhibitor B | 120 | 110 |
| Inhibitor C | 5 | 8 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: Enzymatic myristoylation and subsequent click chemistry labeling.
Caption: General experimental workflow for studying myristoylated proteins.
Caption: Workflow for N-myristoyltransferase (NMT) inhibitor screening.
References
- 1. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 7. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 8. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent imaging of protein myristoylation during cellular differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct visualization by confocal fluorescent microscopy of the permeation of myristoylated peptides through the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in N-Succinimidyl myristate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving N-Succinimidyl myristate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yield in this compound reactions is a frequent issue and can stem from several factors throughout the experimental process. The most common culprits are related to reaction conditions, reagent quality, and the stability of the N-Succinimidyl (NHS) ester itself. A systematic approach to troubleshooting these variables is crucial for improving your yield.
Q2: How critical is the pH of the reaction mixture?
The pH is one of the most critical factors in NHS ester reactions.[1] The reaction with primary amines is highly pH-dependent.[1]
-
Below pH 7.0: The primary amine groups on your substrate are protonated, rendering them non-nucleophilic and significantly slowing down or preventing the reaction.
-
Optimal pH Range: The optimal pH for the reaction is typically between 8.3 and 8.5.[1] In this range, a sufficient concentration of the primary amines are deprotonated and available to react with the NHS ester.
-
Above pH 8.5: While the concentration of reactive amines is high, the competing reaction, hydrolysis of the this compound, becomes increasingly rapid. This will consume your NHS ester before it can react with your target molecule, leading to a decrease in yield.[1]
Q3: My this compound may have degraded. How can I ensure its quality?
This compound is sensitive to moisture.[2] Hydrolysis is a primary cause of reagent inactivation.
-
Storage: Store this compound in a desiccator at a low temperature (refer to the manufacturer's instructions). When removing it from storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvents: Use anhydrous (dry) solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions of this compound. Be aware that DMF can degrade into dimethylamine, which will react with the NHS ester; use high-quality, amine-free DMF.[1]
-
Solution Stability: Prepare stock solutions of this compound immediately before use. Aqueous solutions of NHS esters are not stable and should be used right away.[1] Stock solutions in anhydrous DMF can be stored at -20°C for 1-2 months.[1]
Q4: Can my choice of buffer negatively impact the reaction?
Yes, the buffer composition is crucial. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with the this compound, leading to significantly lower yields of your desired product.
Recommended buffers include:
For large-scale reactions, be aware that the hydrolysis of the NHS ester can cause the pH of the reaction mixture to drop. It may be necessary to monitor the pH during the reaction or use a more concentrated buffer.[1]
Q5: What are the optimal temperature and incubation times?
-
Temperature: Reactions are typically carried out at room temperature or on ice. Room temperature reactions are generally faster (1-4 hours), while reactions on ice are slower (overnight) but can help to minimize the competing hydrolysis of the NHS ester.[1]
-
Incubation Time: The optimal incubation time depends on the reactivity of your specific amine-containing molecule. A time course experiment may be necessary to determine the ideal reaction time for your system.
Q6: How does the concentration of reactants affect the yield?
The concentration of both this compound and your target molecule can influence the reaction efficiency. A common recommendation for labeling proteins is to use a concentration of 1-10 mg/mL of the biomolecule.[1] An excess of the this compound is typically used to drive the reaction to completion. An empirical starting point for mono-labeling of proteins is an 8-fold molar excess of the NHS ester.[1] However, this may need to be optimized for your specific application.
Q7: Are there any side reactions I should be aware of?
While N-Succinimidyl esters are highly reactive towards primary amines, they can also react with other nucleophilic groups such as hydroxyl (-OH) and sulfhydryl (-SH) groups. However, the resulting esters and thioesters are generally less stable than the amide bond formed with primary amines and can be hydrolyzed or displaced.
Q8: What is the best way to purify my final product?
The choice of purification method depends on the nature of your product. Common methods include:
-
Gel Filtration: Effective for separating macromolecules (like proteins) from smaller molecules like unreacted this compound and the N-hydroxysuccinimide byproduct.[1]
-
Chromatography: Techniques like reverse-phase HPLC can be used for purification.
-
Precipitation: For proteins and nucleic acids, precipitation with ethanol (B145695) or acetone (B3395972) can be an effective way to remove organic impurities.[1]
Data Presentation
Table 1: General Stability of NHS Esters in Aqueous Solution
This table provides a general overview of the stability of N-hydroxysuccinimide esters at different pH values. Note that the exact half-life can vary depending on the specific NHS ester and buffer conditions.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from various sources.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from myristic acid and N-hydroxysuccinimide using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.
Materials:
-
Myristic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous ethyl acetate (B1210297)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a clean, dry flask, dissolve myristic acid (1 equivalent) and N-hydroxysuccinimide (1 equivalent) in anhydrous ethyl acetate.
-
Stir the solution at room temperature until all solids have dissolved.
-
Slowly add a solution of dicyclohexylcarbodiimide (1 equivalent) in anhydrous ethyl acetate to the reaction mixture.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to proceed at room temperature overnight with continuous stirring.
-
After the reaction is complete, remove the precipitated DCU by filtration.
-
Wash the filter cake with a small amount of cold, anhydrous ethyl acetate.
-
Combine the filtrates and remove the ethyl acetate under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound, which can be further purified by recrystallization if necessary.
Protocol 2: General Procedure for Conjugation of this compound to a Primary Amine-Containing Molecule (e.g., a Peptide)
This protocol provides a general guideline for the conjugation of this compound to a peptide. Optimization may be required for specific applications.
Materials:
-
Peptide with at least one primary amine
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification system (e.g., gel filtration column or HPLC)
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare the this compound Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Reaction: Add a calculated molar excess (e.g., 5-10 fold) of the this compound solution to the peptide solution with gentle vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or on ice overnight.
-
Purification: Purify the myristoylated peptide from unreacted reagents and byproducts using an appropriate method such as gel filtration or reverse-phase HPLC.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key components of the this compound conjugation reaction.
References
Technical Support Center: N-Succinimidyl Myristate Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of N-Succinimidyl (NHS) myristate to protein for successful conjugation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is N-Succinimidyl myristate and how does it label proteins?
This compound is a chemical reagent used to attach a myristoyl group (a 14-carbon saturated fatty acid) to proteins. The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amine groups (–NH₂) on the protein, primarily the N-terminus of the polypeptide chain and the side chain of lysine (B10760008) residues.[1] This reaction, known as acylation, forms a stable amide bond under mild pH conditions (typically pH 7.2-8.5).[1]
Q2: Why is the molar ratio of NHS-myristate to protein important?
The molar ratio of NHS-myristate to protein is a critical parameter that influences the degree of labeling (DOL), which is the average number of myristoyl groups attached to each protein molecule. An insufficient molar ratio will result in a low DOL, while an excessive ratio can lead to over-modification, potentially causing protein aggregation, loss of biological activity, or altered solubility. Therefore, optimizing this ratio is essential to achieve the desired level of modification without compromising the protein's function.
Q3: What is a good starting point for the NHS-myristate to protein molar ratio?
A common starting point for optimization is a 5- to 20-fold molar excess of the NHS ester over the protein.[1][2] However, the optimal ratio is highly dependent on the specific protein, its concentration, and the number of available primary amines. It is strongly recommended to perform small-scale trial reactions with a range of molar ratios to determine the optimal condition for your specific experiment.[2]
Q4: How can I determine the degree of labeling (DOL)?
The degree of labeling can be determined using various analytical techniques. One common method is mass spectrometry, which can precisely identify the number and location of modifications. For some applications, if the label has a unique spectroscopic signature (which myristate does not), spectrophotometric methods can be used.
Troubleshooting Guide
| Symptom | Possible Cause | Recommendation |
| Low or No Conjugation | Inactive NHS-myristate: The NHS ester has been hydrolyzed due to moisture. | Store NHS-myristate under desiccated conditions and allow it to warm to room temperature before opening. Prepare the NHS-myristate solution immediately before use in an anhydrous solvent like DMSO or DMF.[3] You can check the activity of the NHS ester by measuring the release of NHS at 260 nm after hydrolysis with a base.[4] |
| Suboptimal pH: The reaction pH is too low, leading to protonation of the primary amines and preventing the reaction.[5][6] | Ensure the reaction buffer is at a pH between 7.2 and 8.5. A pH of 8.3-8.5 is often optimal.[5][6] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the protein for reaction with the NHS ester.[2][3] | Use an amine-free buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer. If your protein is in a Tris-based buffer, it must be exchanged before the reaction.[3] | |
| Insufficient molar ratio: The amount of NHS-myristate is too low to achieve the desired level of labeling. | Increase the molar excess of NHS-myristate in your reaction. Perform a series of trial reactions with increasing molar ratios to find the optimum.[2] | |
| Protein Precipitation or Aggregation | Over-modification: A high degree of myristoylation can increase the hydrophobicity of the protein, leading to aggregation. | Reduce the NHS-myristate to protein molar ratio. Also, consider decreasing the reaction time or temperature. |
| Poor solubility of NHS-myristate: Adding a large volume of organic solvent (to dissolve the NHS-myristate) can denature the protein. | Dissolve the NHS-myristate in the smallest possible volume of anhydrous DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[3] | |
| Loss of Protein Activity | Modification of critical lysine residues: Myristoylation of lysine residues within the active site or binding domains of the protein can inhibit its function. | Try to reduce the degree of labeling by lowering the molar ratio of NHS-myristate. If the activity is still compromised, this labeling method may not be suitable for your protein, and a site-specific labeling strategy might be required. |
| High Background or Non-Specific Binding in Downstream Applications | Unreacted NHS-myristate: Excess, unreacted NHS-myristate can interfere with subsequent assays. | It is crucial to remove all unreacted NHS-myristate and reaction byproducts after the conjugation step. This can be achieved through dialysis, desalting columns (gel filtration), or tangential flow filtration.[1][2] |
| Hydrolyzed NHS-myristate: The hydrolyzed myristic acid can bind non-covalently to the protein. | Efficient purification after the reaction is key to removing these contaminants.[1] | |
| Inconsistent Results | Variability in reagents or conditions: Inconsistent preparation of the NHS-myristate solution, inaccurate protein concentration measurement, or fluctuations in pH can lead to variable results. | Accurately determine the protein concentration before each experiment. Prepare fresh NHS-myristate solution for each use. Ensure the pH of the reaction buffer is consistent.[3] |
Data Presentation
To systematically determine the optimal this compound to protein molar ratio, a series of trial reactions should be performed. The following table outlines a suggested experimental setup for this optimization.
| Parameter | Trial 1 | Trial 2 | Trial 3 | Trial 4 | Trial 5 |
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL | 1-10 mg/mL | 1-10 mg/mL | 1-10 mg/mL |
| NHS-myristate:Protein Molar Ratio | 2:1 | 5:1 | 10:1 | 20:1 | 40:1 |
| Reaction Buffer | 0.1 M Sodium Phosphate (B84403), pH 8.0 | 0.1 M Sodium Phosphate, pH 8.0 | 0.1 M Sodium Phosphate, pH 8.0 | 0.1 M Sodium Phosphate, pH 8.0 | 0.1 M Sodium Phosphate, pH 8.0 |
| Reaction Time | 2 hours at RT | 2 hours at RT | 2 hours at RT | 2 hours at RT | 2 hours at RT |
| Analysis | Degree of Labeling (DOL), Protein Aggregation (e.g., by DLS or SEC), Biological Activity Assay | Degree of Labeling (DOL), Protein Aggregation (e.g., by DLS or SEC), Biological Activity Assay | Degree of Labeling (DOL), Protein Aggregation (e.g., by DLS or SEC), Biological Activity Assay | Degree of Labeling (DOL), Protein Aggregation (e.g., by DLS or SEC), Biological Activity Assay | Degree of Labeling (DOL), Protein Aggregation (e.g., by DLS or SEC), Biological Activity Assay |
Experimental Protocols
Protocol 1: General Procedure for Protein Myristoylation
This protocol provides a general method for the myristoylation of a protein using this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.0-8.5
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare the NHS-myristate Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
-
Perform the Labeling Reaction:
-
Add the desired molar excess of the NHS-myristate solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and reaction byproducts using a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Small-Scale Trial for Optimizing Molar Ratio
This protocol describes how to perform small-scale trial reactions to determine the optimal NHS-myristate to protein molar ratio.
Procedure:
-
Set up a series of parallel reactions (e.g., in microcentrifuge tubes) with varying molar ratios of NHS-myristate to protein (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).[2]
-
Follow the general labeling protocol (Protocol 1) for each reaction.
-
After purification, analyze the degree of labeling (DOL) for each reaction using an appropriate method (e.g., mass spectrometry).
-
Assess the impact of different DOLs on protein aggregation (e.g., by visual inspection for precipitates, or by size-exclusion chromatography) and on the protein's biological activity using a relevant functional assay.
-
Select the molar ratio that provides the desired DOL without causing significant protein precipitation or loss of activity.
Visualizations
Caption: Workflow for this compound protein conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
Caption: Decision workflow for optimizing the molar ratio.
References
Technical Support Center: Preventing Protein Precipitation During Myristoylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with protein precipitation during myristoylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is protein myristoylation and why is it important?
A1: Protein N-myristoylation is a crucial lipid modification where N-myristoyltransferase (NMT) attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine (B1666218) residue of a target protein.[1][2] This modification is vital for various cellular processes, including signal transduction, protein-protein interactions, and the targeting of proteins to cellular membranes.[1][3]
Q2: Why do myristoylated proteins tend to precipitate?
A2: The addition of the hydrophobic myristoyl group increases the overall hydrophobicity of the protein. This can lead to the exposure of hydrophobic patches on the protein surface, promoting self-association and aggregation, which ultimately results in precipitation, especially at high protein concentrations.
Q3: Can the tendency for a myristoylated protein to precipitate be predicted?
A3: While not always predictable with certainty, myristoylated proteins with a higher number of exposed hydrophobic residues in their sequence, or those that lack a "myristoyl switch" mechanism to sequester the lipid moiety, may be more prone to aggregation.[1] The "myristoyl-electrostatic switch," which involves basic amino acid patches near the myristoylation site, can also influence membrane association and solubility.
Q4: What is a "myristoyl switch"?
A4: A myristoyl switch is a conformational change in a protein that regulates the exposure of the myristoyl group.[1] In some proteins, the myristoyl group is sequestered within a hydrophobic pocket, maintaining the protein in a soluble, inactive state.[4] Upon receiving a specific signal, such as ligand binding or a change in calcium concentration, the protein's conformation shifts, exposing the myristoyl group and enabling membrane binding and subsequent downstream signaling.[4]
Troubleshooting Guides
Issue: Protein Precipitation Immediately Following the Myristoylation Reaction
This is a common issue arising from the increased hydrophobicity of the protein upon myristoylation. The following steps can help diagnose and resolve this problem.
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for protein precipitation after myristoylation.
Issue: Precipitate Formation During Purification or Storage
Precipitation can also occur during subsequent purification steps (e.g., chromatography, dialysis) or upon storage.
Recommended Actions:
-
Buffer Exchange: Immediately after the myristoylation reaction, exchange the buffer to one optimized for the solubility of the myristoylated protein. This can be achieved through dialysis or a desalting column.[5][6]
-
Inclusion of Additives in All Buffers: Ensure that all buffers used during purification and for final storage contain solubility-enhancing additives identified during optimization.
-
Detergent Screening: For particularly hydrophobic myristoylated proteins, the inclusion of a mild, non-ionic, or zwitterionic detergent may be necessary to maintain solubility.[7]
-
Flash Freezing and Storage: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. The storage buffer should contain a cryoprotectant like glycerol (20-50% v/v).[8] Avoid repeated freeze-thaw cycles.
Data on Solubility-Enhancing Additives
The optimal buffer composition and additives are protein-specific. However, the following table provides a starting point for screening conditions.
| Additive | Typical Concentration Range | Mechanism of Action | Notes |
| Glycerol | 5 - 20% (v/v) | Stabilizes protein structure by preferential hydration, reducing aggregation.[4] | Can increase viscosity, which may affect chromatographic steps. |
| L-arginine | 50 - 500 mM | Suppresses protein aggregation by interacting with hydrophobic and charged residues on the protein surface.[9] | Can interfere with some enzymatic assays. |
| Sodium Chloride (NaCl) | 50 - 250 mM | Modulates electrostatic interactions between protein molecules.[7] | Optimal concentration is protein-dependent; both too low and too high concentrations can cause precipitation. |
| Triton X-100 | 0.01 - 0.1% (v/v) | Non-ionic detergent that can help solubilize hydrophobic regions.[7] | Use proteomic grade detergents to avoid contaminants.[1] |
| Tween 20 | 0.01 - 0.05% (v/v) | Mild non-ionic detergent, often used to reduce non-specific binding and aggregation.[7] | |
| CHAPS | 0.1 - 1% (w/v) | Zwitterionic detergent that is effective at solubilizing membrane proteins and can be useful for myristoylated proteins. | Can be removed by dialysis. |
| β-mercaptoethanol / DTT | 1 - 5 mM | Reducing agents that prevent the formation of incorrect disulfide bonds, which can lead to aggregation. | Should be added fresh to buffers. |
Experimental Protocols
General In Vitro Myristoylation Reaction Protocol
This protocol provides a general framework for an in vitro myristoylation reaction with considerations for preventing protein precipitation.
Workflow for In Vitro Myristoylation:
Caption: General workflow for an in vitro myristoylation reaction.
Materials:
-
Purified protein with an accessible N-terminal glycine residue
-
Recombinant N-myristoyltransferase (NMT)
-
Myristoyl-CoA
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Solubility-enhancing additives (e.g., glycerol, L-arginine, non-ionic detergent)
-
Reaction stop solution (e.g., 0.5 M EDTA)
Procedure:
-
Reaction Setup:
-
On ice, combine the following in a microcentrifuge tube:
-
Reaction Buffer
-
Desired solubility-enhancing additives (refer to the table above for starting concentrations).
-
Purified protein (start with a concentration of 0.1-0.5 mg/mL).
-
Myristoyl-CoA (typically 50-100 µM).
-
N-myristoyltransferase (NMT) (concentration to be optimized, often in the range of 1-5 µM).
-
-
The final reaction volume will depend on the scale of the experiment.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the NMT enzyme, typically 30°C, for 1-2 hours. Monitor the reaction for any signs of precipitation.
-
-
Stopping the Reaction:
-
To stop the reaction, add EDTA to a final concentration of 10-20 mM to chelate Mg²⁺ ions if they are present in the reaction buffer and required by the NMT. Alternatively, proceed immediately to the purification step.
-
-
Purification of the Myristoylated Protein:
-
Purify the myristoylated protein from the reaction mixture using an appropriate chromatography method, such as affinity chromatography (if the protein is tagged) or ion-exchange chromatography.
-
Crucially, all buffers used during purification should contain the optimized concentrations of solubility-enhancing additives.
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE to check for a potential mobility shift (myristoylated proteins may run slightly differently).
-
Confirm myristoylation by mass spectrometry. The mass of the myristoylated protein should increase by approximately 210 Da.
-
Troubleshooting the Protocol:
-
If precipitation occurs during the reaction:
-
Lower the incubation temperature.
-
Decrease the protein concentration.
-
Screen a wider range of additives and their concentrations.
-
Consider adding a non-ionic detergent like Triton X-100 or Tween 20 to the reaction buffer.
-
-
If the myristoylation efficiency is low:
-
Ensure the N-terminus of your protein is not blocked.
-
Increase the concentration of NMT or myristoyl-CoA.
-
Optimize the reaction time and temperature.
-
This technical support guide provides a starting point for addressing protein precipitation issues during myristoylation. Successful outcomes will often depend on empirical optimization for each specific protein of interest.
References
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Succinimidyl Myristate Reaction Buffer pH Optimization
This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Succinimidyl myristate (NSM). The focus of this guide is on the critical aspect of reaction buffer pH optimization to ensure successful and efficient conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for reacting this compound (NSM), an N-hydroxysuccinimide (NHS) ester, with primary amines (e.g., on proteins, peptides, or other biomolecules) is in the range of pH 7.2 to 8.5.[1][2] A pH of 8.3-8.5 is frequently recommended as an ideal starting point for most labeling reactions.[3][4][5][6] This pH range provides a good balance between the reactivity of the target amine groups and the stability of the NHS ester.
Q2: How does pH affect the this compound reaction?
The pH of the reaction buffer is a critical parameter that governs two competing reactions:
-
Amine Reactivity: For the reaction to occur, the primary amine groups on the target molecule must be in a deprotonated, nucleophilic state (-NH2). At a pH below 7, a significant portion of these amines will be protonated (-NH3+), making them unreactive toward the NHS ester.[3][4][5]
-
NHS Ester Hydrolysis: NHS esters, including NSM, are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of hydrolysis increases significantly with increasing pH.[1][7] At a pH above 9.0, the hydrolysis of the NHS ester can become so rapid that it outcompetes the desired labeling reaction, leading to low efficiency.[6]
Q3: What are suitable buffers for this compound reactions?
It is crucial to use an amine-free buffer for the labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester, significantly reducing the labeling efficiency.[1][2]
Recommended Buffers:
-
0.1 M Sodium Phosphate (B84403), pH 7.2-8.5[3][4][6]
Q4: My labeling efficiency with this compound is low. What are the potential causes related to pH?
Low labeling efficiency is a common issue. Here are some potential pH-related causes:
-
Suboptimal pH: Your reaction buffer may be outside the optimal pH range of 7.2-8.5.[2]
-
Incorrect Buffer Choice: You might be using a buffer that contains primary amines (e.g., Tris or glycine), which compete with your target molecule for the NSM.[1][2]
-
pH Shift during Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture, especially if the buffering capacity is low.[3][4][5]
Troubleshooting Guide
This troubleshooting guide is designed to help you diagnose and resolve common issues encountered during this compound conjugation reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Incorrect Buffer pH: The pH of the reaction buffer is too low ( < 7.2) or too high ( > 8.5). | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 8.3-8.5.[3][4][5] |
| Use of Amine-Containing Buffers: Buffers such as Tris or glycine are competing with the target molecule. | Perform a buffer exchange into an amine-free buffer like PBS, sodium bicarbonate, or HEPES at the appropriate pH.[1][2] | |
| NHS Ester Hydrolysis: The this compound has been hydrolyzed due to high pH or prolonged exposure to aqueous conditions. | Prepare fresh stock solutions of NSM in an anhydrous organic solvent like DMSO or DMF immediately before use.[3][4] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[2] | |
| Inconsistent Results | pH Drift During Reaction: The buffering capacity is insufficient to handle the acid produced during NHS ester hydrolysis. | Use a higher concentration of the buffer (e.g., 0.1 M). Monitor the pH during the reaction for large-scale labeling and adjust if necessary.[4][5] |
| Protein Precipitation | Solubility Issues with NSM: this compound is hydrophobic and may precipitate in aqueous buffers, causing co-precipitation of the protein. | Dissolve the NSM in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[3][4] Ensure the final concentration of the organic solvent is not detrimental to your protein's stability. |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][7] |
| 8.0 | Room Temperature | 210 minutes[8][9] |
| 8.5 | Room Temperature | 180 minutes[8][9] |
| 8.6 | 4 | 10 minutes[1][7] |
| 9.0 | Room Temperature | 125 minutes[8][9] |
Table 2: Comparison of Amidation and Hydrolysis Rates at Different pH Values
This table provides a conceptual comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated within the optimal range.
| pH | Amine Reactivity (Amidation Rate) | NHS Ester Hydrolysis Rate | Outcome |
| < 7.0 | Low (amines are protonated) | Low | Low labeling efficiency due to poor amine nucleophilicity.[3][4] |
| 7.2 - 8.5 | High (amines are deprotonated) | Moderate | Optimal for labeling. [1][2] |
| > 9.0 | High | Very High | Low labeling efficiency due to rapid hydrolysis of the NHS ester.[6] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
This compound (NSM)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[3] If necessary, perform a buffer exchange.
-
Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer. A common method is to add 1/10th of the protein solution volume of 1 M sodium bicarbonate, pH 8.3, to achieve a final buffer concentration of 0.1 M.[6]
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the NSM in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NSM stock solution. A 10- to 20-fold molar excess of NSM to the protein is a common starting point. This ratio may need to be optimized.
-
Add the calculated volume of the NSM stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3][5]
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NSM.
-
-
Purify the Labeled Protein:
-
Remove excess, unreacted NSM and byproducts by using a desalting column, dialysis, or other suitable purification method.
-
Protocol 2: pH Optimization Experiment for this compound Labeling
This protocol describes how to systematically determine the optimal pH for your specific protein and NSM reaction.
Materials:
-
Same as Protocol 1
-
A set of amine-free buffers at different pH values (e.g., 0.1 M sodium phosphate at pH 7.0, 7.5, 8.0, and 0.1 M sodium bicarbonate at pH 8.5, 9.0)
Procedure:
-
Set up Parallel Reactions:
-
Prepare five separate aliquots of your protein solution.
-
Perform a buffer exchange for each aliquot into one of the different pH buffers.
-
-
Perform Labeling:
-
Follow steps 2 and 3 from Protocol 1 for each of the five reactions.
-
-
Quench and Purify:
-
Follow steps 4 and 5 from Protocol 1 for all reactions.
-
-
Analyze the Results:
-
Determine the degree of labeling for each reaction using an appropriate analytical method (e.g., mass spectrometry, HPLC, or a colorimetric assay if a reporter tag is used).
-
Compare the labeling efficiency at each pH to determine the optimal condition for your specific system.
-
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: Workflow for pH optimization of NSM labeling.
Caption: Troubleshooting decision tree for low NSM labeling.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: N-Succinimidyl Myristate (NSM)
Welcome to the technical support center for N-Succinimidyl myristate (NSM). This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively using NSM for protein modification while minimizing side reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during protein labeling experiments with this compound.
Question: Why is my protein labeling efficiency unexpectedly low?
Answer: Low labeling efficiency is a common issue that can stem from several factors:
-
Reagent Hydrolysis: NSM is an N-hydroxysuccinimide (NHS) ester, which is highly susceptible to hydrolysis in aqueous solutions.[1][2][3] This is the most significant competing reaction. The half-life of the NHS ester can be as short as 10 minutes at pH 8.6.[2] Ensure that the NSM is stored properly in a desiccated environment at -20°C and that stock solutions in anhydrous organic solvents are freshly prepared.[4] Aqueous working solutions should be used immediately.[5]
-
Incorrect pH: The reaction of NHS esters with primary amines is highly pH-dependent.[1][5] The optimal pH range is typically 7.2 to 8.5.[2][5] Below pH 7, the target primary amines are protonated and less nucleophilic, reducing the reaction rate. Above pH 8.5-9, the rate of hydrolysis of the NHS ester increases significantly, consuming the reagent before it can react with the protein.[5]
-
Incompatible Buffer: The use of buffers containing primary amines, such as Tris (TBS) or glycine (B1666218), is not recommended as they will compete with the protein for reaction with the NSM.[2] Opt for non-amine-containing buffers like Phosphate, Borate, HEPES, or Carbonate.[2]
-
Insufficient Reagent: While a molar excess of NSM is typically required, an insufficient amount may lead to poor labeling. The optimal molar ratio is empirical and depends on the protein's structure and the number of accessible lysine (B10760008) residues.[5]
Question: My protein shows aggregation or precipitation after the labeling reaction. What is the cause?
Answer: Protein aggregation can be caused by several factors related to the labeling procedure:
-
Organic Solvent: NSM is often insoluble in water and requires dissolution in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous protein solution.[2][5] High final concentrations of these solvents can denature the protein, leading to aggregation. Keep the final organic solvent concentration to a minimum, typically between 0.5% and 10%.[2]
-
Over-modification: The attachment of the hydrophobic myristoyl group to multiple sites on the protein surface can significantly increase its overall hydrophobicity, leading to aggregation and reduced solubility. To mitigate this, consider reducing the molar excess of NSM, lowering the reaction pH, or shortening the incubation time.
-
Impure Reagents: Ensure you are using high-quality DMF, as it can degrade to dimethylamine, which can react with the NHS ester.[5]
Question: Mass spectrometry analysis indicates off-target modifications on my protein. How can I improve specificity?
Answer: While NHS esters primarily target primary amines (N-terminus and lysine residues), side reactions with other nucleophilic amino acid side chains can occur.[1][2]
-
Known Off-Target Residues: Serine, threonine, and tyrosine hydroxyl groups can undergo O-acylation.[1] Cysteine's sulfhydryl group and even arginine's guanidinium (B1211019) group have also been reported to react.[1] Histidine can also be modified, though the resulting product is often unstable.[6]
-
Controlling Specificity:
-
Optimize pH: Lowering the pH within the 7.2-8.0 range can enhance specificity for primary amines over other nucleophiles.
-
Adjust Reagent Concentration: Use the lowest effective molar excess of NSM to favor modification of the more reactive primary amines.
-
Limit Reaction Time: Shorter incubation times can help reduce the occurrence of slower, off-target side reactions.
-
Frequently Asked Questions (FAQs)
Question: What is the primary chemical reaction of this compound with a protein?
Answer: this compound (NSM) is an amine-reactive reagent. Its N-hydroxysuccinimide (NHS) ester group reacts with primary amines, specifically the ε-amino group of lysine residues and the α-amino group at the protein's N-terminus. This reaction, known as acylation, forms a stable and covalent amide bond, attaching the myristoyl group to the protein and releasing N-hydroxysuccinimide (NHS) as a byproduct.[2]
Question: What is the most significant side reaction to consider?
Answer: The most critical and prevalent side reaction is the hydrolysis of the NHS ester.[1][3][7] In the presence of water, the ester bond is cleaved, converting the reactive NSM into an inactive myristic acid carboxylate and releasing NHS. This process is irreversible and competes directly with the desired protein labeling reaction.[3] The rate of hydrolysis is highly dependent on pH, increasing significantly at alkaline pH values.[2][5]
Question: Besides primary amines, what other amino acid residues can NSM react with?
Answer: Under typical reaction conditions (pH 7.2-8.5), several other amino acid side chains can exhibit reactivity with NHS esters, leading to off-target modifications. These include:
-
Tyrosine, Serine, and Threonine: The hydroxyl groups can be acylated.[1]
-
Cysteine: The sulfhydryl group is a potential target.[1]
-
Histidine: The imidazole (B134444) ring can react, but the resulting acylimidazole adduct may be unstable and act as a transient intermediate.[6]
Question: How should this compound be prepared and stored?
Answer: NSM is sensitive to moisture.[4] It should be purchased from a reliable supplier and stored at -20°C in a desiccator. For experiments, it is best to equilibrate the vial to room temperature before opening to prevent condensation. Stock solutions should be prepared fresh in a high-quality, anhydrous, water-miscible organic solvent such as DMSO or DMF.[2][5] These stock solutions can be stored for short periods at -20°C but should be protected from moisture.[5] Aqueous solutions of NSM are not stable and must be used immediately after preparation.[5]
Data Summary
Table 1: Reactivity of Amino Acid Side Chains with NHS Esters
| Amino Acid Residue | Reactive Group | Relative Reactivity (at pH 7.4) | Product Stability |
| Lysine (ε-amine) | Primary Amine (-NH₂) | High | Stable Amide Bond |
| N-Terminus (α-amine) | Primary Amine (-NH₂) | High | Stable Amide Bond |
| Histidine | Imidazole | Moderate | Transient Adduct[6] |
| Cysteine | Sulfhydryl (-SH) | Moderate | Labile Thioester Bond |
| Tyrosine | Phenolic Hydroxyl (-OH) | Low | Labile Ester Bond[1] |
| Serine/Threonine | Aliphatic Hydroxyl (-OH) | Low | Labile Ester Bond[1] |
Table 2: Recommended Reaction Conditions to Minimize Side Reactions
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.0 | Balances efficient amine labeling with minimal hydrolysis and reduced reactivity of other nucleophiles.[2] |
| Buffer System | Phosphate, HEPES, Borate | Non-amine containing buffers avoid competition with the reagent.[2] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can slow the rate of hydrolysis, extending the half-life of the reagent.[2] |
| Solvent | Anhydrous DMSO or DMF | Required to dissolve water-insoluble NSM; keep final concentration low (<10%) to avoid protein denaturation.[2] |
| Reaction Time | 0.5 - 4 hours | Optimize to achieve sufficient labeling while minimizing time for side reactions to occur.[2] |
Experimental Protocols
General Protocol for Protein Myristoylation using NSM
This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for each protein.
-
Reagent Preparation: a. Equilibrate the vial of this compound to room temperature before opening. b. Prepare a 10-100 mM stock solution of NSM in anhydrous DMSO or DMF. Mix thoroughly until fully dissolved. Prepare this solution fresh just before use.
-
Protein Preparation: a. Prepare the protein solution in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). b. Ensure the protein concentration is known to calculate the required molar excess of NSM.
-
Labeling Reaction: a. Add the calculated volume of the NSM stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of NSM over the protein. b. The final concentration of the organic solvent should ideally be below 10%. c. Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quenching the Reaction: a. Stop the reaction by adding a quenching buffer with primary amines. Add Tris or glycine to a final concentration of 20-50 mM. b. Incubate for an additional 15-30 minutes to ensure all unreacted NSM is quenched.
-
Purification of Labeled Protein: a. Remove excess reagent and byproducts (NHS, hydrolyzed NSM) by dialysis, desalting column (e.g., spin column), or size-exclusion chromatography. The choice of method depends on the protein's size and stability.
Visualizations
Caption: Primary reaction of NSM with protein amines versus the competing hydrolysis side reaction.
Caption: Reactivity of NSM with desired primary amine targets and potential off-target residues.
Caption: A logical workflow for troubleshooting low protein labeling efficiency with NSM.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Reactions of N-hydroxysulfosuccinimide active esters. | Semantic Scholar [semanticscholar.org]
- 7. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted N-Succinimidyl myristate from protein sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted N-Succinimidyl myristate from protein samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from my protein sample?
A1: The most common and effective methods for removing small molecules like unreacted this compound from a protein sample are dialysis, size exclusion chromatography (SEC), and acetone (B3395972) precipitation. Each method has its advantages and is suitable for different experimental scales and protein characteristics.
Q2: How do I choose the best method for my specific protein and experiment?
A2: The choice of method depends on several factors:
-
Protein Stability: Dialysis and SEC are gentle methods that are less likely to denature your protein.[1] Acetone precipitation can sometimes cause protein denaturation, making it difficult to resolubilize the protein pellet.[2]
-
Sample Volume and Concentration: Dialysis is versatile for a wide range of sample volumes.[3] SEC is also adaptable, but sample volume is typically limited to 1-5% of the column volume for optimal separation.[4] Acetone precipitation is advantageous for concentrating dilute protein samples.[2]
-
Time Constraints: SEC is a relatively fast method, often completed in a short amount of time.[3] Dialysis is a time-consuming process, typically requiring several hours to overnight with multiple buffer changes.[3] Acetone precipitation is also a relatively quick procedure.
-
Purity Requirements: All three methods are effective for removing small molecules. SEC can also separate protein aggregates from your monomeric protein of interest.
Q3: How can I confirm that the unreacted this compound has been successfully removed and that my protein is myristoylated?
A3: Mass spectrometry (MS) is the most definitive method to confirm both the removal of the unreacted reagent and the successful myristoylation of your protein. A characteristic neutral loss of 210 Da, corresponding to the mass of the myristoyl moiety (C14H26O), can be observed in the mass spectrum of the myristoylated peptide or protein.[5] The absence of a peak corresponding to the unreacted this compound would confirm its removal.
Troubleshooting Guides
Problem 1: My protein precipitates during dialysis.
Possible Causes:
-
Sudden Change in Buffer Conditions: A drastic change in pH or ionic strength between your protein sample and the dialysis buffer can cause the protein to become unstable and precipitate.
-
Low Salt Concentration: Many proteins require a certain salt concentration to remain soluble. Dialyzing against a buffer with very low or no salt can lead to precipitation.
-
High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation and precipitation, especially when the buffer composition is changed.
-
Increased Hydrophobicity: Myristoylation increases the hydrophobicity of the protein, which can make it more susceptible to aggregation and precipitation, particularly at low salt concentrations.
Solutions:
-
Gradual Dialysis: Start with a dialysis buffer that is more similar to your initial sample buffer and gradually transition to the final desired buffer over several changes.
-
Optimize Salt Concentration: Ensure your dialysis buffer contains an adequate salt concentration (e.g., 150 mM NaCl) to maintain protein solubility.
-
Reduce Protein Concentration: If possible, dilute your protein sample before dialysis and concentrate it back down afterward if necessary.
-
Add Stabilizing Agents: Consider adding stabilizing agents such as glycerol (B35011) (5-10%), arginine, or non-ionic detergents to the dialysis buffer to improve protein solubility.
Problem 2: My protein recovery is low after acetone precipitation.
Possible Causes:
-
Incomplete Precipitation: Some proteins, especially those at low concentrations or with certain physical properties, may not precipitate efficiently with acetone alone.
-
Pellet Loss: The protein pellet can be loose and easily dislodged and lost during the removal of the supernatant.
-
Difficulty Resolubilizing the Pellet: Over-drying the pellet or protein denaturation can make it very difficult to redissolve.
Solutions:
-
Optimize Precipitation Conditions: Adding a small amount of salt (e.g., 10-30 mM NaCl) to the acetone can significantly improve the precipitation efficiency and protein recovery, often to over 95%.[6][7]
-
Careful Supernatant Removal: Carefully decant or pipette the supernatant without disturbing the pellet.
-
Avoid Over-drying the Pellet: Air-dry the pellet for a limited time (e.g., 5-10 minutes) until the acetone has evaporated but the pellet is not completely dry.
-
Use Appropriate Resuspension Buffer: Use a buffer that is known to be effective for solubilizing your protein. For denaturing downstream applications like SDS-PAGE, a buffer containing detergents like SDS can be used.
Method Comparison
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Acetone Precipitation |
| Principle | Passive diffusion of small molecules across a semi-permeable membrane.[1] | Separation of molecules based on their size as they pass through a porous matrix.[3] | Altering the solubility of the protein by adding an organic solvent. |
| Protein Recovery | Generally high, but can be affected by non-specific adsorption to the membrane or precipitation. | Typically high, but potential for loss due to non-specific interactions with the column matrix.[4] | Can be >95% with optimized conditions (e.g., addition of salt).[7] |
| Efficiency of Small Molecule Removal | Very high, dependent on buffer volume and number of changes.[1] | Very high, separates molecules based on large size differences.[3] | High for organic-soluble contaminants. |
| Speed | Slow (hours to overnight).[3] | Fast (minutes to an hour). | Fast (typically under 2 hours). |
| Effect on Protein | Gentle, preserves protein activity.[1] | Gentle, preserves protein activity.[4] | Can cause protein denaturation and loss of activity.[2][8] |
| Sample Concentration | Sample is typically diluted. | Sample is diluted during the run. | Concentrates the protein sample.[2] |
Experimental Protocols
Protocol 1: Dialysis
This protocol is designed to remove unreacted this compound and exchange the buffer of a protein sample.
Materials:
-
Protein sample containing unreacted this compound
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the dialysis buffer for at least 30 minutes.
-
Load the Sample: Secure one end of the tubing with a clip. Pipette the protein sample into the tubing, leaving some space for potential volume increase.
-
Seal the Tubing: Remove excess air and seal the other end of the tubing with a second clip.
-
Perform Dialysis: Place the sealed dialysis bag in a beaker with a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and stir gently.[1]
-
Buffer Changes: Dialyze for 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times. For complete removal, an overnight dialysis with a final buffer change is recommended.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and transfer the protein sample to a clean tube.
Protocol 2: Size Exclusion Chromatography (SEC)
This protocol describes the use of a desalting column to separate the myristoylated protein from unreacted this compound.
Materials:
-
Protein sample containing unreacted this compound
-
Desalting column (e.g., Sephadex G-25)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Equilibrate the Column: Remove the storage buffer from the desalting column and equilibrate it with 3-5 column volumes of the SEC running buffer.
-
Prepare the Sample: Centrifuge the protein sample to remove any precipitates.
-
Load the Sample: Apply the protein sample to the top of the equilibrated column. The sample volume should not exceed the manufacturer's recommendation (typically 1-5% of the column volume).[4]
-
Elute the Protein: Add the SEC running buffer to the column to begin the separation. The larger myristoylated protein will travel faster through the column and elute first.
-
Collect Fractions: Collect fractions as the sample elutes from the column. The smaller, unreacted this compound will be retained in the column and elute later.
-
Identify Protein-Containing Fractions: Monitor the absorbance of the fractions at 280 nm to identify the fractions containing your protein. Pool the protein-containing fractions.
Protocol 3: Acetone Precipitation
This protocol is for precipitating the protein to remove soluble unreacted this compound.
Materials:
-
Protein sample containing unreacted this compound
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Resuspension buffer
Procedure:
-
Prepare the Sample: Place your protein sample in a microcentrifuge tube.
-
Add Acetone: Add four volumes of ice-cold acetone to the protein sample.
-
Incubate: Vortex briefly and incubate the mixture at -20°C for 60 minutes.
-
Centrifuge: Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Remove Supernatant: Carefully decant or pipette off the supernatant, which contains the unreacted this compound.
-
Wash Pellet (Optional): Add a small volume of ice-cold 80% acetone, vortex briefly, and centrifuge again. Remove the supernatant.
-
Dry the Pellet: Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry.
-
Resuspend the Protein: Resuspend the protein pellet in a suitable buffer for your downstream application.
Visualizations
Caption: Workflow for removing unreacted this compound using dialysis.
Caption: Workflow for size exclusion chromatography (SEC) based purification.
Caption: Workflow for acetone precipitation to remove unreacted reagents.
References
- 1. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximizing recovery of water-soluble proteins through acetone precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. allumiqs.com [allumiqs.com]
- 8. researchgate.net [researchgate.net]
Hydrolysis of N-Succinimidyl myristate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the hydrolysis of N-Succinimidyl myristate (NSM) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NSM) and what are its primary applications?
This compound is a long-chain fatty acid activated with an N-hydroxysuccinimide (NHS) ester. This reagent is primarily used for the covalent modification of primary amine groups (-NH2) in biomolecules such as proteins, peptides, and amine-modified surfaces. The myristoyl group introduces a 14-carbon hydrophobic chain, which can be useful for anchoring molecules to cell membranes, promoting protein-lipid interactions, or creating targeted drug delivery systems.[1][2]
Q2: How stable is this compound in aqueous solutions?
Like other N-hydroxysuccinimide esters, NSM is susceptible to hydrolysis in aqueous solutions. The stability of the NHS ester is highly dependent on the pH of the solution.[3][4] In acidic conditions (pH < 6), the rate of hydrolysis is relatively slow. However, as the pH increases into the neutral and alkaline ranges (pH 7 and above), the rate of hydrolysis increases significantly.[3] This competing hydrolysis reaction can reduce the efficiency of the desired conjugation with primary amines.
Q3: What are the recommended storage and handling conditions for this compound?
To maintain its reactivity, this compound should be stored under desiccated conditions at -20°C or -80°C.[1][5] It is crucial to prevent exposure to moisture.[1][6] Before opening the container, it should be allowed to equilibrate to room temperature to avoid condensation of atmospheric moisture onto the reagent.[3] For stock solutions, it is recommended to use an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and store them at low temperatures.[5]
Q4: What is the optimal pH for reacting this compound with primary amines?
The optimal pH for the reaction of NHS esters with primary amines is a compromise between maximizing the concentration of the reactive, deprotonated amine and minimizing the hydrolysis of the NHS ester.[4] Generally, a pH range of 7.2 to 8.5 is recommended for efficient conjugation.[4] At lower pH values, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate. At higher pH values, the rate of hydrolysis of the NHS ester becomes very rapid, reducing the amount of active reagent available for conjugation.
Troubleshooting Guide
Problem 1: Low Yield of Myristoylated Product
| Potential Cause | Troubleshooting Step |
| Hydrolysis of NSM | The most common cause of low yield is the hydrolysis of the this compound before it can react with the target amine. This is accelerated at higher pH and in the presence of water. |
| Solution: | |
| - Prepare the NSM solution in an anhydrous organic solvent (e.g., DMF, DMSO) immediately before use. | |
| - Minimize the time the NSM is in an aqueous solution before the conjugation reaction. | |
| - Optimize the reaction pH. While a pH of 7.2-8.5 is generally recommended, for a particularly hydrolysis-sensitive system, starting at a lower pH (e.g., 7.2-7.5) may be beneficial.[4] | |
| - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the rate of hydrolysis.[4] | |
| Poor Solubility of NSM | Due to its long hydrocarbon chain, NSM is poorly soluble in aqueous solutions and may precipitate out, making it unavailable for reaction. |
| Solution: | |
| - Ensure that the concentration of the organic solvent (e.g., DMSO) from the NSM stock solution is sufficient to maintain its solubility in the final reaction mixture, but not so high as to denature the target biomolecule. | |
| - Sonication or vortexing of the reaction mixture may help to disperse the NSM. | |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NSM. |
| Solution: | |
| - Use a non-amine-containing buffer, such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer, at the desired pH. | |
| Inaccessible Target Amines | The primary amine groups on the target biomolecule may be sterically hindered or buried within the molecule's three-dimensional structure. |
| Solution: | |
| - If possible, perform the reaction under partially denaturing conditions, although this may affect the biological activity of the molecule. | |
| - Consider using a spacer arm to increase the distance between the myristoyl group and the reactive NHS ester. |
Problem 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Degradation of NSM Stock | If the solid NSM or its stock solution has been improperly stored or handled, it may have hydrolyzed over time, leading to reduced reactivity. |
| Solution: | |
| - Always store solid NSM in a desiccator at -20°C or below.[1] | |
| - Prepare fresh stock solutions in anhydrous solvent for each experiment. | |
| - You can test the reactivity of your NHS ester using a spectrophotometric assay (see Experimental Protocols section).[7] | |
| Variability in Reaction Conditions | Small variations in pH, temperature, or reaction time can significantly impact the outcome of the conjugation reaction. |
| Solution: | |
| - Carefully control and monitor the pH of the reaction buffer. | |
| - Maintain a consistent temperature throughout the experiment. | |
| - Standardize the reaction time. |
Quantitative Data
The following table summarizes the effect of pH on the half-life of a typical N-hydroxysuccinimide ester in an aqueous solution. Note that these are general values, and the hydrolysis rate of the hydrophobic this compound may be influenced by its solubility and potential for aggregation in the reaction medium.
| pH | Approximate Half-life of NHS Ester |
| 6.0 | Several hours |
| 7.0 | ~1 hour |
| 7.5 | ~30 minutes |
| 8.0 | ~15 minutes |
| 8.5 | < 10 minutes |
Data compiled from general information on NHS ester stability.
Experimental Protocols
Protocol for Determining the Hydrolysis Rate of this compound
This protocol allows for the determination of the hydrolysis rate of NSM in an aqueous buffer by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[7][8]
Materials:
-
This compound (NSM)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Aqueous buffer of the desired pH (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5). Ensure the buffer does not contain primary amines.
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of NSM: Dissolve a known quantity of NSM in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Set up the spectrophotometer: Set the spectrophotometer to measure absorbance at 260 nm.
-
Prepare the reaction mixture: In a quartz cuvette, add the aqueous buffer.
-
Initiate the reaction: Add a small volume of the NSM stock solution to the buffer in the cuvette to achieve the desired final concentration (e.g., 0.1 mM). Mix quickly by inverting the cuvette.
-
Monitor the reaction: Immediately begin recording the absorbance at 260 nm at regular time intervals (e.g., every 30 seconds or 1 minute) for a period sufficient to observe a significant change in absorbance.
-
Determine the endpoint: To determine the absorbance corresponding to 100% hydrolysis, a separate sample can be prepared and the pH raised to a high level (e.g., by adding a small amount of 0.5-1.0 N NaOH) to rapidly hydrolyze all the NSM.[7] Caution: Very high concentrations of NaOH can degrade the released NHS, so this step should be performed quickly.[7][8]
-
Data Analysis:
-
Plot the absorbance at 260 nm versus time.
-
The rate of hydrolysis can be determined from the initial slope of this curve.
-
The half-life (t½) of the NSM under these conditions can be calculated from the time it takes for the absorbance to reach 50% of the final (100% hydrolyzed) absorbance.
-
Visualizations
Caption: Hydrolysis of this compound in an aqueous environment.
References
- 1. Cas 69888-86-4,Succinimidyl Myristate | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
Technical Support Center: Labeling Proteins with N-Succinimidyl Myristate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete protein labeling using N-Succinimidyl myristate (NSM). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to assist in your experiments.
Troubleshooting Guide: Incomplete this compound Labeling
Incomplete labeling with this compound can arise from several factors, often related to the hydrophobic nature of the myristoyl group. This guide addresses common issues and provides systematic solutions.
| Issue | Potential Causes | Solutions |
| Low or No Labeling Efficiency | 1. Hydrolysis of this compound: NSM is moisture-sensitive and can rapidly hydrolyze in aqueous solutions, rendering it inactive.[1] 2. Suboptimal pH: The reaction between the NHS ester and primary amines is highly pH-dependent.[2] 3. Presence of Competing Nucleophiles: Primary amine-containing buffers (e.g., Tris) or stabilizers will compete with the protein for reaction with NSM.[3] 4. Insufficient Molar Excess of NSM: An inadequate amount of the labeling reagent will result in a low degree of labeling.[3] 5. Low Protein Concentration: Dilute protein solutions can lead to lower labeling efficiency.[2] | 1. Reagent Handling: Always use anhydrous solvents like DMSO or DMF to prepare the NSM stock solution immediately before use.[2][4] Store NSM under inert gas and at -20°C.[5] 2. pH Optimization: Maintain the reaction pH between 7.2 and 8.5. For most proteins, a pH of 8.3 is optimal for efficient labeling.[2] Use buffers such as phosphate, bicarbonate, or borate (B1201080).[1] 3. Buffer Exchange: Ensure the protein is in an amine-free buffer prior to the reaction. This can be achieved through dialysis or using a desalting column. 4. Molar Ratio Optimization: Increase the molar excess of NSM. A typical starting point is a 10- to 40-fold molar excess of NSM to protein.[3] This may need to be optimized for your specific protein. 5. Protein Concentration: If possible, concentrate the protein to at least 1 mg/mL before labeling.[3] |
| Protein Aggregation or Precipitation | 1. Increased Hydrophobicity: The addition of the hydrophobic myristoyl group can decrease the overall solubility of the protein, leading to aggregation.[6][7] 2. High Degree of Labeling: Excessive labeling can significantly alter the surface properties of the protein, promoting aggregation.[6] 3. Localized High Concentration of NSM: Adding the NSM stock solution too quickly can create localized high concentrations, causing protein precipitation.[6] 4. Suboptimal Buffer Conditions: The buffer composition may not be suitable for the newly myristoylated, more hydrophobic protein.[8] | 1. Solubility Enhancers: Consider adding non-ionic detergents (e.g., Tween-20 at a low concentration) or organic co-solvents (e.g., up to 10% DMSO or DMF) to the reaction buffer.[6][8] 2. Control Labeling Stoichiometry: Start with a lower molar excess of NSM and gradually increase it to find the optimal balance between labeling efficiency and protein solubility. 3. Gradual Addition of Reagent: Add the NSM stock solution dropwise to the protein solution while gently stirring.[6] 4. Buffer Optimization: After labeling, consider exchanging the buffer to one that better stabilizes the myristoylated protein, which may include solubility-enhancing additives.[8] |
| Inconsistent Labeling Results | 1. Inaccurate Protein Concentration: An incorrect estimation of the protein concentration will lead to variability in the molar ratios used. 2. Degradation of NSM Stock: If the NSM stock solution is not prepared fresh or is stored improperly, its reactivity will decrease over time.[2] 3. Variability in Reaction Conditions: Minor differences in pH, temperature, or incubation time between experiments can lead to inconsistent results.[9] | 1. Accurate Quantification: Use a reliable method (e.g., BCA assay) to determine the protein concentration before each experiment. 2. Fresh Reagent Preparation: Always prepare the NSM stock solution immediately before use.[2] 3. Standardized Protocol: Maintain consistent reaction parameters (pH, temperature, incubation time, and mixing) for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of protein labeling with this compound?
A1: this compound (NSM) is an amine-reactive reagent. The N-hydroxysuccinimide (NHS) ester group of NSM reacts with primary amines (-NH2) on the protein, primarily the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus. This reaction forms a stable amide bond, covalently attaching the myristoyl group to the protein. The reaction is most efficient at a slightly alkaline pH (7.2-8.5).[2]
Q2: My protein precipitates after adding this compound. What can I do?
A2: Protein precipitation is a common issue due to the hydrophobicity of the myristoyl group.[6][7] To mitigate this, you can try several strategies:
-
Add Solubility Enhancers: Include non-ionic detergents or organic co-solvents in your reaction buffer.[6][8]
-
Optimize Molar Ratio: Use a lower molar excess of NSM to reduce the degree of labeling.
-
Slow Addition: Add the NSM stock solution slowly and with gentle mixing.[6]
-
Lower Temperature: Perform the reaction at 4°C for a longer duration.[6]
Q3: How can I remove unreacted this compound after the labeling reaction?
A3: Unreacted NSM and its hydrolysis byproducts can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.[6]
Q4: What is the optimal buffer for labeling with this compound?
A4: The ideal buffer should be free of primary amines. Phosphate-buffered saline (PBS), bicarbonate buffer, or borate buffer at a pH between 7.2 and 8.5 are commonly used.[1][2] Avoid buffers like Tris, as they will compete with your protein for the labeling reagent.[3]
Q5: How do I store this compound?
A5: this compound is moisture-sensitive and should be stored at -20°C in a desiccated environment, preferably under an inert atmosphere.[5] Stock solutions in anhydrous DMSO or DMF should be prepared fresh for each use.[2]
Quantitative Data Summary
The following table provides a summary of recommended starting conditions for protein labeling with this compound. These may require optimization for your specific protein and application.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency.[2] |
| NSM Molar Excess | 10 - 40 fold | Start with a lower ratio to avoid aggregation and optimize as needed.[3] |
| Reaction pH | 7.2 - 8.5 | Optimal pH is typically around 8.3.[2] |
| Reaction Buffer | Phosphate, Bicarbonate, or Borate | Must be free of primary amines.[1] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may reduce aggregation but require longer incubation times.[6] |
| Incubation Time | 1 - 4 hours at RT; 4 - 12 hours at 4°C | Protect from light if the myristoyl group is part of a light-sensitive probe. |
| Organic Solvent | Up to 10% (v/v) DMSO or DMF | Can aid in the solubility of NSM and the labeled protein.[6] |
Experimental Protocols
Detailed Protocol for Protein Labeling with this compound
This protocol provides a step-by-step guide for labeling a protein with NSM, with special considerations for its hydrophobic nature.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
This compound (NSM)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, allow the vial of NSM to warm to room temperature.
-
Prepare a 10 mM stock solution of NSM in anhydrous DMSO or DMF. For example, dissolve 3.25 mg of NSM in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Slowly add the desired volume of the 10 mM NSM stock solution to the protein solution while gently stirring. A starting point is a 20-fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 4-8 hours at 4°C. Protect from light if applicable.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted NSM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove excess NSM and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Alternatively, perform dialysis against the storage buffer.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL) using appropriate methods (e.g., mass spectrometry).
-
Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.
-
Visualizations
Experimental Workflow for Protein Myristoylation
Caption: A streamlined workflow for labeling proteins with this compound.
Troubleshooting Logic for Incomplete Labeling
Caption: A decision tree to diagnose the cause of incomplete protein myristoylation.
Myristoylation in Src Kinase Signaling
Myristoylation of the N-terminus of Src family kinases is crucial for their localization to the cell membrane, which is a prerequisite for their activation and downstream signaling.[10][11]
Caption: Role of myristoylation in Src kinase membrane localization and activation.
Myristoylation in G-Protein Signaling
The myristoylation of the Gα subunit of heterotrimeric G-proteins is important for its membrane association and interaction with G-protein coupled receptors (GPCRs) and effector proteins.[12][13]
Caption: Myristoylation facilitates G-protein signaling at the cell membrane.
References
- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. Succinimidyl Myristate | 69888-86-4 [chemicalbook.com]
- 5. Cas 69888-86-4,Succinimidyl Myristate | lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Src family kinase - Wikipedia [en.wikipedia.org]
- 12. Myristoylation - Wikipedia [en.wikipedia.org]
- 13. Myristoylation of the G alpha i2 polypeptide, a G protein alpha subunit, is required for its signaling and transformation functions - PMC [pmc.ncbi.nlm.nih.gov]
N-Succinimidyl myristate reaction time and temperature optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Succinimidyl myristate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH for the reaction of an N-hydroxysuccinimide (NHS) ester, such as this compound, with a primary amine is typically between 7.0 and 8.5.[1][2] At a lower pH, the primary amine is protonated, which reduces its nucleophilicity and slows down the reaction rate. Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the yield of the desired acylated product.[3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[4] It is crucial to use anhydrous solvents, as the NHS ester is sensitive to moisture and can hydrolyze.[3]
Q3: How should this compound be stored?
A3: this compound is moisture-sensitive and should be stored in a desiccated environment at -20°C.[5] Before opening, the container should be allowed to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the reagent.[6]
Q4: What are the common side reactions when using this compound?
A4: The primary side reaction is the hydrolysis of the NHS ester to N-hydroxysuccinimide and myristic acid, which is accelerated at higher pH and in the presence of water.[3] Additionally, NHS esters can react with other nucleophilic residues on proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, although these reactions are generally less favorable than the reaction with primary amines.[1][7]
Troubleshooting Guides
Problem 1: Low Yield of Myristoylated Product
Q: I am observing a very low yield of my myristoylated peptide/protein. What could be the cause and how can I improve it?
A: Low yield in myristoylation reactions using this compound can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Check the pH of the reaction buffer. The optimal pH range is 7.0-8.5.[1] A pH that is too low will result in a slow reaction, while a pH that is too high will lead to rapid hydrolysis of the this compound.[3]
-
Ensure the this compound is active. The reagent is moisture-sensitive.[5] If it has been stored improperly or exposed to moisture, it may have hydrolyzed. It is recommended to use a fresh vial or test the activity of the reagent.
-
Verify the concentration of reactants. A higher concentration of the amine-containing molecule can help drive the reaction towards acylation over hydrolysis. Consider increasing the molar excess of this compound.
-
Optimize reaction time and temperature. While many reactions are performed at room temperature for 1-4 hours, adjusting these parameters can improve yield. For some systems, a longer incubation at 4°C or a shorter time at a slightly elevated temperature might be beneficial. However, higher temperatures can also increase the rate of hydrolysis.[8]
-
Use of appropriate solvents. Ensure that if you are using an organic solvent like DMSO or DMF to dissolve the this compound, its final concentration in the reaction mixture is compatible with your target molecule's stability and does not exceed recommended levels (typically <10% v/v).
Problem 2: Non-specific Modification or Aggregation of the Protein/Peptide
Q: My protein/peptide is showing signs of non-specific modification or is aggregating after the myristoylation reaction. What can I do to prevent this?
A: Non-specific modifications and aggregation can be common issues. The following steps can help mitigate these problems:
-
Control the pH. As mentioned, a pH above 8.5 can lead to side reactions with other nucleophilic residues. Maintaining the pH within the optimal range of 7.0-8.5 is critical for specificity towards primary amines.[1]
-
Optimize the molar ratio of this compound. A large excess of the acylating agent can increase the likelihood of modification at less reactive sites. Try reducing the molar excess of this compound.
-
Consider the reaction temperature. High temperatures can sometimes lead to protein denaturation and aggregation. Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration may help maintain the protein's native conformation.
-
Buffer composition. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the this compound. Phosphate or bicarbonate buffers are generally recommended.[3]
-
Solubility. The introduction of the hydrophobic myristoyl group can decrease the solubility of the protein or peptide, leading to aggregation. It may be necessary to include solubility-enhancing agents in the buffer or perform the reaction in a mixed aqueous-organic solvent system, if compatible with the target molecule.
Data Presentation
Table 1: General Reaction Parameters for NHS Ester Acylation
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[1][2] |
| Temperature | 4°C - 25°C (Room Temp.) | Lower temperatures may require longer reaction times but can improve stability of sensitive molecules.[8] |
| Reaction Time | 30 minutes - 4 hours | Optimization is often necessary; can be extended at lower temperatures. |
| Solvent | Aqueous Buffer (Phosphate, Bicarbonate) | This compound should be dissolved in dry DMSO or DMF before adding to the aqueous reaction mixture.[4] |
| Molar Excess of NHS Ester | 2 to 20-fold | The optimal ratio depends on the concentration and reactivity of the target molecule. |
Table 2: Influence of pH on NHS Ester Reaction Components
| pH Range | Effect on Primary Amine (-NH₂) | Effect on NHS Ester Stability | Overall Recommendation |
| < 7.0 | Predominantly protonated (-NH₃⁺), reduced nucleophilicity, slow reaction. | More stable, lower rate of hydrolysis. | Sub-optimal for efficient acylation due to slow reaction rate.[1] |
| 7.0 - 8.5 | Deprotonated form present, good nucleophile, efficient reaction. | Moderate stability, hydrolysis is a competing reaction. | Optimal range for most applications. [1][2] |
| > 8.5 | Fully deprotonated, highly reactive. | Low stability, rapid hydrolysis significantly reduces acylation efficiency.[3] | Generally not recommended due to high rate of hydrolysis and potential for side reactions. |
Experimental Protocols
General Protocol for Myristoylation of a Peptide in Solution
This protocol provides a general guideline for the myristoylation of a peptide containing a primary amine using this compound. Optimization may be required for specific peptides.
Materials:
-
Peptide with a primary amine (N-terminal or lysine (B10760008) side chain)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate, pH 7.5 - 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration that is 10-20 times higher than the desired final reaction concentration.
-
Initiate the Reaction: Add the this compound solution to the peptide solution to achieve a 2- to 10-fold molar excess of the acylating agent over the peptide. The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time and temperature should be determined empirically.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Purify the Myristoylated Peptide: Purify the myristoylated peptide from the reaction mixture using a suitable method such as reverse-phase HPLC.
-
Analysis: Characterize the purified product by mass spectrometry to confirm successful myristoylation.
Visualizations
Caption: Experimental workflow for peptide myristoylation.
Caption: Troubleshooting logic for low myristoylation yield.
References
- 1. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
Technical Support Center: Purifying Myristoylated Proteins
Welcome to the technical support center for the purification of myristoylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the expression, purification, and characterization of these lipidated proteins.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in purifying myristoylated proteins?
The primary challenges stem from the hydrophobic nature of the myristoyl group, which can lead to:
-
Low expression levels and inefficient myristoylation: Achieving high-level expression of a properly myristoylated protein in a heterologous system can be difficult.
-
Poor solubility: The attached lipid can cause the protein to aggregate or associate with membranes, making it difficult to extract and keep soluble in aqueous buffers.[1][2]
-
Separation of myristoylated from non-myristoylated protein: A significant challenge is to purify the myristoylated form of the protein away from the non-myristoylated species, which is often co-expressed.[3][4]
-
Protein instability: The purification process itself can lead to protein denaturation and loss of activity.[5][6]
-
Analytical difficulties: Confirming the presence and integrity of the myristoyl group requires specific analytical techniques.[2]
2. How can I improve the expression and myristoylation efficiency of my protein in E. coli?
To improve expression and myristoylation in E. coli, which lacks the endogenous N-myristoyltransferase (NMT) enzyme, co-expression of your target protein with a yeast or human NMT is essential.[3][4][7] Consider the following:
-
Use a two-plasmid system: Co-transforming E. coli with two separate plasmids, one for your protein of interest and one for NMT, can sometimes yield higher myristoylation efficiency compared to a single plasmid carrying both genes.[3]
-
Supplement with myristic acid: Add myristic acid (or an analog if you are doing metabolic labeling) to the culture medium to ensure an adequate supply for the NMT enzyme.[4][7] A typical concentration is 100-200 µM.[7]
-
Optimize induction conditions: Factors such as inducer concentration (e.g., IPTG), temperature, and induction time can significantly impact both protein expression and the efficiency of myristoylation.
3. My myristoylated protein is insoluble after cell lysis. What can I do?
Insolubility is a common issue. Here are some strategies to improve solubility:
-
Optimize Lysis Buffer:
-
Include non-ionic or zwitterionic detergents: Detergents like Triton X-100, Tween 20, CHAPS, or DDM are crucial for solubilizing membrane-associated and lipidated proteins.[8][9][10] You may need to screen different detergents and concentrations to find the optimal one for your protein.
-
Maintain appropriate ionic strength: Salt concentrations (e.g., 150-500 mM NaCl) can help to prevent non-specific aggregation.
-
Add stabilizing agents: Glycerol (10-20%), sucrose, or other osmolytes can help stabilize the protein.
-
-
Use appropriate lysis methods: Mechanical lysis methods like sonication or French press are often more effective than enzymatic lysis for disrupting cells and solubilizing proteins.[3][11] Ensure the sample is kept cold during lysis to prevent denaturation and degradation.[11][12]
-
Perform extraction from membrane fractions: If your protein is strongly associated with the membrane, you may need to first isolate the membrane fraction by ultracentrifugation and then solubilize your protein from the membrane pellet using a detergent-containing buffer.[13]
4. How can I separate the myristoylated from the non-myristoylated form of my protein?
This is a critical step for obtaining a homogenous sample.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates proteins based on their hydrophobicity.[4] The myristoylated protein, being more hydrophobic, will bind more strongly to the HIC resin than the non-myristoylated form. A decreasing salt gradient is used to elute the proteins, with the myristoylated protein eluting at a lower salt concentration.
-
Differential Affinity Purification: In some cases, the myristoyl group can influence the accessibility of an affinity tag (e.g., His-tag). This can sometimes be exploited for separation. For instance, a "hidden tag" in the folded, myristoylated protein might become accessible under partially denaturing conditions, allowing for selective binding to the affinity resin.[14]
-
Protease Cleavage Strategies: One study utilized the fact that a protease cleaved the myristoylated version of a fusion protein much less efficiently than the non-myristoylated version.[3] This allowed them to selectively cleave the tag from the non-myristoylated protein while it was bound to the affinity resin, and then elute the intact, myristoylated fusion protein.[3]
5. Which analytical techniques should I use to confirm my protein is myristoylated?
Confirmation of myristoylation is essential.
-
Mass Spectrometry (MS): This is the gold standard for confirming myristoylation. Both MALDI-TOF and LC-MS/MS can be used.[1][2][3] You should observe a mass shift corresponding to the addition of a myristoyl group (210.36 Da).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structural changes in the protein that are induced by myristoylation.[3]
Troubleshooting Guides
Problem 1: Low Yield of Purified Myristoylated Protein
| Possible Cause | Troubleshooting Steps |
| Inefficient Myristoylation | - Verify NMT co-expression via Western blot. - Optimize the ratio of your protein expression vector to the NMT expression vector. - Increase the concentration of myristic acid in the culture medium. - Compare single-plasmid vs. two-plasmid expression systems.[3] |
| Protein Loss During Lysis & Clarification | - Analyze the insoluble pellet after lysis by SDS-PAGE and Western blot to check for your protein. - If present in the pellet, optimize the lysis buffer with different detergents and higher salt concentrations.[8][9] - Consider harsher lysis methods like French press.[11] |
| Poor Binding to Chromatography Resin | - For affinity tags, ensure the tag is accessible. You may need to perform a test purification under denaturing conditions (e.g., with urea) to see if binding improves.[14] - For HIC, ensure the salt concentration in your binding buffer is high enough for the protein to bind to the resin. |
| Protein Eluting in Wash Steps | - For affinity chromatography, your wash conditions might be too stringent.[15] Decrease the concentration of the competing agent (e.g., imidazole (B134444) for His-tags) in the wash buffer. - For HIC, the salt concentration in your wash buffer may be too low, causing premature elution. |
| Protein Degradation | - Add a protease inhibitor cocktail to your lysis and purification buffers.[16][17] - Keep the protein on ice or at 4°C throughout the purification process.[12] |
Problem 2: Contamination with Non-Myristoylated Protein
| Possible Cause | Troubleshooting Steps |
| Incomplete Myristoylation | - Optimize expression conditions (see Problem 1). A lower induction temperature and longer induction time may improve the efficiency of myristoylation. |
| Co-purification of Both Species | - Implement a Hydrophobic Interaction Chromatography (HIC) step after initial purification (e.g., affinity chromatography).[4] - Optimize the HIC gradient to achieve better separation between the myristoylated and non-myristoylated forms. |
| Similar Properties of Both Forms | - If HIC is not effective, consider other chromatography techniques like ion-exchange or size-exclusion chromatography, as the myristoyl group may subtly alter the protein's surface charge or conformation. |
Data Presentation
Table 1: Comparison of Myristoylation Efficiency in Different Expression Systems
| Expression System | Degree of Myristoylation | Final Yield of Myristoylated Protein | Reference |
| Single-Plasmid System | < 25% | Low | [3] |
| Two-Plasmid System | > 90% | High | [3] |
Experimental Protocols
Protocol 1: Expression and Lysis of a His-tagged Myristoylated Protein in E. coli
-
Transformation: Co-transform E. coli BL21(DE3) cells with two plasmids: one containing the gene for your His-tagged protein of interest and another for yeast N-myristoyltransferase (NMT).
-
Culture: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Add myristic acid to a final concentration of 100 µM. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Harvest: Centrifuge the cell culture to pellet the cells. Wash the cell pellet with phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 10% glycerol, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris. Collect the supernatant for purification.
Protocol 2: Purification of a Myristoylated Protein using Hydrophobic Interaction Chromatography (HIC)
-
Column Equilibration: Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 1.5 M ammonium (B1175870) sulfate).
-
Sample Preparation: Add ammonium sulfate (B86663) to your protein sample to match the concentration in the binding buffer.
-
Loading: Load the protein sample onto the equilibrated HIC column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove any unbound proteins.
-
Elution: Elute the bound proteins with a decreasing linear gradient of ammonium sulfate (from 1.5 M to 0 M). Collect fractions throughout the gradient. The more hydrophobic, myristoylated protein is expected to elute at a lower salt concentration than the non-myristoylated form.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing your purified protein. Pool the relevant fractions and confirm myristoylation by mass spectrometry.
Visualizations
Caption: Workflow for expression, purification, and characterization of myristoylated proteins.
Caption: Troubleshooting logic for common issues in myristoylated protein purification.
Caption: The "myristoyl switch" signaling mechanism.[18]
References
- 1. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and purification of myristoylated matrix protein of Mason-Pfizer monkey virus for NMR and MS measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 12. mpbio.com [mpbio.com]
- 13. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 14. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 15. goldbio.com [goldbio.com]
- 16. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Myristoylation - Wikipedia [en.wikipedia.org]
Impact of buffer composition on N-Succinimidyl myristate reactivity
Welcome to the technical support center for N-Succinimidyl myristate (NSM). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing NSM for their experimental needs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to buffer composition and other factors influencing NSM's reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
A1: The optimal pH range for the reaction of N-hydroxysuccinimide (NHS) esters like NSM with primary amines is between 7.2 and 8.5.[1][2][][4] A pH of 8.3-8.5 is often considered ideal for many applications.[1][5] It is crucial to maintain this pH range because at a lower pH, the primary amine is protonated and thus unreactive.[1][5] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine.[1][2][4][5][6]
Q2: Which buffers are recommended for use with this compound?
A2: Amine-free buffers are strongly recommended to avoid competition with your target molecule.[1][] Suitable buffers include phosphate (B84403) buffer, bicarbonate buffer, or borate (B1201080) buffer.[1][2][4] A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer solution is a common choice.[5]
Q3: Can I use Tris buffer for my reaction with this compound?
A3: It is generally advised to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester.[1][2][4][5][6] However, some sources suggest that Tris can sometimes be used as it has a low affinity for activated esters.[5] Recent studies have also indicated that Tris may not significantly interfere with biotinylation reactions using NHS chemistry.[7][8] Despite this, for optimal and predictable results, it is best to use an amine-free buffer for the reaction itself. Tris or glycine buffers can be useful for quenching the reaction once it is complete.[1][2][4]
Q4: My this compound is not dissolving in my aqueous reaction buffer. What should I do?
A4: this compound, due to its long hydrocarbon chain, can have poor solubility in aqueous solutions.[2] To overcome this, you can first dissolve the NSM in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[1][2][5] It is important to use high-quality, amine-free DMF.[5] The final concentration of the organic solvent in the reaction should be kept low (typically 0.5% to 10%) to avoid denaturing proteins or affecting the reaction efficiency.[2]
Q5: How does temperature affect the reactivity of this compound?
A5: Reactions with NHS esters are typically carried out at room temperature or at 4°C.[1][] The reaction is faster at room temperature, often reaching completion within 30 minutes to 4 hours.[1] Performing the reaction at 4°C can be beneficial for temperature-sensitive proteins and also slows down the rate of hydrolysis, which is particularly advantageous when working at a higher pH.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling/Conjugation Efficiency | Hydrolysis of NSM: The NHS ester has hydrolyzed due to high pH or prolonged exposure to aqueous conditions.[1][2][4][6] | Prepare the NSM solution immediately before use. Minimize the time the NSM is in an aqueous buffer before the addition of the target molecule. Work at the lower end of the optimal pH range (around 7.2-7.5) to slow hydrolysis, although this may require a longer reaction time.[1] |
| Suboptimal pH: The reaction pH is too low (protonated amine) or too high (accelerated hydrolysis).[5][6] | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1][2][][4] For large-scale reactions, monitor the pH throughout the process as hydrolysis can cause it to drop, and use a more concentrated buffer if necessary.[1][5] | |
| Competing Nucleophiles: The buffer (e.g., Tris) or other contaminants contain primary amines.[1][6] | Switch to a non-amine-containing buffer such as phosphate, bicarbonate, or borate.[1] Ensure all reagents and solvents are free from amine contamination. | |
| Poor Solubility of NSM: The this compound is not fully dissolved in the reaction mixture.[6] | Dissolve the NSM in a small amount of anhydrous DMSO or amine-free DMF before adding it to the reaction buffer.[1][5] | |
| Steric Hindrance: The target amine on the molecule is sterically hindered, slowing the reaction rate and allowing hydrolysis to dominate.[6] | Increase the molar excess of NSM. Optimize reaction time and temperature. | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH.[1][5] | Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.[1][5] |
| Variable Reagent Quality: Impurities in the NSM or solvents can affect the reaction outcome. | Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[1] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate solution with a pH of 8.3-8.5.[5] Ensure the buffer is free of any primary amine contaminants.
-
Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[5]
-
NSM Solution Preparation: Immediately before use, dissolve the this compound in a small volume of DMSO or DMF.[5] An aqueous solution of the NHS ester should be used immediately after preparation.[5]
-
Reaction: Add the dissolved NSM solution to the protein solution. A molar excess of the NHS ester is typically used.[5] The optimal ratio will depend on the protein and should be determined empirically. Vortex the mixture well.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or on ice overnight.[5]
-
Quenching (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0.[1]
-
Purification: Purify the labeled protein from excess reagent and byproducts using an appropriate method, such as gel filtration.[5]
Visualizations
Reaction of this compound with a Primary Amine
Caption: Reaction of NSM with a primary amine to form a stable amide bond.
Competing Reactions of this compound
Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.
Troubleshooting Workflow for Low Labeling Efficiency
Caption: Troubleshooting workflow for low NSM labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Succinimidyl Myristate (NSM) in DMSO
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of N-Succinimidyl myristate (NSM) when dissolved in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NSM) and why is it dissolved in DMSO?
This compound is a chemical reagent used to attach a myristate group (a 14-carbon saturated fatty acid) to primary amines (-NH₂) on molecules such as proteins, peptides, and other biomolecules.[1][2] This process is known as myristoylation. NSM is largely insoluble in water, so a water-miscible organic solvent is required to prepare a stock solution before adding it to an aqueous reaction mixture.[1][3] DMSO is a common choice due to its high polarity and ability to dissolve many organic compounds.[2][3]
Q2: What is the primary stability concern for NSM dissolved in DMSO?
The main stability issue for NSM, like other N-hydroxysuccinimide (NHS) esters, is its susceptibility to hydrolysis.[4][5][6] The NHS ester group can react with water, which cleaves the ester and renders the compound inactive for its intended conjugation reaction.[1][7]
Q3: How does water contamination in DMSO affect NSM stability?
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] If the DMSO used is not anhydrous (water-free), or if the stock solution is exposed to air, water contamination will lead to the hydrolysis of the NSM.[8] This degradation significantly reduces the concentration of active, amine-reactive NSM in the solution, leading to poor performance in experiments.[3] In anhydrous DMSO, NHS esters are significantly more stable.[3]
Q4: What is the chemical outcome of NSM hydrolysis?
The hydrolysis of this compound results in the formation of myristic acid and N-hydroxysuccinimide (NHS) as separate molecules. This reaction competes with the desired reaction of NSM with a primary amine.[1]
Q5: How should I prepare and store NSM stock solutions in DMSO?
To maximize stability, follow these guidelines:
-
Use Anhydrous Solvent: Always use high-quality, anhydrous DMSO.[3][8]
-
Proper Handling: Allow the NSM vial to equilibrate to room temperature before opening to prevent water condensation.[4][7]
-
Aliquot: Prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[8][10]
-
Cold Storage: Store the DMSO stock solutions in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage.[10]
Q6: What are the signs of NSM degradation in my DMSO stock?
The most direct sign of degradation is a significant decrease in the efficiency of your conjugation reaction or a complete reaction failure. Since the degradation products (myristic acid and NHS) are colorless, visual inspection is not a reliable indicator. The definitive way to check for degradation is to perform an activity assay.[4]
Troubleshooting Guide
Problem: My conjugation reaction with NSM is inefficient or has failed completely.
This is the most common issue and is often linked to the stability of the NSM/DMSO stock solution.
-
Possible Cause 1: Hydrolyzed NSM Stock. Your NSM has likely degraded due to moisture contamination.
-
Solution: Discard the current stock solution. Prepare a fresh stock using a new, unopened vial of NSM and fresh, anhydrous DMSO. Ensure you follow proper handling and storage procedures by creating single-use aliquots.[8]
-
-
Possible Cause 2: Incompatible Buffer. Your reaction buffer contains primary amines (e.g., Tris or glycine).
-
Possible Cause 3: Incorrect pH. The pH of your reaction buffer is too low.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. covachem.com [covachem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Succinimidyl Myristate | 69888-86-4 [chemicalbook.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Avoiding non-specific binding in myristoylation experiments
Welcome to the technical support center for myristoylation experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the study of protein myristoylation, with a focus on avoiding non-specific binding.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is non-specific binding in the context of myristoylation experiments?
-
What are the primary causes of non-specific binding?
-
Why is it crucial to minimize non-specific binding?
-
What are the essential negative controls for a myristoylation experiment?
-
-
Troubleshooting Guides
-
Issue 1: High Background in In-Gel Fluorescence Detection
-
Problem: Fluorescent signal is observed in negative control lanes (e.g., no alkyne-myristate analog).
-
Solutions and Detailed Protocols.
-
-
Issue 2: Non-Specific Binding in Pull-Down/Immunoprecipitation Assays
-
Problem: High background of contaminating proteins in eluates from affinity purification of myristoylated proteins.
-
Solutions and Detailed Protocols.
-
-
-
Key Signaling Pathways Involving Myristoylation
-
Src Family Kinase Activation and Membrane Localization.
-
Gα Subunit Signaling Cascade.
-
HIV-1 Gag Trafficking and Assembly.
-
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of myristoylation experiments?
A: Non-specific binding refers to the undesirable interaction of detection reagents (e.g., antibodies, fluorescent probes) or proteins with surfaces or molecules other than the intended target. In myristoylation experiments, this can manifest as:
-
False positives: Detecting a signal for a protein that is not truly myristoylated.
-
High background: A general, diffuse signal across a membrane or gel that obscures the specific signal from the myristoylated protein of interest.[1][2]
Q2: What are the primary causes of non-specific binding in myristoylation experiments?
A: The causes can be multifaceted and depend on the specific technique being used:
-
Hydrophobic and Electrostatic Interactions: Proteins and detection reagents can non-specifically adhere to blotting membranes, affinity beads, and other surfaces through weak hydrophobic or charge-based interactions.
-
Metabolic Labeling Issues:
-
Analog Metabolism: Fatty acid analogs (e.g., alkyne-myristate) can potentially be metabolized by cells and incorporated into other lipids or acylation pathways, leading to off-target labeling.
-
Excess Analog: High concentrations of the fatty acid analog can lead to non-enzymatic acylation of proteins.[3]
-
-
Click Chemistry Reactions:
-
Reagent Purity: Impurities in alkyne or azide-functionalized reporters (e.g., fluorescent dyes, biotin) can non-specifically react with proteins.
-
Copper-Mediated Side Reactions: In copper-catalyzed click chemistry (CuAAC), the catalyst can sometimes promote side reactions, leading to non-specific labeling of proteins.
-
-
Immunodetection and Affinity Purification:
Q3: Why is it crucial to minimize non-specific binding?
A: Minimizing non-specific binding is critical for the accuracy and reliability of experimental results. High background can:
-
Mask True Signals: A high signal-to-noise ratio can make it difficult or impossible to detect low-abundance myristoylated proteins.
-
Hinder Quantitative Analysis: Accurate quantification of protein myristoylation is impossible in the presence of significant and variable background signal.
Q4: What are the essential negative controls for a myristoylation experiment?
A: To confidently identify specifically myristoylated proteins, several negative controls are essential:
-
No Fatty Acid Analog Control: Cells are cultured without the alkyne- or azide-myristate analog but are processed identically to the labeled samples. This control is crucial for identifying non-specific signal from the click chemistry reagents or detection antibodies.
-
Gly-to-Ala (G2A) Mutant: Myristoylation is catalyzed by N-myristoyltransferase (NMT), which specifically recognizes an N-terminal glycine (B1666218). Mutating this glycine to alanine (B10760859) (G2A) prevents myristoylation.[4] A G2A mutant of your protein of interest should not be labeled and serves as a highly specific negative control.
-
NMT Inhibitor Control: Pre-treating cells with a specific NMT inhibitor before adding the fatty acid analog should prevent the incorporation of the analog into NMT substrates.
-
Secondary Antibody Only Control (for Western Blotting): This involves incubating the blot with only the secondary antibody to ensure it does not bind non-specifically to proteins in the lysate.[1]
-
Beads Only Control (for Pull-Downs): Incubating the cell lysate with the affinity beads (e.g., streptavidin-agarose) without the biotinylated bait helps identify proteins that non-specifically bind to the bead matrix.
Experimental Workflow for Myristoylation Detection
Troubleshooting Guides
Issue 1: High Background in In-Gel Fluorescence Detection
Problem: You observe fluorescent bands in your negative control lane (e.g., cells not treated with the alkyne-myristate analog) or a high, diffuse background across the entire gel, making it difficult to identify specific bands.
Gα Subunit Signaling Cascade
The α-subunits of heterotrimeric G proteins are myristoylated at their N-terminus, which is crucial for their interaction with the plasma membrane and the Gβγ dimer. [4]Upon activation by a G protein-coupled receptor (GPCR), the Gα subunit exchanges GDP for GTP, leading to its dissociation from Gβγ. Myristoylation helps anchor the Gα subunit to the membrane, where it can interact with and regulate effector enzymes like adenylyl cyclase, initiating downstream signaling cascades. [3]
HIV-1 Gag Trafficking and Assembly
The HIV-1 Gag polyprotein is myristoylated at its N-terminal glycine. This modification is absolutely essential for Gag to target the plasma membrane, the primary site of virus assembly. [5]The myristoyl group functions as a "myristoyl switch"; it can be either sequestered within the Gag protein or exposed, allowing for dynamic membrane binding. [6]This interaction, along with binding to the phospholipid PI(4,5)P2, anchors Gag to the membrane, facilitating Gag multimerization and the budding of new virions. [7]Inhibition of Gag myristoylation prevents membrane binding and completely blocks the formation of infectious virus particles. [8]
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Myristoylation of the G alpha i2 polypeptide, a G protein alpha subunit, is required for its signaling and transformation functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-protein alpha-subunit expression, myristoylation, and membrane association in COS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myristoylation-dependent replication and assembly of human immunodeficiency virus 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV-1 Assembly at the Plasma Membrane: Gag Trafficking and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of the HIV-1 Matrix Protein in Gag Intracellular Trafficking and Targeting to the Plasma Membrane for Virus Assembly [frontiersin.org]
- 8. HIV-1 N-myristoylation-dependent hijacking of late endosomes/lysosomes to drive Gag assembly in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for N-Succinimidyl myristate in cell culture
An essential tool for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive guidance for optimizing the use of N-Succinimidyl myristate (NSM) in cell culture applications. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NSM) and how does it work?
A1: this compound (NSM) is a chemical reagent that features a 14-carbon fatty acid (myristate) attached to an N-hydroxysuccinimide (NHS) ester. The NHS ester is highly reactive toward primary amine groups (-NH₂) found on proteins, primarily on the side chains of lysine (B10760008) residues and the N-terminus. This reaction, known as acylation, forms a stable and irreversible amide bond, effectively attaching the myristate lipid tail to the protein. In cell culture, this allows for the modification of cell surface proteins, mimicking the natural process of myristoylation or introducing a lipid moiety to study its effects on protein localization and function.
Q2: What is the optimal solvent for preparing an NSM stock solution?
A2: this compound is moisture-sensitive and has poor solubility in aqueous solutions.[1][2] The recommended solvent for preparing a concentrated stock solution is anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][3][4] It is crucial to use a high-purity, anhydrous grade of DMSO to prevent premature hydrolysis of the NHS ester, which would render the reagent inactive.[5] Stock solutions in DMSO can be aliquoted and stored at -20°C for one month or -80°C for up to six months to maintain reactivity.[6]
Q3: What are the recommended reaction conditions for treating cells with NSM?
A3: Optimal conditions can vary by cell type and experimental goals. However, key parameters are:
-
pH: The reaction is highly pH-dependent, with an optimal range of 7.2 to 8.5.[7] Standard cell culture media buffered with bicarbonate are typically within this range.
-
Buffer Choice: The reaction should be performed in an amine-free buffer. Phosphate-buffered saline (PBS) is a suitable choice. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins and reduce labeling efficiency.[5][7]
-
Temperature & Time: Reactions are generally performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[2][7] Lower temperatures can help minimize the rate of hydrolysis, which is a competing reaction in aqueous environments.[7]
-
Concentration: The optimal concentration must be determined empirically for each cell line and application. A starting range of 1-50 µM is recommended. It is critical to perform a dose-response experiment to find the highest concentration that achieves efficient labeling without inducing significant cytotoxicity.
Q4: How can I stop the labeling reaction?
A4: The reaction can be quenched by adding a buffer that contains primary amines. A common and effective quenching solution is Tris-HCl at a final concentration of 10-20 mM.[5][7] The Tris molecules will react with any remaining active NSM, preventing further modification of cellular proteins.
Troubleshooting Guide
Problem: Low or No Protein Labeling
Click to expand possible causes and solutions
-
Possible Cause 1: Inactive NSM Reagent. The NHS ester on NSM is highly susceptible to hydrolysis from moisture.
-
Possible Cause 2: Incompatible Buffer. Your cell culture medium or wash buffer contains primary amines (e.g., Tris, glycine, or certain amino acids).
-
Solution: Before adding NSM, wash cells and perform the reaction in an amine-free buffer like PBS (pH 7.2-8.5).[7]
-
-
Possible Cause 3: Suboptimal pH. The reaction pH was too low (<7.0).
-
Possible Cause 4: Insufficient NSM Concentration or Incubation Time.
-
Solution: Increase the concentration of NSM or extend the incubation period. If you suspect hydrolysis is an issue at room temperature, try performing the reaction at 4°C for a longer duration (e.g., overnight).[7]
-
Problem: High Cell Toxicity or Death
Click to expand possible causes and solutions
-
Possible Cause 1: NSM Concentration is Too High. The myristate moiety can disrupt cell membranes, or excessive protein modification can be cytotoxic.
-
Solution: Perform a dose-response (titration) experiment to determine the optimal NSM concentration. Start with a low concentration (e.g., 1 µM) and increase it gradually to find the best balance between labeling efficiency and cell viability.
-
-
Possible Cause 2: Solvent Toxicity. The final concentration of DMSO in the cell culture medium is too high.
-
Solution: Ensure the final concentration of DMSO in the culture medium is kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to many cell lines.
-
-
Possible Cause 3: Extended Incubation Time.
-
Solution: Reduce the incubation time. A shorter incubation at a slightly higher concentration may yield better results than a prolonged incubation that stresses the cells.
-
Problem: NSM Precipitates in the Culture Medium
Click to expand possible causes and solutions
-
Possible Cause 1: Poor Aqueous Solubility. NSM is a lipidated molecule with very low solubility in aqueous buffers like cell culture media.[8][9]
-
Solution: Ensure the NSM stock solution in DMSO is fully dissolved. When adding the stock to your aqueous medium, add it dropwise while vortexing or swirling the medium to facilitate rapid mixing and dispersion. Avoid adding a large volume of stock solution at once.
-
-
Possible Cause 2: Concentration Exceeds Solubility Limit. The final concentration of NSM in the medium is too high.
-
Solution: Work with lower final concentrations of NSM. If high concentrations are required, you may need to investigate the use of a small amount of a biocompatible surfactant, although this will require significant optimization. Some protocols suggest that adding a small percentage of DMSO (up to 20%) to the final buffer can help with the solubility of hydrophobic reagents, but this must be balanced against potential cell toxicity.[5]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 69888-86-4 | [N/A] |
| Molecular Formula | C₁₈H₃₁NO₄ | [N/A] |
| Molecular Weight | 325.44 g/mol | [N/A] |
| Appearance | Colorless Leaflets | [N/A] |
| Melting Point | 80-81°C | [N/A] |
| Solubility | Soluble in DMSO, DMF; Slightly soluble in Chloroform, Methanol | [2][6] |
| Stability | Moisture sensitive; store at -20°C under inert atmosphere | [N/A] |
Table 2: Recommended Starting Conditions for Cell Labeling with NSM
| Parameter | Recommended Condition | Notes | Reference(s) |
|---|---|---|---|
| Solvent (Stock) | Anhydrous DMSO | Prepare fresh before use to avoid hydrolysis. | [2][4] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Avoid Tris, glycine, or media with high amino acid content. | [5][7] |
| pH | 7.2 - 8.5 | Optimal for reaction with primary amines. | [7] |
| Starting Conc. | 1 - 50 µM (Titrate) | Must be optimized for each cell line to balance efficacy and toxicity. | [N/A] |
| Incubation Time | 0.5 - 4 hours (RT) or 4-16 hours (4°C) | Longer times at lower temperatures can minimize hydrolysis. | [7] |
| Quenching Agent | 10-20 mM Tris-HCl | Effectively stops the reaction. |[7] |
Experimental Protocols
Protocol 1: Preparation of NSM Stock Solution
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve a desired high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Labeling Cell Surface Proteins
-
Culture cells in an appropriate vessel (e.g., 6-well plate) until they reach the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with pre-warmed, sterile, amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare the NSM working solution by diluting the DMSO stock solution into fresh, pre-warmed PBS to the desired final concentration (e.g., 25 µM). Mix immediately and thoroughly.
-
Add the NSM working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for the desired time (e.g., 1 hour) at room temperature or 37°C, protected from light.
-
To stop the reaction, add quenching buffer (e.g., Tris-HCl, pH 8.0) to a final concentration of 20 mM and incubate for 5 minutes.
-
Aspirate the labeling solution and wash the cells three times with cold PBS.
-
The cells are now ready for downstream applications, such as cell lysis for Western blot analysis or imaging.
Visualizations
Caption: Chemical reaction of NSM with a protein's primary amine.
Caption: Experimental workflow for cell labeling with NSM.
Caption: Simplified signaling pathway involving myristoylated Src kinase.
References
- 1. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
Technical Support Center: N-Succinimidyl Myristate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Succinimidyl myristate (NSM).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NSM) and how does it work?
This compound is an amine-reactive lipidation reagent. It consists of myristic acid, a 14-carbon saturated fatty acid, activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester selectively reacts with primary amines (–NH₂) on target molecules, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins, to form a stable and irreversible amide bond. This process, known as myristoylation, attaches the hydrophobic myristoyl group to the target protein.[1][2]
Q2: What is the optimal pH for reacting NSM with a protein?
The optimal pH for reacting NHS esters like NSM with primary amines is between 7.2 and 8.5.[3] A slightly alkaline pH is necessary to ensure that the target primary amine is deprotonated and thus nucleophilic. However, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction and reduces conjugation efficiency. The half-life of a typical NHS ester is 4-5 hours at pH 7 but drops to only 10 minutes at pH 8.6 (at 4°C).[3]
Q3: My NSM reagent won't dissolve in my aqueous reaction buffer. What should I do?
This compound is a hydrophobic molecule and has poor solubility in aqueous buffers. It must first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[3] It is crucial to use anhydrous (dry) solvent to prevent premature hydrolysis of the NSM. The final concentration of the organic solvent in the reaction should typically be kept below 10% to avoid denaturation of the target protein.
Q4: What are common quenching agents for NSM reactions and how do they work?
Quenching agents are small molecules containing primary amines that are added to the reaction mixture to consume any unreacted NSM. This stops the labeling reaction and prevents non-specific modification of other molecules during purification or analysis. Common quenching agents include Tris, glycine (B1666218), hydroxylamine (B1172632), and ethanolamine.[4] They work by reacting with the excess NHS ester in the same way the target protein does.
Q5: Can I use my protein storage buffer containing Tris to perform the conjugation?
No. Buffers containing primary amines, such as Tris or glycine, must be avoided during the conjugation reaction itself.[5] These buffer components will compete with the target protein for reaction with the NSM, leading to significantly lower labeling efficiency and inactivation of the reagent. Proteins should be exchanged into an amine-free buffer, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, prior to adding the NSM.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Myristoylation | Hydrolysis of NSM: The reagent is sensitive to moisture and can hydrolyze before reacting with the protein. This is accelerated at high pH. | 1. Prepare the NSM solution in anhydrous DMSO or DMF immediately before use.[3] 2. Ensure your reaction buffer pH is within the optimal 7.2-8.5 range. 3. Work quickly once the NSM is reconstituted. |
| Inactive NSM Reagent: The reagent may have degraded due to improper storage. | 1. Store NSM desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[6] 2. Consider testing the reactivity of your NHS ester reagent if you suspect degradation. | |
| Presence of Competing Amines: Buffers (e.g., Tris, glycine) or other contaminants with primary amines are present in the reaction. | 1. Exchange the protein into an amine-free buffer (e.g., PBS, HEPES) using dialysis or a desalting column before the reaction.[5] | |
| Suboptimal Molar Ratio: The concentration of NSM is too low relative to the protein. | 1. Increase the molar excess of NSM to protein. A starting point is often a 10- to 40-fold molar excess.[7] This may need to be optimized for your specific protein. | |
| Protein Precipitation during Reaction | High Concentration of Organic Solvent: The amount of DMSO or DMF used to dissolve the NSM is too high, causing the protein to denature and precipitate. | 1. Keep the final concentration of the organic solvent in the reaction mixture below 10%.[3] 2. Add the NSM solution to the protein solution slowly while gently stirring. |
| Hydrophobicity of Myristoyl Group: The addition of the hydrophobic myristoyl group can decrease the solubility of the protein, leading to aggregation. | 1. Perform the reaction at a lower protein concentration. 2. Include a non-amine-based, non-nucleophilic detergent in the reaction buffer if compatible with your protein and downstream application. | |
| High Background or Non-Specific Binding in Downstream Assays | Incomplete Quenching: Excess NSM was not fully deactivated and continued to react with other molecules. | 1. Ensure the quenching agent (e.g., Tris, glycine) is added at a sufficient final concentration (typically 20-50 mM).[5] 2. Allow the quenching reaction to proceed for at least 15-30 minutes. |
| Insufficient Purification: Unreacted NSM, hydrolyzed myristic acid, and quenching adducts were not fully removed. | 1. Use a robust purification method such as size-exclusion chromatography (desalting column) or dialysis to separate the myristoylated protein from small-molecule contaminants. | |
| Formation of Unwanted Side-Products (e.g., O-acylation) | Reaction with other nucleophiles: Besides primary amines, NHS esters can react with hydroxyl groups on serine, threonine, and tyrosine residues, especially at higher pH. | 1. Maintain the reaction pH at the lower end of the optimal range (e.g., 7.2-7.5) to favor reaction with amines. 2. Consider using hydroxylamine or methylamine (B109427) during or after quenching, as these can help reverse the less stable O-acyl esters. Methylamine has been shown to be particularly effective.[3][8] |
Data Presentation
Table 1: Effect of pH on the Stability of NHS Esters in Aqueous Solution
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | ~10 minutes |
(Data compiled from multiple sources indicating typical NHS ester stability)[3]
Table 2: Comparison of Common Quenching Agents for NHS Ester Reactions
This table provides a summary of commonly used quenching agents. While direct kinetic comparisons are limited, the information reflects their established use and relative effectiveness, particularly in the context of removing unwanted side products.
| Quenching Agent | Typical Final Concentration | Incubation Time | Key Characteristics & Notes |
| Tris | 20-50 mM | 15-30 min | Widely used, effective, and inexpensive. A standard choice for terminating the primary amine reaction.[5] |
| Glycine | 20-50 mM | 15-30 min | Similar to Tris, provides a primary amine to quench the reaction effectively.[4] |
| Hydroxylamine | 10-50 mM | 30-60 min | Effective at quenching and can also reverse the formation of less-stable O-acyl esters on Ser/Thr/Tyr residues.[3] |
| Methylamine | >50 mM | 30-60 min | Shown to be highly efficient at reversing O-acylation side products, outperforming hydroxylamine in this specific application.[3][8] |
Experimental Protocols
Protocol 1: Protein Myristoylation using this compound
This protocol provides a general workflow for the covalent attachment of a myristoyl group to a protein. The optimal molar ratio of NSM to protein and reaction time may need to be determined empirically.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the protein to be modified is exchanged into this buffer via dialysis or a desalting column. The protein concentration should ideally be 1-5 mg/mL.
-
NSM Stock Solution Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the required amount of NSM in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.
-
Reaction Setup: While gently stirring the protein solution, add the desired volume of the NSM stock solution. A starting point is a 10- to 20-fold molar excess of NSM over the protein. Ensure the final DMSO concentration does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if any components are light-sensitive.
-
Quenching: Proceed immediately to Protocol 2 to quench the reaction.
Protocol 2: Quenching the this compound Reaction
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 7.5, or a 1 M glycine solution.
-
Add Quenching Agent: Add the quenching buffer to the reaction mixture from Protocol 1 to a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl to every 1 mL of the reaction mixture.
-
Incubate: Incubate for 15-30 minutes at room temperature with gentle stirring.
-
Purification: Remove the unreacted NSM, quenching byproducts, and hydrolyzed myristic acid from the myristoylated protein using a desalting column (size-exclusion chromatography) or extensive dialysis against a suitable storage buffer.
Visualizations
Caption: General experimental workflow for protein myristoylation.
Caption: Chemical reaction of NSM with a protein's primary amine.
Caption: The competing hydrolysis side reaction of NSM.
Caption: The mechanism of quenching excess NSM.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Mass Spectrometry Analysis of Myristoylated Proteins
For researchers, scientists, and drug development professionals, understanding the intricacies of protein myristoylation is crucial for dissecting cellular signaling pathways and developing novel therapeutics. This guide provides a comprehensive comparison of current mass spectrometry-based methods for the analysis of myristoylated proteins, supported by experimental data and detailed protocols.
Protein N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine (B1666218) of a protein. This modification is catalyzed by N-myristoyltransferase (NMT) and plays a pivotal role in membrane targeting, protein-protein interactions, and signal transduction.[1] Dysregulation of myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT an attractive drug target.
The analysis of myristoylated proteins by mass spectrometry presents unique challenges due to the stable amide bond linking the myristate to the protein and the hydrophobicity of the lipid moiety. However, several powerful strategies have been developed to overcome these hurdles, broadly categorized into direct "shotgun" proteomics and enrichment-based chemical proteomics approaches.
Comparing the Alternatives: Direct vs. Enrichment-Based Methods
The two primary strategies for identifying and quantifying myristoylated proteins using mass spectrometry are direct analysis of protein digests and the use of chemical reporters for the enrichment of modified proteins prior to analysis. Each approach has distinct advantages and limitations.
A key challenge in the direct mass spectrometric analysis of myristoylated peptides is their hydrophobic nature, which can lead to poor ionization and detection. A characteristic feature used for their identification is the neutral loss of 210 Da, corresponding to the mass of the myristoyl group, during tandem mass spectrometry (MS/MS).[2]
Chemical proteomics, on the other hand, utilizes metabolic labeling with myristic acid analogs containing a bioorthogonal handle (e.g., an alkyne or azide (B81097) group). These analogs are incorporated into proteins by NMT in living cells. Following cell lysis, the tagged proteins can be selectively captured and enriched using "click chemistry," a highly efficient and specific reaction. This enrichment step significantly enhances the detection of often low-abundant myristoylated proteins.
| Feature | Direct "Shotgun" Proteomics | Chemical Proteomics with Enrichment |
| Principle | Direct LC-MS/MS analysis of total protein digest. | Metabolic labeling with a chemical reporter, followed by enrichment and LC-MS/MS. |
| Key Advantage | Identifies endogenous modification without metabolic perturbation. | High specificity and sensitivity for myristoylated proteins, enabling the identification of low-abundance species. |
| Key Limitation | Lower sensitivity, may miss low-abundance myristoylated proteins. | Relies on the cellular uptake and incorporation of the analog, which may not be 100% efficient. |
| Quantitative Strategy | Label-free quantification, SILAC. | SILAC, TMT, iTRAQ, Label-free. |
| Typical Number of Identifications | ~75 myristoylation sites in HeLa cells. | >100 myristoylated proteins in human cells.[3] |
Quantitative Proteomics Strategies for Myristoylation Analysis
Accurate quantification of changes in protein myristoylation is essential for understanding its role in cellular processes and the efficacy of NMT inhibitors. Several quantitative proteomics techniques can be integrated with mass spectrometry analysis of myristoylated proteins.
| Method | Principle | Pros | Cons |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Metabolic labeling of proteins with "heavy" amino acids.[4] | High accuracy and precision as samples are mixed early in the workflow.[5] | Limited to cell culture experiments; can be expensive.[3] |
| TMT (Tandem Mass Tags) / iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | Chemical labeling of peptides with isobaric tags.[6] | High multiplexing capacity (up to 16 samples).[7] | Can suffer from ratio compression, underestimating large fold changes.[8] |
| Label-Free Quantification | Compares signal intensities or spectral counts of peptides between runs.[3] | Cost-effective and applicable to any sample type.[5] | Lower precision and reproducibility compared to labeling methods.[5] |
A systematic comparison of label-free, SILAC, and TMT approaches for quantifying cellular signaling found that SILAC offered the highest precision, particularly for post-translational modifications.[9] Label-free methods provided the greatest proteome coverage, while TMT allowed for high multiplexing but with some limitations in coverage and missing values when samples were split across different plexes.[9]
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are fundamental to the successful analysis of myristoylated proteins. Below are generalized workflows for the main analytical strategies.
Chemical Proteomics Workflow for Myristoylated Protein Enrichment
Caption: Chemical proteomics workflow for myristoylated proteins.
Detailed Protocol: Metabolic Labeling and Enrichment
-
Metabolic Labeling: Culture cells in the presence of a myristic acid analog, such as alkynyl-myristic acid (YnMyr), for a sufficient duration to allow for incorporation into newly synthesized proteins.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing detergents and protease inhibitors.
-
Click Chemistry: To the cell lysate, add the click chemistry reaction cocktail, including a capture tag such as biotin-azide, a copper(I) catalyst, and a reducing agent. This will covalently link the biotin (B1667282) tag to the alkyne-modified myristoylated proteins.
-
Enrichment: Incubate the lysate with streptavidin-conjugated beads to capture the biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease, such as trypsin, to digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry.
SILAC-Based Quantitative Proteomics Workflow
References
- 1. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current chemical tagging strategies for proteome analysis by mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. medium.com [medium.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 8. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Detection of Myristoylated Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate detection of N-myristoylation—a critical lipid modification that influences protein localization and signal transduction—is paramount. This guide provides an objective comparison of established and modern techniques for identifying myristoylated proteins, with a focus on Western blotting and its advanced alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine (B1666218) of a protein, is a key post-translational modification that governs a multitude of cellular processes, from signal transduction to apoptosis.[1][2][3] The enzyme responsible for this modification, N-myristoyltransferase (NMT), is a validated drug target in cancer and infectious diseases, further underscoring the importance of robust detection methods.[3] This guide compares the traditional approach of Western blotting against modern metabolic labeling techniques coupled with click chemistry, providing a clear overview of their respective capabilities and limitations.
Comparative Analysis of Detection Methods
The detection of myristoylated proteins has evolved significantly. While traditional Western blotting can detect a specific myristoylated protein of interest, it relies on the availability of a high-quality antibody against the target protein and does not directly detect the myristoylation itself. More direct methods, such as metabolic labeling with radioactive isotopes, have been used but come with significant safety and handling concerns, as well as lengthy exposure times.[4][5] The advent of bio-orthogonal metabolic labeling with "clickable" myristic acid analogs has revolutionized the field, offering a safe, rapid, and highly sensitive alternative.[4][6]
| Method | Principle | Sensitivity | Detection Time | Safety | Pros | Cons |
| Traditional Western Blot | Immunodetection of a specific protein of interest using a primary antibody. | Moderate to High (Antibody Dependent) | Hours | General lab safety | Well-established, widely available equipment. | Indirect detection of myristoylation, requires a specific antibody for each protein, may not distinguish between myristoylated and non-myristoylated forms. |
| Radioactive Metabolic Labeling | Cells are incubated with radiolabeled myristic acid ([³H]myristate), which is incorporated into proteins. Labeled proteins are detected by autoradiography after SDS-PAGE. | High | Days to Months[4][5] | Requires handling of radioactive materials, specialized disposal. | Direct detection of myristoylation. | Long exposure times, safety hazards, low signal strength.[4] |
| Metabolic Labeling with Click Chemistry | Cells are incubated with a myristic acid analog containing a bio-orthogonal tag (e.g., alkyne or azide). The tag is then "clicked" to a reporter molecule (e.g., biotin, fluorophore) for detection.[1][6] | Very High | Seconds to Minutes[4][5] | Non-radioactive, general lab safety. | Direct, highly sensitive (up to 10⁶ times more sensitive than radioactivity[4]), rapid detection, versatile (can be used for Western blotting, fluorescence microscopy, and mass spectrometry). | Requires specific myristic acid analogs and click chemistry reagents. |
Experimental Workflows and Protocols
To provide a practical comparison, we outline the experimental workflows for the detection of myristoylated proteins using both a traditional Western blot approach for a known myristoylated protein (e.g., Src) and the modern metabolic labeling with click chemistry method.
General Experimental Workflow
References
- 1. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Myristoylation: N-Succinimidyl Myristate vs. Myristoyl-CoA
For researchers in cellular biology and drug development, understanding and manipulating protein lipidation is crucial. N-myristoylation, the attachment of a 14-carbon myristate group to a protein, is a key modification that governs protein localization, stability, and function.[1] This guide provides a detailed comparison of two common reagents used for in vitro myristoylation: the chemical reagent N-Succinimidyl myristate (Myr-NHS) and the biological substrate myristoyl-coenzyme A (myristoyl-CoA) used in enzymatic reactions.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two reagents lies in their mechanism of action. Myristoyl-CoA is the natural substrate for the enzyme N-myristoyltransferase (NMT), which ensures high specificity.[2] In contrast, this compound is a chemical tool that relies on reactive group chemistry, offering broader reactivity.
Myristoyl-CoA: The Enzymatic Approach
Protein N-myristoylation in eukaryotes is catalyzed by N-myristoyltransferase (NMT).[3] This enzyme facilitates the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a target protein.[4][5] The reaction is highly specific, requiring an absolute N-terminal glycine for modification to occur.[6][7] The catalytic cycle follows a sequential, ordered Bi-Bi mechanism where myristoyl-CoA binds to the enzyme first, inducing a conformational change that creates a binding site for the protein or peptide substrate.[3][8] This enzymatic process is typically irreversible.[2][5]
This compound (Myr-NHS): The Chemical Approach
This compound is an amine-reactive chemical compound. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the alpha-amino group at the N-terminus of a protein and the epsilon-amino group of lysine (B10760008) side chains, to form stable amide bonds.[9][10] This reaction is not dependent on an enzyme and is primarily driven by pH (typically performed at pH 7.5-8.5). Unlike the enzymatic method, chemical acylation with Myr-NHS is not specific to the N-terminal glycine. It will modify any accessible primary amine, leading to potential labeling at multiple sites within a protein.
Comparative Performance Data
The choice between enzymatic and chemical myristoylation depends heavily on the experimental goals, particularly the need for site-specificity versus broader labeling. The following table summarizes the key performance characteristics of each method.
| Feature | Myristoyl-CoA with N-Myristoyltransferase (NMT) | This compound (Myr-NHS) |
| Mechanism | Enzymatic transfer of myristate to N-terminal glycine.[2][3] | Chemical acylation of primary amines (N-terminus, Lysine).[9] |
| Specificity | Highly specific for N-terminal glycine within a consensus sequence.[6][7] | Non-specific; reacts with all accessible primary amines. |
| Substrate Requirements | Protein/peptide must have an N-terminal glycine.[11] | Protein/peptide must have accessible primary amines. |
| Key Reaction Components | NMT enzyme, Myristoyl-CoA, target protein, buffer (pH ~7.4). | Myr-NHS, target protein, amine-free buffer (e.g., PBS, HEPES) at pH 7.5-8.5. |
| Reaction Conditions | Physiological conditions (e.g., 30-37°C, neutral pH). | Mildly alkaline pH (7.5-8.5), room temperature or 4°C. |
| Efficiency | High for validated NMT substrates. Efficiency is substrate-dependent.[2] | Variable; depends on pH, reagent concentration, and number of accessible amines. |
| Potential Side Reactions | Minimal side reactions due to high enzyme specificity.[12] | Modification of lysine residues; hydrolysis of the NHS ester in aqueous buffer. |
| Reversibility | Considered irreversible.[5] | Irreversible (forms a stable amide bond). |
Experimental Protocols
Below are generalized protocols for performing in vitro myristoylation using both methods. Optimization is recommended for specific proteins of interest.
Protocol 1: Enzymatic Myristoylation with Myristoyl-CoA and NMT
This protocol is adapted from standard NMT activity assays.[13][14]
-
Reaction Mixture Preparation : In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL final volume, add the following:
-
10 µL of 5x NMT Reaction Buffer (e.g., 250 mM HEPES pH 7.4, 5 mM EDTA).
-
5 µL of 100 µM peptide/protein substrate (with an N-terminal glycine).
-
1-2 µg of purified recombinant N-myristoyltransferase (NMT1 or NMT2).
-
Deionized water to bring the volume to 45 µL.
-
-
Initiate Reaction : To start the reaction, add 5 µL of 500 µM Myristoyl-CoA (final concentration 50 µM). If using radiolabeled myristoyl-CoA (e.g., [³H]myristoyl-CoA), it should be included at this step.
-
Incubation : Mix gently and incubate the reaction at 30°C for 1-2 hours.
-
Stop Reaction : Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis : Analyze the myristoylated product using SDS-PAGE. If [³H]myristoyl-CoA was used, the gel can be analyzed by fluorography. Alternatively, the product can be analyzed by mass spectrometry to confirm the mass shift corresponding to the addition of one myristoyl group.
Protocol 2: Chemical Myristoylation with this compound (Myr-NHS)
This protocol is based on standard NHS ester labeling procedures.[9]
-
Protein Preparation : Prepare the protein of interest in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, at a concentration of 1-5 mg/mL. Ensure the pH is adjusted to 7.5-8.5 for optimal reaction efficiency. Buffers containing primary amines (e.g., Tris) must be avoided.
-
Myr-NHS Reagent Preparation : Immediately before use, dissolve Myr-NHS in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10-25 mM.
-
Initiate Reaction : Add a 10- to 20-fold molar excess of the dissolved Myr-NHS to the protein solution. Mix gently and immediately.
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Longer incubation at a lower temperature can help minimize protein degradation.
-
Stop Reaction : Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purification and Analysis : Remove excess, unreacted Myr-NHS and quenching buffer by dialysis or using a desalting column. Analyze the final product by SDS-PAGE to observe any mobility shift and by mass spectrometry to determine the extent of modification (i.e., the number of myristoyl groups added).
Visualizing the Processes and Pathways
Diagrams created using Graphviz help to clarify the complex relationships in signaling and experimental design.
Signaling Pathway: Src Kinase Membrane Targeting
Myristoylation is essential for the function of many signaling proteins, including Src family kinases. The myristoyl group acts as a hydrophobic anchor that facilitates membrane association, a critical step for its kinase activity and downstream signaling.[15]
Caption: Src kinase myristoylation and membrane targeting pathway.
Comparative Experimental Workflow
The workflows for enzymatic and chemical myristoylation differ significantly in their components and specificity, as illustrated below.
Caption: Comparison of enzymatic and chemical myristoylation workflows.
Reaction Mechanism Comparison
The chemical reactions underpinning the two methods highlight their differences in specificity. The NMT-catalyzed reaction forms an amide bond exclusively at the N-terminal glycine, whereas Myr-NHS targets any available primary amine.
Caption: Specific enzymatic vs. non-specific chemical myristoylation.
Conclusion
Both myristoyl-CoA and this compound are valuable tools for the in vitro study of protein myristoylation. The choice of reagent should be guided by the specific research question. For studies requiring biologically relevant, site-specific modification that mimics the natural cellular process, the enzymatic system using myristoyl-CoA and NMT is the unequivocal choice. For applications where the goal is to attach a hydrophobic myristoyl group to a protein surface without regard to a specific location, or for proteins that lack the N-terminal glycine recognition sequence, This compound offers a viable, albeit less specific, alternative. Researchers must carefully consider the potential for multi-site labeling with Myr-NHS and validate their results accordingly, typically using mass spectrometry.
References
- 1. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myristoylation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of photoactivatable peptide substrates of Saccharomyces cerevisiae myristoyl-CoA:protein N-myristoyltransferase (Nmt1p) to characterize a myristoyl-CoA-Nmt1p-peptide ternary complex and to provide evidence for an ordered reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the acyl chain specificities of human myristoyl-CoA synthetase and human myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 14. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Succinimidyl Myristate and Other NHS Esters for Protein Acylation
For researchers, scientists, and drug development professionals, the targeted modification of proteins is a cornerstone of modern biotechnology. Among the various chemical tools available, N-hydroxysuccinimide (NHS) esters are widely employed for the acylation of primary amines on proteins, such as the N-terminus and the side chain of lysine (B10760008) residues. This guide provides an objective comparison of N-Succinimidyl myristate with other NHS esters featuring different acyl chain lengths, supported by experimental data and detailed protocols. We will explore how the length of the fatty acid chain influences key performance parameters, including reaction efficiency, the hydrophobicity of the modified protein, and the stability of the resulting conjugate.
Introduction to Protein Acylation with NHS Esters
Protein acylation, the attachment of an acyl group to a protein, is a post-translational modification that can significantly alter a protein's physical properties and biological function. The introduction of a fatty acyl chain, a process known as lipidation, can influence protein localization, membrane association, and protein-protein interactions.[1][2] NHS esters are highly reactive compounds that readily form stable amide bonds with primary amines under mild pH conditions, making them ideal reagents for protein modification.[3] The fundamental reaction involves the nucleophilic attack of a deprotonated amine on the ester's carbonyl carbon, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.
Comparative Analysis of NHS Esters with Varying Acyl Chain Lengths
The choice of the acyl group in an NHS ester is a critical determinant of the modified protein's subsequent behavior. Here, we compare this compound (a 14-carbon fatty acid) with other common NHS esters, including those with shorter (acetate, C2) and longer (palmitate, C16) acyl chains.
Physicochemical Properties
The length of the acyl chain directly impacts the physicochemical properties of the NHS ester and the resulting acylated protein.
| NHS Ester | Acyl Chain | Molecular Weight ( g/mol ) | Acyl Chain Length | Key Characteristics |
| NHS-Acetate | Acetyl (C2) | 157.11 | Short | High water solubility; minimal increase in hydrophobicity of the modified protein.[4] |
| NHS-Butyrate | Butyryl (C4) | 185.17 | Short | Moderate water solubility; slight increase in hydrophobicity. |
| This compound | Myristoyl (C14) | 325.45 | Long | Low water solubility; significant increase in hydrophobicity of the modified protein. [1] |
| NHS-Palmitate | Palmitoyl (B13399708) (C16) | 353.50 | Long | Very low water solubility; pronounced increase in hydrophobicity, often leading to membrane association.[1] |
Performance Comparison
While direct, side-by-side quantitative comparisons of the reaction kinetics of these specific NHS esters in the literature are limited, we can infer their performance based on established principles of organic chemistry and protein bioconjugation.
| Performance Metric | NHS-Acetate | This compound | NHS-Palmitate |
| Reaction Efficiency | Potentially higher in aqueous buffers due to better solubility. | May require co-solvents (e.g., DMSO, DMF) to achieve sufficient concentration for efficient reaction.[4] Reaction may be slower due to steric hindrance from the long acyl chain. | Similar to this compound, requiring co-solvents and potentially facing steric challenges. |
| Degree of Labeling | Can be readily controlled by adjusting the molar ratio of the reagent to the protein. | The degree of labeling can be influenced by the protein's surface accessibility and the reaction conditions. Hydrophobicity of the reagent might lead to non-specific aggregation. | Similar to this compound, with a higher propensity for inducing protein aggregation at higher labeling densities. |
| Hydrophobicity | Minimal increase in protein hydrophobicity. | Significant increase in protein hydrophobicity, which can be sufficient to drive membrane association or insertion.[5] | Pronounced increase in protein hydrophobicity, strongly favoring membrane interactions.[5] |
| Stability of Conjugate | The resulting amide bond is highly stable under physiological conditions.[3] | The amide bond is equally stable. The hydrophobic interactions of the myristoyl chain can further stabilize the protein's conformation. | The amide bond is stable. The long palmitoyl chain can significantly influence the overall stability and folding of the protein. |
Experimental Protocols
To facilitate a direct comparison of these NHS esters, we provide a detailed experimental workflow.
Key Experiment: Comparative Analysis of Protein Acylation
Objective: To quantitatively compare the degree of labeling and the resulting hydrophobicity of a model protein when reacted with NHS-acetate, this compound, and NHS-palmitate.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA) at 10 mg/mL in 0.1 M sodium phosphate (B84403) buffer, pH 7.5.
-
NHS-acetate, this compound, NHS-palmitate.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Desalting columns.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C4 or C18 column.
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS).
Protocol:
-
Preparation of NHS Ester Stock Solutions: Immediately before use, prepare 100 mM stock solutions of each NHS ester in anhydrous DMSO.
-
Protein Acylation Reaction:
-
To three separate microcentrifuge tubes containing 1 mg of the BSA solution, add a 10-fold molar excess of the respective NHS ester stock solution (NHS-acetate, this compound, or NHS-palmitate).
-
A control reaction should be prepared by adding an equivalent volume of DMSO without any NHS ester.
-
Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification of Acylated Protein: Remove excess reagent and byproducts by passing the reaction mixtures through desalting columns equilibrated with phosphate-buffered saline (PBS).
-
Analysis of Degree of Labeling by Mass Spectrometry:
-
Analyze the purified protein samples by MALDI-TOF or ESI-MS.
-
The increase in the protein's molecular weight will correspond to the number of acyl groups attached. The degree of labeling can be calculated from the mass shift.
-
-
Analysis of Hydrophobicity by RP-HPLC:
-
Inject the purified protein samples onto a C4 or C18 RP-HPLC column.
-
Elute the proteins using a linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile at 280 nm. An increase in retention time indicates an increase in the hydrophobicity of the protein.[6]
-
Figure 1. Experimental workflow for comparing protein acylation.
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling
Protein lipidation is a critical regulator of many signaling pathways. A prominent example is the G-protein coupled receptor (GPCR) signaling cascade, where the myristoylation and palmitoylation of Gα subunits are essential for their membrane localization and interaction with GPCRs and downstream effectors.[7][8]
The attachment of a myristoyl group via an NHS ester like this compound can mimic the natural N-myristoylation of Gα subunits, thereby influencing their subcellular localization and signaling activity. The length of the acyl chain is crucial; myristoylation provides a necessary hydrophobic anchor for transient membrane association, which can be further stabilized by subsequent palmitoylation.[9] Shorter acyl chains, such as acetate, would not provide sufficient hydrophobicity to mediate membrane targeting.
Figure 2. Role of myristoylation in GPCR signaling.
Conclusion
The selection of an appropriate NHS ester for protein acylation is a critical decision that should be guided by the desired properties of the final conjugate. This compound is a valuable tool for introducing a significant hydrophobic modification, capable of influencing protein localization and mediating membrane interactions. In contrast, shorter-chain NHS esters like NHS-acetate are suitable for applications where minimal perturbation of the protein's overall hydrophobicity is desired. By understanding the trade-offs in solubility, reaction efficiency, and the resulting physicochemical properties, researchers can strategically choose the optimal NHS ester to achieve their specific experimental goals in drug development, diagnostics, and fundamental research.
References
- 1. researchgate.net [researchgate.net]
- 2. Two classes of fatty acid acylated proteins exist in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. users.ox.ac.uk [users.ox.ac.uk]
- 4. hplc.eu [hplc.eu]
- 5. Regulation of protein disaggregation by the hydrophobic chain length of ammonium-based ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Fast protein separation by reversed-phase high-performance liquid chromatography on octadecylsilyl-bonded nonporous silica gel. II. Improvement in recovery of hydrophobic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Protein Myristoylation: A Comparative Guide to Site-Directed Mutagenesis and Alternative Methods
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation of protein N-myristoylation, focusing on site-directed mutagenesis while offering a comparative analysis of alternative techniques.
Protein N-myristoylation is a crucial lipid modification where N-myristoyltransferase (NMT) attaches a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine (B1666218) residue of a protein.[1][2] This modification is vital for regulating protein localization, stability, and function, particularly in mediating membrane association and protein-protein interactions essential for cellular signaling.[1][3][4][5][6] Given its role in pathways like signal transduction and apoptosis, validating whether a protein is myristoylated is a critical step in understanding its biological function.[1][7]
The gold-standard method for functionally validating N-myristoylation is site-directed mutagenesis . This technique directly tests the functional consequence of the lipid modification by ablating the myristoylation signal. The most common approach is to mutate the N-terminal glycine (G2), which is absolutely required for NMT recognition, to an alanine (B10760859) (G2A).[8][9] This subtle change prevents myristoylation, allowing for a direct comparison between the wild-type (myristoylated) and mutant (non-myristoylated) protein's behavior.
Site-Directed Mutagenesis: The Primary Validation Tool
The core principle of using a G2A mutant is to observe a functional change, such as altered subcellular localization or loss of activity, thereby confirming the importance of myristoylation for that protein's function. For instance, nonmyristoylated forms of the proto-oncogene c-Src are found in the cytoplasm and cannot induce cellular transformation, unlike their membrane-bound myristoylated counterparts.[5] This demonstrates the power of the G2A mutation in linking myristoylation directly to biological outcomes.
The process involves modifying the plasmid DNA encoding the protein of interest, expressing both the wild-type and mutant versions in cells, and then analyzing the outcomes.
References
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Myristoylation and membrane binding regulate c-Src stability and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.i3l.ac.id [journal.i3l.ac.id]
- 7. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oipub.com [oipub.com]
- 9. A strategy to identify protein-N-myristoylation-dependent phosphorylation reactions of cellular proteins by using Phos-tag SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Protein Lipidation Methods
For researchers, scientists, and drug development professionals, understanding and manipulating protein lipidation is critical for advancing therapeutic strategies and deciphering cellular signaling. Lipidation, the covalent attachment of lipids to proteins, governs protein localization, trafficking, and function.[1][2] While traditional methods have laid the groundwork, a new generation of alternative techniques offers enhanced precision, efficiency, and versatility. This guide provides an objective comparison of these cutting-edge methods, supported by experimental data and detailed protocols, to empower researchers in their quest to harness the power of protein lipidation.
Comparing the Alternatives: A Quantitative Overview
The choice of a protein lipidation strategy hinges on factors such as desired specificity, yield, and the nature of the protein and lipid to be conjugated. The following table summarizes the quantitative performance of leading alternative methods.
| Method | Principle | Typical Yield | Specificity | Key Advantages | Key Limitations |
| Sortase-Mediated Ligation (SML) | Chemoenzymatic ligation where Sortase A recognizes a C-terminal LPXTG motif and ligates a lipid-modified oligoglycine nucleophile.[3][4] | 60-90%[3][5] | Site-specific at the C-terminus.[3] | High yield, broad substrate scope, mild reaction conditions.[3][5] | Requires genetic modification of the target protein to introduce the recognition motif.[5] |
| Metabolic Labeling with Chemical Reporters | Cells are incubated with lipid analogues containing bioorthogonal handles (e.g., alkynes, azides) which are incorporated into proteins by cellular machinery.[6][7] | Variable, depends on cellular uptake and enzyme activity. | Residue-specific (e.g., N-myristoylation, S-palmitoylation) but not protein-specific without further purification.[6] | Allows for in vivo labeling and identification of lipidated proteins in their native environment.[6][8] | Potential for metabolic byproducts and off-target labeling.[9] Efficiency can be cell-type dependent.[7] |
| Acyl-Biotin Exchange (ABE) | A chemical method to detect S-palmitoylation. Free thiols are blocked, thioester-linked lipids are cleaved, and the newly exposed cysteines are labeled with biotin.[10][11] | Not applicable for synthesis; used for detection and enrichment. | Specific for S-acylated cysteines.[9][10] | Does not require metabolic labeling, can be used on tissue samples.[10] | Indirectly identifies palmitoylated proteins; does not provide the lipidated protein itself. |
| Native Chemical Ligation (NCL) | A chemical ligation method where a C-terminal thioester reacts with an N-terminal cysteine to form a native peptide bond.[12] | Generally lower than SML, highly dependent on reaction conditions and peptide solubility. | Site-specific at the ligation junction.[12] | Allows for total synthesis of lipidated proteins with unnatural amino acids.[13] | Requires solid-phase peptide synthesis of protein fragments, can be challenging for large proteins.[12] |
Delving into the Methodologies: Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. This section provides detailed protocols for the key alternative lipidation methods discussed.
Sortase-Mediated Ligation (SML) of a GFP Reporter Protein
This protocol describes the lipidation of a Green Fluorescent Protein (GFP) containing a C-terminal LPETG recognition sequence and a His6-tag for purification.
Materials:
-
Purified His6-tagged Sortase A
-
Purified GFP-LPETG-His6
-
Lipid-modified triglycine (B1329560) nucleophile (e.g., Farnesyl-Gly3)
-
SML Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2
-
Ni-NTA affinity chromatography resin
-
Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 20 mM Imidazole
-
Elution Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 250 mM Imidazole
Procedure:
-
Set up the ligation reaction: In a microcentrifuge tube, combine GFP-LPETG-His6 (final concentration 10 µM), His6-Sortase A (20 µM), and the lipid-modified triglycine nucleophile (200 µM) in SML Buffer.
-
Incubate the reaction at room temperature for 2 hours.
-
To remove the His6-tagged Sortase A and any unreacted GFP-LPETG-His6, add the reaction mixture to equilibrated Ni-NTA resin. Incubate with gentle agitation for 1 hour at 4°C.
-
Collect the flow-through, which contains the lipidated GFP.
-
Wash the resin with Wash Buffer to remove any non-specifically bound protein.
-
Elute the His-tagged proteins with Elution Buffer.
-
Analyze the flow-through and elution fractions by SDS-PAGE and fluorescence imaging to confirm successful ligation and purification.
Metabolic Labeling and Detection of Palmitoylated Proteins
This protocol outlines the metabolic incorporation of an alkyne-containing palmitic acid analog (17-octadecynoic acid, 17-ODYA) into cultured cells, followed by detection via click chemistry.
Materials:
-
Cultured mammalian cells (e.g., HEK293T)
-
DMEM supplemented with 10% FBS
-
17-ODYA (alkynyl palmitate analog)
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 1% SDS, protease inhibitors
-
Click Chemistry Reagents: Azide-fluorophore (e.g., Azide-Alexa Fluor 488), copper(II) sulfate (B86663) (CuSO4), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Methanol, Chloroform, Water
Procedure:
-
Metabolic Labeling: Plate cells and allow them to adhere overnight. Replace the medium with fresh DMEM containing 10% FBS and 25 µM 17-ODYA. Incubate for 4-16 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in Lysis Buffer.
-
Protein Precipitation: Precipitate the proteins from the lysate by adding a mixture of methanol, chloroform, and water (4:1.5:3 parts lysate:methanol:chloroform:water). Pellet the protein by centrifugation.
-
Click Reaction: Resuspend the protein pellet in Lysis Buffer. Add the click chemistry reagents in the following order: Azide-fluorophore (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
Precipitate the proteins again to remove excess reagents.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
Visualizing the Processes: Workflows and Pathways
Understanding the underlying mechanisms and experimental steps is facilitated by visual representations.
The Future of Protein Lipidation
The field of protein lipidation is continually evolving, with ongoing efforts to develop more efficient, specific, and versatile methods. The techniques highlighted in this guide represent powerful tools for both basic research and the development of novel therapeutics.[1][14] By enabling the precise installation of lipids onto proteins, these alternative methods are paving the way for a deeper understanding of cellular processes and the creation of next-generation protein-based drugs.[15][16]
References
- 1. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein lipidation: Occurrence, mechanisms, biological functions, and enabling technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Modification of Proteins through Sortase-Catalyzed Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Protein lipidation in cell signaling and diseases: function, regulation and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein S-palmitoylation in cellular differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
- 11. Protein Palmitoylation: Functions, Methods & Disease Links - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Synthesis and Semisynthesis of Lipidated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A review of lipidation in the development of advanced protein and peptide therapeutics (Journal Article) | OSTI.GOV [osti.gov]
- 16. What Is Protein Lipidation - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Protein Acylation: N-Succinimidyl Myristate vs. N-Succinimidyl Palmitate
For researchers, scientists, and drug development professionals, understanding the nuances of protein lipidation is critical for elucidating protein function, signaling pathways, and developing targeted therapeutics. N-Succinimidyl (NHS) esters of fatty acids are powerful tools for the in vitro chemical acylation of proteins, allowing for the study of lipid modification effects independent of cellular enzymatic machinery. This guide provides an objective comparison of two commonly used reagents: N-Succinimidyl myristate and N-Succinimidyl palmitate.
Myristoylation and palmitoylation, the attachment of 14-carbon myristate and 16-carbon palmitate respectively, are crucial post-translational modifications that regulate protein localization, stability, and interaction with other molecules.[1][2] While these processes are enzymatically controlled in vivo, NHS esters enable direct and specific chemical ligation of these fatty acids to primary amines (N-terminus and lysine (B10760008) side chains) on a target protein.[3] This allows for precise investigation into how these specific lipid modifications alter a protein's biophysical properties and biological functions.
Chemical and Biochemical Comparison
The fundamental difference between this compound and N-Succinimidyl palmitate lies in the length of the fatty acid chain they introduce. This seemingly small difference of two carbons leads to distinct biochemical consequences for the modified protein.
| Feature | This compound | N-Succinimidyl Palmitate |
| Fatty Acid | Myristate | Palmitate |
| Chemical Formula | C₁₈H₂₉NO₄ | C₂₀H₃₃NO₄ |
| Molecular Weight | 323.43 g/mol | 351.49 g/mol |
| Carbon Chain Length | 14 | 16 |
| Biological Analog | N-Myristoylation | S-Palmitoylation |
| In Vivo Attachment Site | Primarily N-terminal Glycine | Primarily Cysteine (Thioester)[4][5] |
| In Vivo Bond Type | Amide (Stable, Irreversible)[4][6] | Thioester (Labile, Reversible)[5][6] |
| In Vivo Enzymology | N-Myristoyltransferase (NMT)[7] | Palmitoyl (B13399708) Acyltransferases (PATs)[4][8] |
| Key Function | Membrane targeting, protein-protein interactions[7][9] | Enhances hydrophobicity, stable membrane association[6] |
| Reversibility in vivo | Generally considered irreversible[6][7] | Reversible via Acyl-protein thioesterases (APTs)[7][10] |
Functional Implications of Myristoylation vs. Palmitoylation
The choice between myristate and palmitate is dictated by the specific biological question being addressed. Myristoylation alone often provides a weak and transient membrane affinity that is crucial for signaling dynamics.[7] Palmitoylation, due to its greater hydrophobicity, confers a much stronger and more stable association with cellular membranes.[11]
In many signaling proteins, such as the Src family of kinases, these two modifications work in concert.[7] N-myristoylation at the N-terminus acts as an initial membrane "targeting" signal, which is then followed by palmitoylation on a nearby cysteine residue to "lock" the protein into the membrane, often within specific microdomains like lipid rafts.[7][12]
Experimental Design and Protocols
The chemical reaction for acylating a protein using either this compound or palmitate is identical, involving the nucleophilic attack of a primary amine on the protein with the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[3]
General Experimental Protocol for Protein Acylation
This protocol provides a general guideline for labeling a protein with either this compound or N-Succinimidyl palmitate. Optimization is often necessary for each specific protein.
1. Materials Required:
-
Purified protein of interest
-
This compound or N-Succinimidyl palmitate
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer, pH 7.2-8.5 (must be amine-free, e.g., avoid Tris)[3]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system: Dialysis tubing, desalting column, or size-exclusion chromatography column
2. Protein Preparation:
-
Dissolve or exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.[3]
-
Ensure the protein solution is clear and free of aggregates.
3. Acyl-NHS Ester Solution Preparation:
-
Immediately before use, allow the vial of this compound/palmitate to warm to room temperature.
-
Prepare a 10-50 mM stock solution in anhydrous DMSO. Note: NHS esters are highly sensitive to moisture.[3]
4. Acylation Reaction:
-
While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved Acyl-NHS ester. The optimal ratio must be determined empirically.
-
The final concentration of DMSO in the reaction should not exceed 10% to avoid protein denaturation.[3]
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[3] The longer incubation at a lower temperature can sometimes improve specificity and yield.
5. Reaction Quenching and Purification:
-
(Optional) Add Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.
-
Remove unreacted Acyl-NHS ester and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting/gel filtration column.[3]
6. Analysis:
-
Confirm acylation using SDS-PAGE (acylated proteins may show a slight shift in mobility) and, more definitively, by mass spectrometry to determine the degree of labeling.
Application: Modulating Signaling Pathways
Protein acylation is a key regulator of signaling cascades. For example, the dual acylation of Src family kinases is essential for their localization to the plasma membrane, which is a prerequisite for their function in cell growth and proliferation signaling.[7] Using this compound and palmitate, researchers can create modified versions of signaling proteins to study how these lipids impact pathway activation.
Conclusion
This compound and N-Succinimidyl palmitate are invaluable reagents for the chemical modification of proteins to study the functional roles of fatty acylation. The choice between them is not one of performance, but of purpose. This compound is ideal for mimicking the effects of N-myristoylation, which often confers transient membrane affinity and influences protein-protein interactions. In contrast, N-Succinimidyl palmitate is used to study the impact of palmitoylation, a modification that provides a stronger, more stable membrane anchor. By understanding the distinct biological roles of these two fatty acids, researchers can select the appropriate reagent to precisely dissect the complex mechanisms of protein function and signaling.
References
- 1. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Myristoylated and Palmitoylated Src Family Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. Regulatory Role of Free Fatty Acids (FFAs)—Palmitoylation and Myristoylation [scirp.org]
- 6. differencebetween.com [differencebetween.com]
- 7. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Quantifying Protein Myristoylation: A Comparative Guide to Isotopic Labeling Techniques
For Researchers, Scientists, and Drug Development Professionals
Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine (B1666218) residue, is a critical lipid modification that governs the membrane localization and function of numerous proteins involved in cellular signaling.[1] Dysregulation of myristoylation is implicated in various diseases, including cancer and infectious diseases, making the accurate quantification of this post-translational modification (PTM) essential for both basic research and therapeutic development.[2][3] This guide provides a comprehensive comparison of modern isotopic labeling methods for quantifying protein myristoylation, with a focus on bioorthogonal chemical proteomics and Stable Isotope Labeling by Amino acids in Cell culture (SILAC), benchmarked against traditional radioisotopic techniques.
Comparison of Quantitative Methods for Protein Myristoylation
The quantification of protein myristoylation has evolved from hazardous and low-throughput radioactive methods to sophisticated mass spectrometry-based approaches that offer high sensitivity and proteome-wide analysis. The primary modern techniques rely on the metabolic incorporation of isotopic labels, either within the myristate analog itself or within the protein backbone.
| Method | Principle | Advantages | Disadvantages | Typical Number of Identified Myristoylated Proteins | Quantitative Accuracy |
| Bioorthogonal Labeling with Click Chemistry | Metabolic incorporation of a myristic acid analog containing a bioorthogonal handle (e.g., alkyne or azide).[4][5] Tagged proteins are then conjugated to a reporter molecule via click chemistry for detection and enrichment.[6][7] | - Non-radioactive and highly sensitive.[5]- Enables enrichment of myristoylated proteins for deep proteome coverage.- Versatile for various downstream applications (fluorescence imaging, mass spectrometry).[8]- High specificity due to bioorthogonal nature of the reaction.[9] | - Potential for incomplete labeling or altered metabolism of the analog.- Requires synthesis of specialized myristic acid analogs. | >75 in a single cell line.[10][11] | High, especially when combined with isotopic tags for mass spectrometry. |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Metabolic incorporation of "heavy" or "light" amino acids into the entire proteome.[12][13] Two cell populations are mixed, and the relative abundance of myristoylated peptides is determined by the ratio of heavy to light isotopic peaks in the mass spectrometer.[14] | - High quantitative accuracy and precision.[15][16]- Minimizes sample handling errors as samples are combined early in the workflow.[16]- Well-established method in quantitative proteomics. | - Limited to metabolically active, dividing cells.[15]- Requires complete incorporation of labeled amino acids, which can be time-consuming.[13]- Can be expensive due to the cost of labeled amino acids and media.[17] | Dependent on the enrichment strategy used in conjunction with SILAC. | Very High. Considered a gold standard for quantitative proteomics.[18] |
| Radioisotopic Labeling ([³H]myristic acid) | Metabolic incorporation of radioactively labeled myristic acid.[5] Labeled proteins are typically detected by autoradiography after gel electrophoresis. | - Direct detection of myristoylation. | - Use of hazardous radioactive materials.- Very long exposure times required for detection.[5]- Low throughput and difficult to quantify precisely.- Not easily adaptable for proteome-wide studies. | Low, typically focused on individual proteins of interest. | Low to moderate. |
| Label-Free Quantification | Compares the signal intensities of peptides from different samples in separate mass spectrometry runs to determine relative protein abundance. | - Cost-effective as it does not require expensive isotopic labels.[18]- Simpler sample preparation. | - Can be less accurate and reproducible than label-based methods due to variations between runs.[19]- Data analysis can be more complex. | High number of protein identifications overall, but may have lower precision for specific PTMs compared to SILAC.[20] | Moderate.[18] |
Experimental Protocols
Protocol 1: Bioorthogonal Labeling using Alkynyl-Myristic Acid and Click Chemistry
This protocol describes the metabolic labeling of proteins with an alkyne-containing myristic acid analog, followed by conjugation to a reporter tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry.
Materials:
-
Alkynyl-myristic acid (e.g., tetradec-13-ynoic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium and cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized reporter tag (e.g., azido-biotin or a fluorescent azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
Procedure:
-
Metabolic Labeling:
-
Prepare a stock solution of alkynyl-myristic acid in DMSO.
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with a medium containing the alkynyl-myristic acid analog complexed with fatty acid-free BSA. A typical final concentration is 25-50 µM.
-
Incubate the cells for 4-16 hours to allow for metabolic incorporation of the analog.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Click Chemistry Reaction:
-
To a defined amount of protein lysate (e.g., 1 mg), add the following components in order:
-
Azide-reporter tag (e.g., 100 µM azido-biotin).
-
TCEP (1 mM, freshly prepared).
-
TBTA (100 µM).
-
CuSO₄ (1 mM).
-
-
Vortex the mixture and incubate at room temperature for 1-2 hours, protected from light.
-
-
Downstream Analysis:
-
For Biotin Tag: The biotinylated proteins can be enriched using streptavidin-coated beads. The enriched proteins are then digested on-bead (e.g., with trypsin) and the resulting peptides are analyzed by LC-MS/MS for identification and quantification.
-
For Fluorescent Tag: The labeled proteins can be visualized directly by in-gel fluorescence after SDS-PAGE.
-
Protocol 2: SILAC-Based Quantification of Myristoylation
This protocol outlines the general steps for using SILAC to quantify changes in protein myristoylation between two different cell states (e.g., control vs. treated).
Materials:
-
SILAC-compatible cell line
-
SILAC DMEM medium lacking L-lysine and L-arginine
-
"Light" L-lysine and L-arginine
-
"Heavy" L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄)
-
Dialyzed fetal bovine serum (dFBS)
-
Alkynyl-myristic acid (from Protocol 1)
-
Lysis buffer, click chemistry reagents, and streptavidin beads (from Protocol 1)
Procedure:
-
SILAC Labeling:
-
Culture one population of cells in "light" medium (containing natural lysine (B10760008) and arginine) and another population in "heavy" medium (containing the heavy isotope-labeled amino acids).
-
Passage the cells for at least 6 doublings to ensure >97% incorporation of the labeled amino acids.[13]
-
Confirm complete incorporation by mass spectrometry analysis of a small aliquot of protein lysate.
-
-
Experimental Treatment and Myristoylation Labeling:
-
Treat one cell population (e.g., the "heavy" labeled cells) with the experimental condition of interest. The "light" labeled cells will serve as the control.
-
In the final hours of the experiment, add alkynyl-myristic acid to both cell populations to label newly myristoylated proteins.
-
-
Sample Preparation and Enrichment:
-
Harvest and lyse the "light" and "heavy" cell populations separately.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Perform the click chemistry reaction with azido-biotin on the combined lysate as described in Protocol 1.
-
Enrich the biotinylated (myristoylated) proteins using streptavidin beads.
-
-
Mass Spectrometry and Data Analysis:
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the myristoylated proteins.
-
Quantify the relative abundance of each myristoylated protein by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs in the mass spectra.[14]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Signaling Pathway Example: Src Kinase Activation
Myristoylation is essential for the proper localization and function of many signaling proteins, including the non-receptor tyrosine kinase c-Src.[2][21] The myristoyl group helps to anchor c-Src to the plasma membrane, a prerequisite for its interaction with upstream activators and downstream substrates.[22]
References
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 10. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 13. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 14. researchgate.net [researchgate.net]
- 15. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 16. SILAC Quantitation | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. medium.com [medium.com]
- 18. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Direct comparison of MS-based label-free and SILAC quantitative proteome profiling strategies in primary retinal Müller cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Src family kinase - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Analysis of N-Succinimidyl Myristate Reaction Products by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analysis of N-Succinimidyl myristate (NSM) reaction products. NSM is a widely used reagent for the covalent attachment of a myristoyl group, a 14-carbon saturated fatty acid, to the primary amino groups of proteins, peptides, and other biomolecules. This process, known as myristoylation, is a critical lipid modification that can influence the subcellular localization, protein-protein interactions, and biological activity of the modified molecule. Accurate and robust analytical methods are therefore essential for characterizing these reactions and their products.
This guide will delve into the experimental protocols for HPLC and a key alternative, Liquid Chromatography-Mass Spectrometry (LC-MS), providing the necessary details for their implementation in a laboratory setting. Furthermore, we will present a quantitative comparison of these methods and visualize a relevant biological pathway and the analytical workflow.
Comparison of Analytical Methods: HPLC vs. LC-MS
The choice of analytical method for this compound reaction products depends on the specific requirements of the analysis, such as the need for quantification, identification of unknowns, sensitivity, and the complexity of the sample matrix. HPLC with UV detection and LC-MS are two of the most powerful and commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantitative analysis of known compounds. It excels in separating the components of a reaction mixture, allowing for the quantification of the acylated product, unreacted substrate, and potential byproducts. For peptides and proteins, which possess a peptide bond that absorbs UV light, detection is typically performed at low wavelengths (around 214 nm) for high sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is not only excellent for quantification but also provides molecular weight information, enabling the confirmation of the desired product's identity and the identification of unknown byproducts. LC-MS, particularly with tandem mass spectrometry (MS/MS), can even provide sequence information for peptidic products. It is generally more sensitive than HPLC-UV.[1][2]
Below is a table summarizing the key performance characteristics of HPLC-UV and LC-MS for the analysis of acylated peptides, based on typical performance metrics found in the literature.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on physicochemical properties (e.g., hydrophobicity), detection by UV absorbance. | Separation by HPLC, detection by mass-to-charge ratio. |
| Primary Use | Quantitative analysis of known compounds. | Quantitative and qualitative analysis, identification of unknowns. |
| Limit of Detection (LOD) | ng - µg range[3] | pg - ng range[4] |
| Limit of Quantification (LOQ) | ng - µg range[3] | pg - ng range[4] |
| Linearity | Excellent (R² > 0.99)[5] | Excellent (R² > 0.99)[4] |
| Precision (%RSD) | < 5%[5] | < 15%[4] |
| Accuracy (% Recovery) | 95-105%[5] | 85-115%[4] |
| Throughput | High | Moderate to High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of a myristoylated peptide product by HPLC-UV and LC-MS.
Protocol 1: HPLC-UV Analysis of a Myristoylated Peptide
This protocol is designed to separate and quantify a myristoylated peptide from the unreacted peptide and myristic acid.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 30 25 95 30 95 31 30 | 35 | 30 |
4. Sample Preparation:
-
Terminate the this compound reaction by adding an excess of a primary amine quenching agent (e.g., Tris buffer).
-
Dilute the reaction mixture with Mobile Phase A to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks corresponding to the unreacted peptide, myristoylated peptide, and myristic acid based on the retention times of standard compounds.
-
Generate a calibration curve for the myristoylated peptide using standards of known concentrations to quantify the product in the reaction mixture.
Protocol 2: LC-MS Analysis of a Myristoylated Peptide
This protocol provides a framework for the identification and quantification of a myristoylated peptide.
1. Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient: (To be optimized based on the specific peptide)
Time (min) % Mobile Phase B 0 5 20 90 25 90 26 5 | 30 | 5 |
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Scan Range: m/z 300-2000.
-
For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
5. Sample Preparation (with Solid-Phase Extraction - SPE):
-
Quench the reaction as described in the HPLC protocol.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with 0.1% formic acid in water.
-
Load the diluted reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove salts and hydrophilic impurities.
-
Elute the myristoylated peptide with a solution of 0.1% formic acid in acetonitrile/water (e.g., 70:30 v/v).
-
Evaporate the solvent and reconstitute the sample in Mobile Phase A.
Visualizations
Visual diagrams are powerful tools for understanding complex biological pathways and experimental workflows.
Signaling Pathway: N-Myristoylation in TLR4 Signaling
N-myristoylation plays a crucial role in the Toll-like receptor 4 (TLR4) signaling pathway, which is a key component of the innate immune system. The adaptor protein, Toll/interleukin-1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF)-related adaptor molecule (TRAM), requires N-myristoylation for its proper localization to the plasma membrane and subsequent activation of the downstream signaling cascade upon lipopolysaccharide (LPS) recognition by TLR4.
Caption: N-myristoylation of TRAM in the TLR4 signaling pathway.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the key steps in the analysis of an this compound reaction by HPLC.
Caption: Experimental workflow for HPLC analysis of NSM reactions.
References
- 1. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 4. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison: Chemical vs. Enzymatic Myristoylation of Proteins
For researchers, scientists, and drug development professionals, understanding the nuances of protein myristoylation is critical for dissecting cellular signaling and developing novel therapeutics. This guide provides an objective comparison of chemical and enzymatic methods for protein myristoylation, supported by experimental insights to inform your research strategy.
Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to a protein, is a key lipid modification that influences protein localization, stability, and function.[1][2] This modification is crucial for the activity of numerous proteins involved in signal transduction, including the Src family of tyrosine kinases.[3][4] The choice between producing myristoylated proteins through chemical synthesis or enzymatic catalysis depends on the specific research goals, desired yield, and required biological activity.
At a Glance: Comparing Chemical and Enzymatic Myristoylation
| Feature | Chemical Myristoylation | Enzymatic Myristoylation |
| Specificity | Lower; can occur on various primary amines (N-terminus, Lys, Arg residues).[5] | High; specific to N-terminal glycine (B1666218) residues recognized by N-myristoyltransferase (NMT).[1][6] |
| Efficiency & Yield | Can be high for peptides and small proteins, but may decrease with protein complexity. | Generally high for recognized substrates, with yields up to 20 mg/L of culture for recombinant proteins.[7] |
| Reaction Conditions | Often requires harsher conditions (e.g., elevated temperatures) that may affect protein folding.[5] | Occurs under mild, physiological conditions (e.g., in vivo or in vitro at neutral pH and physiological temperatures). |
| Biological Activity | May not produce a biologically active protein if myristoylation occurs at non-native sites or if the protein misfolds. | Typically yields biologically active proteins with native modification.[8] |
| Versatility | Allows for the incorporation of myristic acid analogs and modifications at non-native sites for research purposes.[5] | Limited to the substrate specificity of the N-myristoyltransferase enzyme.[6] |
| Process | Solid-phase peptide synthesis or chemical ligation. | Co-translational or post-translational modification catalyzed by N-myristoyltransferase (NMT).[2][9] |
Delving Deeper: Methodologies and Mechanisms
Enzymatic Myristoylation: The Biological Standard
In nature, myristoylation is catalyzed by N-myristoyltransferase (NMT), an enzyme that transfers myristate from myristoyl-CoA to the N-terminal glycine of a target protein.[6][10] This process can occur either co-translationally, as the protein is being synthesized, or post-translationally after proteolytic cleavage exposes an internal glycine residue.[2][11] The high specificity of NMTs for both myristoyl-CoA and the N-terminal glycine sequence of the substrate protein ensures that myristoylation occurs at the correct location, which is crucial for the protein's biological function.[1][12]
Chemical Myristoylation: A Synthetic Alternative
Chemical methods offer an alternative for producing myristoylated proteins, particularly for synthetic peptides used in various assays or as cosmetic ingredients.[13] These methods typically involve the reaction of an activated myristic acid derivative with the desired amino group on the peptide or protein. While this approach provides flexibility in modifying different sites on a protein, including lysine (B10760008) and arginine residues, it lacks the high specificity of enzymatic reactions.[5] The conditions required for chemical myristoylation, such as elevated temperatures, can also pose a challenge for maintaining the native three-dimensional structure of larger proteins.[5]
Signaling Spotlight: The Role of Myristoylation in the Src Kinase Pathway
Myristoylation is indispensable for the proper function of Src, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[14][15] The myristoyl group anchors Src to the cell membrane, a prerequisite for its activation and downstream signaling.[3] The N-terminal myristoylation, along with other regulatory domains, controls the conformational changes that switch Src between its inactive and active states.
Experimental Corner: Protocols for Myristoylation
Enzymatic Myristoylation of Recombinant Proteins in E. coli
This protocol describes the co-expression of a target protein with N-myristoyltransferase in E. coli to produce N-myristoylated protein.[7]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene for the target protein with an N-terminal glycine.
-
Compatible expression vector containing the gene for N-myristoyltransferase (NMT).[8]
-
LB medium and appropriate antibiotics.
-
Myristic acid.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Purification resins (e.g., Ni-NTA for His-tagged proteins).
Protocol:
-
Co-transform the E. coli expression strain with the plasmids for the target protein and NMT.
-
Grow the transformed cells in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Supplement the culture with myristic acid (final concentration ~50 µg/mL).
-
Induce protein expression with IPTG (final concentration ~0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the myristoylated protein using appropriate chromatography techniques based on the purification tag (e.g., His-tag).
-
Verify myristoylation using mass spectrometry.
Chemical Myristoylation of a Synthetic Peptide
This protocol outlines a general procedure for the chemical myristoylation of a peptide at its N-terminus.
Materials:
-
Synthetic peptide with a free N-terminal amine.
-
Myristic acid.
-
Activating agent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine).
-
Anhydrous solvent (e.g., DMF - Dimethylformamide).
-
Reverse-phase HPLC for purification.
Protocol:
-
Dissolve the synthetic peptide in anhydrous DMF.
-
In a separate tube, activate myristic acid by dissolving it in DMF with HBTU and DIPEA.
-
Add the activated myristic acid solution to the peptide solution and stir at room temperature for several hours to overnight.
-
Monitor the reaction progress using LC-MS.
-
Once the reaction is complete, quench the reaction and remove the solvent.
-
Purify the myristoylated peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
Visualizing the Workflow: A Comparative Experimental Design
The following diagram illustrates a typical workflow for comparing the efficiency and biological activity of chemically and enzymatically myristoylated proteins.
References
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Single Vector System for Efficient N-myristoylation of Recombinant Proteins in E. coli | PLOS One [journals.plos.org]
- 8. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 11. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Myristoylated Peptides [biosyn.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Src family kinase - Wikipedia [en.wikipedia.org]
Validating Protein Myristoylation: A Comparative Guide to Experimental Techniques
For researchers, scientists, and drug development professionals, confirming the precise site of myristoylation on a target protein is a critical step in understanding its function, regulation, and potential as a therapeutic target. This guide provides a comprehensive comparison of three primary experimental approaches for validating protein myristoylation: Mass Spectrometry, Metabolic Labeling, and Site-Directed Mutagenesis. We present detailed experimental protocols, quantitative comparisons, and visual workflows to assist in selecting the most appropriate strategy for your research needs.
Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to an N-terminal glycine (B1666218) residue, is a crucial lipid modification that influences protein localization, stability, and interaction with other proteins and membranes.[1] This modification is catalyzed by N-myristoyltransferase (NMT) and plays a significant role in various cellular processes, including signal transduction and apoptosis.[2][3] Dysregulation of myristoylation has been implicated in diseases such as cancer and viral infections, making NMTs attractive drug targets.[3][4]
Comparison of Myristoylation Validation Methods
The choice of method for validating a myristoylation site depends on several factors, including the specific research question, available resources, and the desired level of detail. The following table summarizes the key quantitative and qualitative features of the three techniques discussed in this guide.
| Feature | Mass Spectrometry | Metabolic Labeling | Site-Directed Mutagenesis |
| Principle | Direct detection of the myristoyl group's mass addition to a specific peptide. | Incorporation of a tagged myristic acid analog into the protein for subsequent detection. | Abolishing the myristoylation site by mutating the N-terminal glycine and observing the functional consequences. |
| Primary Output | Unambiguous identification of the myristoylated peptide and the precise site of modification. | Visualization or affinity purification of the myristoylated protein. | Indirect evidence of myristoylation through a change in protein function or localization. |
| Sensitivity | High, capable of detecting low-abundance proteins.[5] | Moderate to high, depending on the detection method (e.g., fluorescence, radioactivity). | Variable, dependent on the functional assay's sensitivity. |
| Specificity | High, directly identifies the modification. | High, with specific myristic acid analogs. | High for the targeted site, but functional changes could be due to other effects of the mutation. |
| Quantitative? | Yes, can be quantitative with methods like SILAC.[5] | Semi-quantitative (e.g., band intensity on a gel) to quantitative (with specific probes). | Indirectly quantitative through functional readouts. |
| Throughput | High-throughput proteomic analyses are possible.[6][7] | Moderate, suitable for screening multiple conditions. | Low, typically focused on a single protein. |
| Cost | High (requires sophisticated instrumentation). | Moderate (cost of analogs and detection reagents). | Low to moderate (cost of mutagenesis kits and cell culture). |
| Time | Moderate to long (sample preparation and data analysis). | Moderate (labeling, detection, and analysis). | Long (cloning, expression, and functional assays). |
Experimental Protocols
Mass Spectrometry-Based Validation
Mass spectrometry (MS) offers the most direct and definitive evidence for myristoylation by identifying the precise mass of the myristoyl group (210.198 Da) attached to the N-terminal glycine-containing peptide.[8]
Experimental Workflow:
Protocol:
-
Protein Preparation: Isolate the protein of interest from cells or tissues. For recombinant proteins, co-express the protein with N-myristoyltransferase (NMT) in a suitable expression system like E. coli.[8]
-
Proteolytic Digestion: Denature, reduce, and alkylate the protein sample. Digest the protein into smaller peptides using a protease such as trypsin.
-
Enrichment of Myristoylated Peptides (Optional): Due to their hydrophobicity, myristoylated peptides can be enriched using techniques like liquid-liquid extraction or hydrophobic interaction chromatography.[6][8]
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: Search the acquired MS/MS data against a protein database to identify peptides. Look for a mass shift of +210.198 Da on peptides containing an N-terminal glycine.
-
Validation: Confirm the myristoylation site by manually inspecting the MS/MS spectrum of the modified peptide. The fragmentation pattern should be consistent with the myristoylated sequence.[8]
Metabolic Labeling
This technique involves introducing a modified myristic acid analog into cells, which is then incorporated into proteins by NMT.[9] These analogs contain a "tag" (e.g., a radioactive isotope or a bioorthogonal handle like an azide (B81097) or alkyne) that allows for detection or enrichment of the myristoylated protein.[4][10]
Experimental Workflow:
Protocol (using a "clickable" azido-myristate analog):
-
Cell Culture and Labeling: Culture cells in a medium supplemented with an azido-myristate analog for a specific period to allow for metabolic incorporation.[4]
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease inhibitors.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter molecule (e.g., a biotin-alkyne or a fluorescent alkyne) to the azide group on the incorporated myristate analog.[10]
-
Detection:
-
In-gel Fluorescence: If a fluorescent reporter was used, visualize the labeled proteins directly by running the lysate on an SDS-PAGE gel and scanning for fluorescence.[11]
-
Western Blot: If a biotin (B1667282) reporter was used, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
-
Affinity Purification (for MS identification): If biotin was used, the labeled proteins can be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.
Site-Directed Mutagenesis
This method provides indirect but powerful evidence of myristoylation by demonstrating a functional consequence of its absence. By mutating the N-terminal glycine residue (typically to an alanine), myristoylation is prevented.[12] The resulting non-myristoylated protein is then assayed for changes in localization or activity.
Experimental Workflow:
Protocol:
-
Primer Design: Design primers that contain the desired mutation (e.g., changing the glycine codon GGT to an alanine (B10760859) codon GCT). The mutation should be located in the center of the primer, flanked by 12-18 bases of correct sequence on each side.[13]
-
PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type gene as a template, and the mutagenic primers. The reaction amplifies the entire plasmid, incorporating the mutation.[13]
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[13]
-
Transformation: Transform competent E. coli with the DpnI-treated PCR product.
-
Colony Screening and Sequencing: Select bacterial colonies, isolate the plasmid DNA, and sequence the gene to confirm the presence of the desired mutation and the absence of any unintended mutations.[13]
-
Protein Expression and Functional Analysis: Express both the wild-type and the G2A mutant protein in a suitable cell line. Compare their subcellular localization (e.g., by immunofluorescence or subcellular fractionation) or biological activity using an appropriate functional assay. A change in the mutant's phenotype, such as a shift from membrane to cytosolic localization, strongly suggests that the protein is normally myristoylated at that site.[5]
Signaling Pathway and Myristoylation
Myristoylation is a key event in many signaling pathways, often facilitating the recruitment of proteins to the plasma membrane where they can interact with other signaling components.
This guide provides a framework for selecting and implementing the most suitable method for validating protein myristoylation. By carefully considering the strengths and limitations of each technique, researchers can confidently identify and characterize this important post-translational modification, paving the way for a deeper understanding of protein function in health and disease.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. bioinnovatise.com [bioinnovatise.com]
A Researcher's Guide to the Detection of Myristoylated Proteins: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate detection of protein N-myristoylation, a critical lipid modification, is paramount to understanding its role in cellular signaling, protein trafficking, and disease. This guide provides a comprehensive comparison of the available methods for detecting myristoylated proteins, with a focus on antibody-based techniques and their alternatives. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols for their implementation.
Introduction to Protein N-Myristoylation
Protein N-myristoylation is an irreversible post-translational modification where myristate, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine (B1666218) residue of a protein.[1][2] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a crucial role in mediating protein-membrane interactions and protein-protein interactions.[1][3] Myristoylation is essential for the proper function and localization of a wide range of cellular and viral proteins, and its dysregulation has been implicated in various diseases, including cancer and infections.[1]
Methods for Detecting Myristoylated Proteins: A Head-to-Head Comparison
Several techniques are available for the detection and analysis of myristoylated proteins, each with its own set of advantages and limitations. The primary methods include antibody-based detection, metabolic labeling coupled with click chemistry, and mass spectrometry-based proteomics.
Antibody-Based Detection
This classical approach utilizes antibodies that specifically recognize the myristoyl-glycine moiety present at the N-terminus of myristoylated proteins.[4][5] These "pan-myristoyl" antibodies can be used in various immunoassays, such as Western blotting and immunoprecipitation, to detect a broad range of myristoylated proteins.
Performance:
-
Specificity: Monoclonal antibodies raised against a synthetic N-myristoyl glycine have demonstrated high specificity, with immunoreactivity being suppressed by myristoylated peptides but not by unmyristoylated proteins or other fatty acids.[4][5]
-
Sensitivity: The sensitivity of antibody-based detection can be variable and depends on the antibody's affinity and the abundance of the target protein. It is generally considered less sensitive than metabolic labeling with click chemistry.[6][7]
-
Applications: Western blotting for the detection of myristoylated proteins in a complex mixture and immunoprecipitation for the enrichment of myristoylated proteins for further analysis.[8][9]
Metabolic Labeling with Click Chemistry
This powerful technique involves the metabolic incorporation of a myristic acid analog containing a "clickable" functional group (e.g., an alkyne or azide) into proteins in living cells.[10][11] The tagged proteins can then be detected and enriched through a highly specific and efficient bio-orthogonal "click" reaction with a reporter molecule, such as a fluorophore or biotin.[12] The alkyne-modified myristate analog, YnMyr, is a commonly used reagent for this purpose.[11]
Performance:
-
Specificity: The high specificity of NMT for myristoyl-CoA ensures the selective incorporation of the myristic acid analog into myristoylated proteins.[6] The subsequent click reaction is also highly specific, minimizing off-target labeling.
-
Sensitivity: This method offers a significant signal amplification compared to traditional radioactive labeling methods, with reports of up to a million-fold increase in signal intensity.[6][7][13] This high sensitivity allows for the detection of low-abundance myristoylated proteins.
-
Applications: Global profiling of the myristoylated proteome, visualization of myristoylated proteins in cells via fluorescence microscopy, and enrichment of myristoylated proteins for identification by mass spectrometry.[1][10][14]
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) has emerged as a cornerstone for the definitive identification and quantification of post-translational modifications, including myristoylation.[14][15][16] In a typical "bottom-up" proteomics workflow, proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17] The presence of a myristoyl group on a peptide results in a characteristic mass shift that can be detected by the mass spectrometer.[18]
Performance:
-
Specificity: MS provides the highest level of specificity, as it can identify the exact amino acid sequence of the myristoylated peptide and pinpoint the modification site.[14][15]
-
Sensitivity: Modern high-resolution mass spectrometers offer excellent sensitivity, enabling the identification of myristoylated proteins from complex biological samples.[15] Enrichment of myristoylated proteins or peptides prior to MS analysis can further enhance sensitivity.[17]
-
Applications: Unbiased, proteome-wide identification and quantification of myristoylated proteins, determination of the precise myristoylation site, and analysis of myristoylation stoichiometry.[1][15][16]
Quantitative Data Summary
The following table provides a semi-quantitative comparison of the key performance metrics for each detection method. Direct quantitative comparisons are often context-dependent and can vary based on the specific reagents, equipment, and experimental setup.
| Feature | Antibody-Based Detection | Metabolic Labeling with Click Chemistry | Mass Spectrometry-Based Proteomics |
| Specificity | High (with validated antibodies) | Very High | Highest (identifies modification site) |
| Sensitivity | Moderate to High | Very High | High to Very High |
| Quantitative Capability | Semi-quantitative (Western Blot) | Quantitative (with SILAC/TMT) | Highly Quantitative |
| Throughput | Low to Moderate | High | High |
| Cost (Reagents & Equipment) | Low to Moderate | Moderate | High |
| Expertise Required | Low to Moderate | Moderate | High |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the context of protein myristoylation in cellular signaling, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments discussed in this guide.
Protocol 1: Western Blotting for Myristoylated Proteins Using an Anti-Pan-Myristoyl Glycine Antibody
This protocol outlines the steps for detecting myristoylated proteins in a cell lysate by Western blotting.
Materials:
-
Cells of interest
-
Ice-cold PBS
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Anti-pan-myristoyl Glycine antibody (e.g., from various commercial suppliers)[8][9]
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Mix a desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-pan-myristoyl Glycine antibody diluted in blocking buffer (check manufacturer's recommendation for dilution, typically 1:500 to 1:2000) overnight at 4°C with gentle agitation.[19]
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an appropriate imaging system.
-
Protocol 2: Metabolic Labeling with YnMyr and Click Chemistry for In-Gel Fluorescence
This protocol describes how to metabolically label myristoylated proteins with an alkyne analog and detect them via in-gel fluorescence.
Materials:
-
Cells of interest
-
Cell culture medium
-
YnMyr (alk-12-ynoic acid or similar alkyne-myristate analog)
-
Lysis buffer (e.g., 1% SDS in PBS with protease inhibitors)
-
Click-iT® Protein Reaction Buffer Kit (or individual components: copper (II) sulfate, reducing agent, and a copper-chelating ligand)
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488)
-
Methanol, Chloroform, Water (for protein precipitation)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of YnMyr (typically 25-50 µM) for a desired period (e.g., 16-24 hours) to allow for its incorporation into newly synthesized myristoylated proteins.[11]
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 50 µg) with the click reaction components: copper (II) sulfate, a reducing agent (to generate Cu(I) in situ), a copper-chelating ligand (to stabilize Cu(I)), and the azide-fluorophore.[3][15]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Protein Precipitation:
-
Precipitate the labeled proteins by adding a mixture of methanol, chloroform, and water to remove excess reagents.
-
Centrifuge to pellet the protein, wash the pellet with methanol, and air-dry.
-
-
Sample Preparation and SDS-PAGE:
-
Resuspend the protein pellet in Laemmli sample buffer, boil, and run on an SDS-PAGE gel.
-
-
In-Gel Fluorescence Scanning:
-
Visualize the fluorescently labeled myristoylated proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Protocol 3: Immunoprecipitation of Myristoylated Proteins
This protocol details the enrichment of myristoylated proteins from a cell lysate using an anti-pan-myristoyl Glycine antibody.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
Anti-pan-myristoyl Glycine antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
IP Lysis Buffer (a milder buffer than RIPA, e.g., containing non-ionic detergents)
-
Wash Buffer (e.g., IP Lysis Buffer)
-
Elution Buffer (e.g., Laemmli sample buffer or a low pH buffer)
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Antibody Incubation:
-
Add the anti-pan-myristoyl Glycine antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Immunocomplex Capture:
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. For subsequent Western blot analysis, resuspend the beads in Laemmli sample buffer and boil. For mass spectrometry, use a compatible elution buffer.
-
-
Analysis:
-
The eluted proteins can be analyzed by Western blotting (using a protein-specific antibody to confirm the myristoylation of a particular protein) or by mass spectrometry for proteome-wide identification.
-
Conclusion
The choice of method for detecting myristoylated proteins depends on the specific research question, available resources, and desired level of detail. Antibody-based detection offers a straightforward and accessible approach for initial screening and validation. Metabolic labeling with click chemistry provides superior sensitivity for detecting low-abundance myristoylated proteins and for global profiling. Mass spectrometry stands as the gold standard for unambiguous identification, precise localization of the modification site, and quantitative analysis of the myristoylated proteome. By understanding the strengths and weaknesses of each technique, researchers can select the most appropriate strategy to advance their understanding of the critical role of N-myristoylation in health and disease.
References
- 1. The potential cost of high-throughput proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 4. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel monoclonal antibody to N-myristoyl glycine moiety found a new N-myristoylated HIV-1 p28gag protein in HIV-1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. labs.vagelos.columbia.edu [labs.vagelos.columbia.edu]
- 10. Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration | eLife [elifesciences.org]
- 11. An Optimized Immunoprecipitation Protocol for Assessing Protein-RNA Interactions In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 15. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 17. mdpi.com [mdpi.com]
- 18. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
N-Succinimidyl Myristate: A Non-Radioactive Tool for Myristoylation Studies - A Comparative Guide
For researchers, scientists, and drug development professionals, understanding protein myristoylation is critical for dissecting cellular signaling pathways and developing novel therapeutics. This guide provides an objective comparison of N-Succinimidyl myristate and other common methods used to study this important lipid modification, complete with experimental data, detailed protocols, and visual workflows.
Protein N-myristoylation, the attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine (B1666218) of a protein, is a key post-translational modification that governs protein localization, stability, and function.[1] Traditionally, the study of myristoylation has relied on the use of radioactive isotopes, such as [3H]myristic acid. However, the significant drawbacks of radiometric assays, including long exposure times, safety concerns, and the difficulty of high-throughput screening, have spurred the development of non-radioactive alternatives.
This compound offers a method for the in vitro chemical myristoylation of purified proteins, allowing for the study of the functional effects of this modification without the need for enzymatic reactions. This guide will compare this compound with the primary methods for studying in vivo and in vitro myristoylation: radioactive metabolic labeling, bio-orthogonal click chemistry, and ELISA-based assays.
Comparison of Myristoylation Detection Methods
The choice of method for studying protein myristoylation depends on the specific research question, available resources, and whether the analysis is to be performed in vitro or in living cells. The following table summarizes the key quantitative parameters of the most common techniques.
| Feature | This compound | Radioactive Labeling ([3H]myristate) | Click Chemistry (e.g., Azidomyristate) | ELISA-Based Assay |
| Assay Type | In vitro chemical labeling | In vivo/in vitro metabolic/enzymatic labeling | In vivo/in vitro metabolic/enzymatic labeling | In vitro enzymatic assay |
| Detection Principle | Direct chemical conjugation | Scintillation counting/Autoradiography | Bio-orthogonal ligation and detection | Antibody-based colorimetric/fluorometric detection |
| Typical Exposure/Assay Time | 1-4 hours for labeling reaction | Weeks to months for autoradiography | Seconds to minutes for Western blot detection | 2-4 hours |
| Sensitivity | Dependent on detection method (e.g., Western blot) | High, but long exposure needed | Very high (over a million-fold signal amplification vs. radioactive methods)[2][3] | High, suitable for inhibitor screening |
| Quantitative Analysis | Semi-quantitative (Western blot) | Quantitative | Semi-quantitative to quantitative | Quantitative |
| High-Throughput Suitability | Low | Low | High | High |
| Safety Concerns | Standard chemical handling | Radioactive material handling and disposal | Minimal | Minimal |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below to facilitate their implementation in the laboratory.
Protocol 1: In Vitro Protein Labeling with this compound
This protocol describes the chemical attachment of a myristoyl group to primary amines (e.g., lysine (B10760008) residues or the N-terminus) of a purified protein.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quenching: (Optional) Add quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable buffer for your downstream application.
-
Confirmation: Confirm labeling by Western blot analysis using an antibody against the protein of interest, looking for a shift in molecular weight, or by mass spectrometry.
Protocol 2: Radioactive Metabolic Labeling with [3H]myristic Acid
This protocol describes the metabolic incorporation of radioactive myristic acid into proteins in cultured cells.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
[3H]myristic acid
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail and counter or materials for autoradiography
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Labeling: Replace the culture medium with a medium containing [3H]myristic acid (typically 0.1-1 mCi/mL) and fatty acid-free BSA. Incubate for 4-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse using a suitable lysis buffer.
-
Protein Isolation: Isolate the protein of interest by immunoprecipitation.
-
Detection: Analyze the immunoprecipitated proteins by SDS-PAGE. For detection, either excise the protein band and quantify the radioactivity by liquid scintillation counting or visualize the labeled protein by fluorography or autoradiography, which can take several weeks to months.[3]
Protocol 3: Myristoylation Detection Using Click Chemistry
This protocol outlines the metabolic labeling of proteins with an azido-myristate analog and subsequent detection via a click reaction.
Materials:
-
Cultured cells
-
12-Azidododecanoic Acid (Azido-myristate analog)
-
Click-iT® Cell Reaction Buffer Kit (or similar) containing a fluorescently tagged alkyne
-
Lysis buffer
-
Fluorescence imaging system
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azido-myristate analog for 4-24 hours to allow for its incorporation into proteins.
-
Cell Lysis: Harvest and lyse the cells.
-
Click Reaction: In the cell lysate, perform the click reaction by adding the fluorescently tagged alkyne and the catalyst from the kit. This will covalently link the fluorescent tag to the azido-myristoylated proteins.
-
Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning or by Western blot using an antibody against the protein of interest and a fluorescent secondary antibody.[4]
Protocol 4: ELISA-Based N-Myristoyltransferase (NMT) Assay
This protocol provides a framework for an in vitro assay to measure the activity of N-myristoyltransferase (NMT).
Materials:
-
Recombinant NMT enzyme
-
FLAG-tagged peptide substrate
-
Azido-dodecanoyl-CoA (myristoyl-CoA analog)
-
Anti-FLAG antibody-coated 96-well plate
-
Streptavidin-peroxidase conjugate
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Enzymatic Reaction: In a microcentrifuge tube, incubate the recombinant NMT, FLAG-tagged peptide substrate, and azido-dodecanoyl-CoA to allow the transfer of the azido-fatty acid to the peptide.
-
Staudinger Ligation: Add phosphine-biotin to the reaction mixture to couple biotin (B1667282) to the azido-group on the myristoylated peptide.
-
Capture: Add the reaction mixture to the anti-FLAG antibody-coated wells of the 96-well plate and incubate to capture the FLAG-tagged peptide.
-
Detection: Wash the plate and add streptavidin-peroxidase, which will bind to the biotin.
-
Signal Generation: After another wash, add the TMB substrate. The peroxidase will catalyze a color change.
-
Quantification: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the NMT activity.[5][6][7]
Visualizing Myristoylation in Cellular Processes
Myristoylation plays a crucial role in various signaling pathways by promoting protein-membrane interactions and mediating protein-protein interactions. The following diagrams, generated using the DOT language, illustrate a general experimental workflow for comparing myristoylation detection methods and the role of myristoylation in the Src family kinase signaling pathway.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Comparative analysis of different fatty acid NHS esters for protein modification
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of fatty acids to proteins, or protein acylation, is a critical post-translational modification that influences protein localization, stability, and function. N-hydroxysuccinimide (NHS) esters of fatty acids are widely used reagents for achieving this modification in a targeted manner, reacting with primary amines on proteins, such as the N-terminus and the side chain of lysine (B10760008) residues. The choice of fatty acid can have a significant impact on the properties of the resulting bioconjugate. This guide provides a comparative analysis of different fatty acid NHS esters to aid in the selection of the most appropriate reagent for your research needs.
Introduction to Fatty Acid NHS Esters
Fatty acid NHS esters are amine-reactive compounds that form stable amide bonds with proteins. The length of the acyl chain is a key variable that can be tuned to optimize bioconjugation strategies. Shorter acyl chains can offer high aqueous solubility, making them suitable for labeling cell-surface proteins without significant membrane permeation. In contrast, longer acyl chains can be leveraged to enhance the intracellular delivery of labeled biomolecules or to mimic biological lipid modifications.
Comparative Analysis of Common Fatty Acid NHS Esters
The selection of a fatty acid NHS ester for protein modification depends on the desired properties of the final conjugate. Shorter-chain fatty acids will impart less hydrophobicity than longer-chain fatty acids, which can influence the solubility and potential for aggregation of the modified protein.
| Feature | Myristate-NHS (C14) | Palmitate-NHS (C16) | Stearate-NHS (C18) |
| Molecular Weight | High | Higher | Highest |
| Hydrophobicity | High | Higher | Highest |
| Potential for Aggregation | Moderate | High | Very High |
| Biological Mimicry | N-myristoylation | S-palmitoylation | Less common PTM |
| Solubility of Ester | Low in aqueous buffers | Very low in aqueous buffers | Extremely low in aqueous buffers |
| Solubility of Conjugate | Can decrease significantly | Can decrease substantially | Likely to decrease dramatically |
Experimental Protocols
A generalized protocol for a comparative analysis of protein modification with different fatty acid NHS esters is provided below. To ensure a fair comparison, it is crucial to keep all other experimental parameters constant.
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Myristate-NHS, Palmitate-NHS, Stearate-NHS
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Desalting columns
-
MALDI-TOF mass spectrometer or other suitable analytical instrument for determining the degree of labeling.
Procedure
-
Protein Preparation : Prepare a 1-5 mg/mL solution of the protein in the reaction buffer.
-
NHS Ester Stock Solution Preparation : Dissolve each fatty acid NHS ester in DMSO or DMF to a final concentration of 10 mM.
-
Labeling Reaction :
-
Set up parallel reactions for each fatty acid NHS ester.
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v)[1].
-
Incubate the reactions at room temperature for 1-2 hours with gentle stirring.
-
-
Removal of Unreacted NHS Ester : Purify the protein conjugates using desalting columns to remove unreacted fatty acid NHS esters and by-products.
-
Quantification of Labeling Efficiency :
-
Determine the protein concentration of the purified conjugates.
-
Analyze the samples by MALDI-TOF mass spectrometry to determine the mass shift and calculate the average degree of labeling (DOL).
-
Workflows and Signaling Pathways
Experimental Workflow for Comparative Analysis
The following diagram illustrates the workflow for the comparative analysis of protein modification using different fatty acid NHS esters.
Caption: Workflow for comparing fatty acid NHS esters.
Signaling Pathways Modulated by Protein Acylation
Protein acylation, particularly myristoylation and palmitoylation, plays a crucial role in regulating various cellular signaling pathways by promoting membrane association and protein-protein interactions.
The RAS family of small GTPases are key regulators of cell proliferation, differentiation, and survival. Their localization to the plasma membrane is essential for their function and is often regulated by fatty acylation.
Caption: Role of acylation in RAS signaling.
Src family kinases are non-receptor tyrosine kinases involved in a multitude of cellular processes, including cell growth, adhesion, and migration. N-terminal myristoylation is a hallmark of this family and is critical for their membrane localization and function.
Caption: Myristoylation in Src kinase signaling.
Conclusion
The choice of a fatty acid NHS ester for protein modification is a critical decision that can significantly influence the outcome of an experiment. While shorter-chain fatty acids offer better solubility, longer-chain fatty acids can be used to mimic biological lipidation and enhance membrane association. Researchers should carefully consider the desired properties of the final protein conjugate and perform pilot experiments to determine the optimal fatty acid and reaction conditions for their specific application. The provided protocols and diagrams serve as a guide to aid in this process.
References
Safety Operating Guide
Proper Disposal of N-Succinimidyl Myristate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of N-Succinimidyl myristate, a reagent commonly used in bioconjugation and labeling. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves.[1]
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: To protect from skin contact.
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[2]
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is incineration.[1] This should be carried out by a licensed hazardous waste disposal company. The following steps outline the process for preparing this chemical for disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Place solid this compound waste and contaminated lab trash in a designated, leak-proof, and clearly labeled hazardous waste container.[6][7]
-
For solutions containing this compound, use a compatible, screw-capped waste bottle.[6] Do not overfill containers; a general guideline is to fill to no more than 90% capacity.[7]
-
Ensure the container is kept closed except when adding waste.[6][8]
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically 90 days, but this can vary by institution and state), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[9]
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of as hazardous waste unless they are properly decontaminated. To decontaminate a container, triple-rinse it with a suitable solvent that can dissolve the compound. The rinsate must be collected and disposed of as hazardous waste.[4][8] After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface or remove the original label.[4]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Storage Time Limit | Up to 90 days in a Satellite Accumulation Area | [6] |
| Maximum Accumulation Volume | Do not exceed 55 gallons of hazardous waste per accumulation area | [4] |
| Container Fill Level | Do not fill beyond 90% of the container's capacity | [7] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must always consult their institution's specific safety and disposal protocols, as well as local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for chemical disposal inquiries.[9]
References
- 1. biosynth.com [biosynth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Logistics for Handling N-Succinimidyl Myristate
This guide provides crucial safety and logistical information for the handling and disposal of N-Succinimidyl myristate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Classification
This compound is classified as a chemical that can cause skin and eye irritation.[1][2] Although the toxicological properties have not been fully investigated, it is crucial to handle this compound with care.[1]
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is mandatory. Different levels of PPE may be required depending on the scale of the experiment and the potential for exposure.
1. Eye and Face Protection:
-
Wear chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
A face shield should be worn in situations where there is a risk of splashing.[4][5]
2. Skin Protection:
-
Gloves: Wear compatible chemical-resistant gloves.[1] Nitrile, neoprene, or other resistant gloves are suitable for protection against esters.[6][7] Always inspect gloves before use and change them immediately if they become contaminated.[5]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin exposure.[1][3] Ensure the lab coat is buttoned and fits properly.[5]
-
Footwear: Closed-toe shoes must be worn in the laboratory.[5]
3. Respiratory Protection:
-
Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3][8]
-
If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] A mechanical exhaust system may be required in such cases.[1]
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
-
Avoid prolonged or repeated exposure.[1]
-
Weigh and handle the solid form carefully to prevent dust dispersion.[2]
-
Contaminated clothing should be removed and washed before reuse.[1][2]
Storage:
-
Store in a freezer, as recommended for this type of compound.[2]
-
Store under an inert gas to prevent degradation from moisture, as this compound is moisture-sensitive.[2][9]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.[2][10]
-
Chemical Waste:
-
Contaminated Materials:
-
Aqueous Waste:
Emergency Procedures
First Aid Measures:
-
If on Skin: Immediately wash with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1] If skin irritation occurs, seek medical attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Continue rinsing for 10-15 minutes and consult an ophthalmologist.[1]
-
If Inhaled: Move the person to fresh air and keep them at rest.[1] If breathing is difficult or has stopped, administer artificial respiration.[1] Seek medical attention.[1]
-
If Swallowed: Wash out the mouth with water if the person is conscious.[1] Do not induce vomiting. Seek medical attention.[1]
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. fishersci.com [fishersci.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
